molecular formula C10H14N2O4S B1272699 N-butyl-2-nitrobenzenesulfonamide CAS No. 89840-64-2

N-butyl-2-nitrobenzenesulfonamide

Cat. No.: B1272699
CAS No.: 89840-64-2
M. Wt: 258.3 g/mol
InChI Key: HJFAPXHHSJMZAB-UHFFFAOYSA-N
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Description

N-butyl-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C10H14N2O4S and its molecular weight is 258.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-2-3-8-11-17(15,16)10-7-5-4-6-9(10)12(13)14/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFAPXHHSJMZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385486
Record name N-butyl-2-nitrobenzenesulfonamide
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Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89840-64-2
Record name N-Butyl-2-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89840-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-butyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-butyl-2-nitrobenzenesulfonamide: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyl-2-nitrobenzenesulfonamide, a member of the nitrobenzenesulfonamide family, is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. The 2-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for primary and secondary amines, prized for its straightforward installation and its facile cleavage under mild conditions that preserve the integrity of other sensitive functional groups.[1] The incorporation of a butyl group on the sulfonamide nitrogen modulates the molecule's lipophilicity and steric profile, offering a handle for fine-tuning its chemical and biological properties. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound, offering valuable insights for its application in research and development.

Physicochemical Properties

While specific experimentally determined data for this compound is not extensively reported in the literature, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource/Comment
CAS Number 89840-64-2[2]
Molecular Formula C₁₀H₁₄N₂O₄S[2]
Molecular Weight 258.30 g/mol Calculated
Appearance Expected to be a crystalline solid or oilBased on related sulfonamides[3]
Melting Point Not reported in the literature---
Boiling Point Not reported in the literature---
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and sparingly soluble in water.Based on the properties of related nitrobenzenesulfonamides[4]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the N-alkylation of the parent 2-nitrobenzenesulfonamide. The Fukuyama-Mitsunobu reaction is a particularly mild and efficient method for this transformation, offering high yields and compatibility with a wide range of functional groups.[1][5]

Experimental Protocol: Fukuyama-Mitsunobu Alkylation

This protocol describes a representative procedure for the synthesis of this compound from 2-nitrobenzenesulfonamide and n-butanol.

Materials:

  • 2-Nitrobenzenesulfonamide

  • n-Butanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-nitrobenzenesulfonamide (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous THF.

  • Addition of Alcohol: Add n-butanol (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Mitsunobu Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic, and a color change is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen.

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the reagents and reduce the yield.

  • Excess Reagents: Using a slight excess of the alcohol and Mitsunobu reagents ensures the complete consumption of the starting sulfonamide.

  • Stepwise Addition at 0 °C: The dropwise addition of DEAD or DIAD at low temperature helps to control the exothermic reaction and minimize side product formation.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Nitrobenzenesulfonamide 2-Nitrobenzenesulfonamide Reaction Mitsunobu Reaction (Anhydrous THF, 0°C to RT) 2-Nitrobenzenesulfonamide->Reaction n-Butanol n-Butanol n-Butanol->Reaction PPh3 PPh3 PPh3->Reaction DEAD/DIAD DEAD/DIAD DEAD/DIAD->Reaction Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Reaction->Workup Quenching & Extraction Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthesis workflow for this compound.

Spectral Analysis (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons: The four protons on the 2-nitrophenyl ring are expected to appear in the downfield region (δ 7.5-8.5 ppm) as a complex multiplet due to their distinct chemical environments and coupling patterns. The proton ortho to the nitro group will likely be the most deshielded.

  • Sulfonamide N-H: If present as an impurity (from incomplete alkylation), the N-H proton of 2-nitrobenzenesulfonamide would appear as a broad singlet.

  • Butyl Group Protons:

    • -CH₂- (alpha to N): A triplet around δ 3.0-3.4 ppm.

    • -CH₂- (beta to N): A multiplet (sextet) around δ 1.4-1.7 ppm.

    • -CH₂- (gamma to N): A multiplet (sextet) around δ 1.2-1.5 ppm.

    • -CH₃: A triplet around δ 0.8-1.0 ppm.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (ipso-carbon) will be significantly downfield, while the carbon attached to the sulfonamide group will also be deshielded.

  • Butyl Group Carbons:

    • -CH₂- (alpha to N): Around δ 43-47 ppm.

    • -CH₂- (beta to N): Around δ 30-34 ppm.

    • -CH₂- (gamma to N): Around δ 19-23 ppm.

    • -CH₃: Around δ 13-15 ppm.

IR Spectroscopy:

  • N-O Stretching (NO₂ group): Strong, characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • S=O Stretching (SO₂ group): Strong asymmetric and symmetric stretching bands around 1370 cm⁻¹ and 1170 cm⁻¹, respectively.

  • C-H Stretching (Aliphatic): Bands in the region of 2850-2960 cm⁻¹.

  • C=C Stretching (Aromatic): Bands around 1600 cm⁻¹ and 1475 cm⁻¹.

Mass Spectrometry:

  • Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 258.30).

  • Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the butyl group, the nitro group, and the SO₂ moiety.

Reactivity and Applications

The reactivity of this compound is primarily dictated by the 2-nitrobenzenesulfonyl (nosyl) group, which serves as an excellent protecting group for the amine functionality.

Deprotection (Cleavage of the Nosyl Group)

The most significant reaction of this compound is the cleavage of the N-S bond to liberate the corresponding secondary amine, n-butylamine. This deprotection is typically achieved under mild conditions using a thiol nucleophile in the presence of a base.[1] The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, facilitating the cleavage.

General Deprotection Protocol:

  • Dissolve this compound in a suitable solvent such as acetonitrile or DMF.

  • Add a thiol reagent (e.g., thiophenol, 2-mercaptoethanol) and a base (e.g., potassium carbonate, cesium carbonate).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Perform an aqueous work-up to remove the thiol byproducts and isolate the desired amine.

Reactivity cluster_deprotection Deprotection (Cleavage) cluster_reduction Nitro Group Reduction This compound This compound Thiol + Base Thiol + Base This compound->Thiol + Base Reducing Agent e.g., H2/Pd-C, SnCl2 This compound->Reducing Agent n-Butylamine n-Butylamine Thiol + Base->n-Butylamine Nucleophilic Aromatic Substitution N-butyl-2-aminobenzenesulfonamide N-butyl-2-aminobenzenesulfonamide Reducing Agent->N-butyl-2-aminobenzenesulfonamide

Caption: Key reactivity pathways of this compound.

Potential Applications
  • Protecting Group in Organic Synthesis: The primary application is as a protected form of n-butylamine, allowing for the selective modification of other parts of a molecule before liberating the secondary amine.

  • Intermediate in Medicinal Chemistry: The 2-nitrobenzenesulfonamide moiety is a key component in the synthesis of various biologically active compounds. The N-butyl derivative can serve as a precursor to more complex molecules in drug discovery programs.

  • Chemical Linker: The selective cleavage of the nosyl group under specific redox conditions has led to its exploration as a chemical linker in bioconjugation and drug delivery systems.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its safety profile can be inferred from the data for 2-nitrobenzenesulfonamide and N-butylbenzenesulfonamide.[8][9]

Potential Hazards:

  • Skin and Eye Irritation: Similar to other sulfonamides, it may cause skin and eye irritation upon contact.[8]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[8]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate, primarily utilized as a protected form of n-butylamine. Its synthesis via established methods like the Fukuyama-Mitsunobu reaction is efficient and high-yielding. The key to its utility lies in the facile and mild deprotection of the 2-nitrobenzenesulfonyl group, which allows for the unmasking of the secondary amine in the presence of various other functional groups. While specific experimental data for this compound is sparse, its chemical properties and reactivity can be reliably predicted, enabling its effective use in complex organic synthesis and drug discovery endeavors. As with all chemicals, appropriate safety precautions should be taken during its handling and use.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • PubChem. (n.d.). N-Butylbenzenesulfonamide. Retrieved January 17, 2026, from [Link].

  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved January 17, 2026, from [Link].

  • Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved January 17, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Retrieved January 17, 2026, from [Link].

  • Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
  • Polymer Add (Thailand) Co., Ltd. (2017). Safety Data Sheet.
  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-butyl-. Retrieved January 17, 2026, from [Link].

  • PubMed. (2021, February 11). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Retrieved January 17, 2026, from [Link].

  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2). Retrieved January 17, 2026, from [Link].

  • Fisher Scientific. (n.d.). Safety Data Sheet.
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  • PubChem. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved January 17, 2026, from [Link].

  • Scribd. (n.d.). Fukuyama Reduction, Fukuyama Coupling and Fukuyama-Mitsunobu Alkylation: Recent Developments and Synthetic Applications. Retrieved January 17, 2026, from [Link].

  • ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Retrieved January 17, 2026, from [Link].

  • ResearchGate. (n.d.). Mechanism of Fukuyama–Mitsunobu alkylation[9][10]. Retrieved January 17, 2026, from [Link].

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved January 17, 2026, from [Link].

  • Google Patents. (n.d.). US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
  • Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-butyl-. Retrieved January 17, 2026, from [Link].

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 17, 2026, from [Link].

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved January 17, 2026, from [Link].

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Sources

N-Butyl-2-nitrobenzenesulfonamide: A Technical Guide for Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-butyl-2-nitrobenzenesulfonamide, identified by the CAS number 89840-64-2, is a distinct organic molecule belonging to the nitrobenzenesulfonamide class. This class of compounds is of significant interest in both synthetic chemistry and medicinal research due to the versatile reactivity of the sulfonamide group and the diverse pharmacological activities associated with the nitroaromatic scaffold.[1][2] The core structure features a benzene ring substituted with both a nitro group and a sulfonamide moiety, the latter of which is further functionalized with an N-butyl group.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. While this specific molecule is cataloged for laboratory use, a thorough review of publicly available scientific literature reveals it to be a largely uncharacterized compound.[1][3][4] Consequently, this document will establish a foundational understanding by integrating data from closely related analogs and parent structures. We will explore its chemical properties, propose a robust synthetic pathway, and discuss potential, yet unexplored, avenues for its application in drug discovery, grounded in the established activities of similar molecules. The aim is to provide a scientifically rigorous starting point for future investigation into this promising, yet under-researched, chemical entity.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively published, its key physicochemical properties can be reliably predicted based on its constituent parts: the 2-nitrobenzenesulfonamide core and the N-butyl substituent. These properties are crucial for designing synthetic protocols, purification strategies, and potential formulation studies.

PropertyPredicted Value / InformationSource / Basis
CAS Number 89840-64-2Angene Chemical SDS[3]
Molecular Formula C₁₀H₁₄N₂O₄SSigma-Aldrich[4]
Molecular Weight 258.30 g/mol Calculated from formula
IUPAC Name This compoundStandard Nomenclature
Appearance Predicted: White to pale yellow solidBased on 2-nitrobenzenesulfonamide
Melting Point Predicted: Lower than 190-192 °CThe parent compound, 2-nitrobenzenesulfonamide, has a melting point of 190-192 °C. The addition of the flexible N-butyl chain is expected to disrupt crystal packing and lower the melting point.
Solubility Predicted: Soluble in polar organic solvents (e.g., ethanol, acetone, chloroform); limited solubility in water.Based on N-butylbenzenesulfonamide and general sulfonamide properties.[5][6]
Spectroscopic Characterization (Predicted)

For unambiguous structure confirmation, a combination of spectroscopic methods would be essential. Based on the proposed structure, the following spectral characteristics are anticipated:

  • ¹H NMR: Expected signals would include aromatic protons in the 7.5-8.5 ppm range, with splitting patterns influenced by the ortho-nitro group. Aliphatic protons of the butyl group would appear upfield, including a triplet for the terminal methyl group (~0.9 ppm) and multiplets for the methylene groups. A signal corresponding to the sulfonamide N-H proton would also be present, its chemical shift being solvent-dependent.

  • ¹³C NMR: Aromatic carbons would resonate in the 120-150 ppm region, including the carbon bearing the nitro group. Four distinct signals for the butyl group's aliphatic carbons would be expected in the upfield region.

  • FT-IR: Key vibrational bands would confirm functional groups: asymmetric and symmetric stretching of the SO₂ group (~1350 and 1160 cm⁻¹), characteristic stretches for the NO₂ group (~1530 and 1350 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C-H stretches for both aromatic and aliphatic components.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to its molecular weight, confirming the compound's identity and purity.

Synthesis and Purification

The most direct and established method for synthesizing N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This approach is highly reliable and adaptable for this compound.

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of n-butylamine attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride, displacing the chloride ion. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 2-Nitrobenzenesulfonyl Chloride Reaction Reaction Vessel (Dichloromethane, 0°C to RT) Reactant1->Reaction Reactant2 n-Butylamine Reactant2->Reaction Base Pyridine or Triethylamine (Base) Base->Reaction Byproduct Amine Hydrochloride Salt Reaction->Byproduct Formation Workup Separation & Washing Reaction->Workup Aqueous Workup Product This compound Workup->Byproduct Removal Crude Crude Product Workup->Crude Evaporation Purification Purification (Recrystallization or Chromatography) Crude->Purification Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a model procedure based on standard sulfonamide synthesis methodologies. Researchers should perform their own risk assessment and optimization.

  • Reactor Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-nitrobenzenesulfonyl chloride (1.0 eq). Anhydrous dichloromethane (DCM) is added as the solvent.

  • Cooling: The reaction vessel is cooled to 0 °C in an ice bath.

  • Amine Addition: A solution of n-butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM is prepared and added dropwise to the stirred sulfonyl chloride solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure product.

Potential Applications and Biological Activity: An Exploratory Outlook

While this compound itself lacks specific biological data, the broader classes of benzenesulfonamides and nitroaromatic compounds are rich sources of pharmacologically active agents.[1] This provides a strong rationale for investigating its potential.

Context from Related Compounds

The therapeutic potential of this scaffold can be inferred from the documented activities of structurally similar molecules.

Compound Class / ExampleDocumented Biological ActivityPotential Implication for Target Compound
Benzenesulfonamides Broad-spectrum activities including anticancer, antimicrobial, and enzyme inhibition.[1][7][8] Some derivatives also show cardiovascular effects.[9]The core scaffold is proven to be pharmacologically active.
Nitroaromatic Compounds Often act as prodrugs, where the nitro group is bioreduced to reactive intermediates that can induce cellular damage. This is a known mechanism for antimicrobial and anticancer agents.[1]The ortho-nitro group could be a key pharmacophore for targeted cytotoxicity.
2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide Active against both promastigote and amastigote forms of Leishmania donovani. The mechanism is linked to increased Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS).Suggests a potential avenue for antiparasitic drug discovery.
N-butylbenzenesulfonamide Used commercially as a plasticizer. It has been found to be neurotoxic in animal models.Highlights the need for thorough toxicological evaluation. The nitro group could significantly alter this profile.
Future Research Pathways

Based on the evidence from related structures, several key research areas emerge for this compound.

Research_Pathways Core {this compound | CAS 89840-64-2} Antimicrobial Antimicrobial Screening Broad-spectrum bacterial strains Fungal pathogens Core->Antimicrobial Rationale: Benzenesulfonamide activity Antiparasitic Antiparasitic Assays Leishmania species Trypanosoma species Plasmodium falciparum Core->Antiparasitic Rationale: Activity of 2-nitro-N-aryl benzenesulfonamides Anticancer Anticancer Evaluation Cytotoxicity against cancer cell lines Mechanism of Action Studies (e.g., apoptosis, cell cycle arrest) Core->Anticancer Rationale: Known activity of sulfonamides and nitroaromatics Enzyme Enzyme Inhibition Carbonic Anhydrase Kinases Other relevant targets Core->Enzyme Rationale: Common target for sulfonamide drugs

Caption: Potential research avenues for this compound.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound should be handled with care in a laboratory setting.[3] It is intended for use by trained professionals in research and chemical manufacturing. Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. All handling should occur in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

This compound (CAS 89840-64-2) represents an intriguing but underexplored molecule at the intersection of synthetic and medicinal chemistry. While direct experimental data is scarce, a robust framework for its synthesis, characterization, and potential biological evaluation can be constructed from well-established chemical principles and data from related analogs. The established pharmacological relevance of the nitrobenzenesulfonamide scaffold strongly suggests that this compound is a worthwhile candidate for further investigation.

Future research should prioritize:

  • Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern spectroscopic techniques to establish a verified public record.

  • Systematic Biological Screening: Evaluating its activity in antimicrobial, antiparasitic, and anticancer assays to uncover any therapeutic potential.

  • Toxicological Profiling: Assessing its cytotoxicity and general safety profile to understand the impact of the ortho-nitro group compared to its non-nitrated analog.

By filling these knowledge gaps, the scientific community can unlock the potential of this compound and its derivatives, potentially leading to new chemical tools or therapeutic leads.

References

  • Angene Chemical. (n.d.). Safety Data Sheet: this compound.
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  • Festus, C., et al. (2019).
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  • Suchetan, P. A., et al. (2010). N-Benzoyl-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3138.
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An In-Depth Technical Guide to the Synthesis of N-butyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of N-butyl-2-nitrobenzenesulfonamide, a valuable intermediate in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering not just a protocol but also a deep dive into the mechanistic rationale and practical considerations of the synthesis.

Introduction: The Significance of the Nosyl Group in Amine Chemistry

This compound belongs to the family of nosyl amides, which are instrumental in modern organic synthesis. The 2-nitrobenzenesulfonyl (nosyl or Ns) group is an exceptionally versatile functional group that serves as both a protecting and an activating moiety for amines.[1][2] Its utility stems from its facile introduction, stability to a range of reaction conditions, and, most importantly, its mild and selective cleavage.[1][3][4] This dual nature makes nosyl amides, including the target compound this compound, key intermediates in the construction of complex nitrogen-containing molecules, such as polyamine toxins and other pharmacologically active agents.[1]

Synthetic Strategy: Nucleophilic Acyl Substitution

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The core of this transformation is the reaction between 2-nitrobenzenesulfonyl chloride and n-butylamine. In this reaction, the lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Mechanism

The reaction proceeds via a well-established mechanism for the formation of sulfonamides from sulfonyl chlorides and amines. The presence of a base, typically a tertiary amine like triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Chloride cluster_2 Step 3: Deprotonation nBuNH2 n-Butylamine NsCl 2-Nitrobenzenesulfonyl Chloride nBuNH2->NsCl Nucleophilic attack Intermediate1 Tetrahedral Intermediate NsCl->Intermediate1 Intermediate1_2 Tetrahedral Intermediate Product_HCl Protonated Product + Cl⁻ Intermediate1_2->Product_HCl Chloride leaves Product_HCl_2 Protonated Product Base Base (e.g., Et₃N) Final_Product This compound BaseH Protonated Base Product_HCl_2Base Product_HCl_2Base Final_ProductBaseH Final_ProductBaseH Product_HCl_2Base->Final_ProductBaseH Deprotonation

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a synthesized procedure based on established methods for the synthesis of N-substituted-2-nitrobenzenesulfonamides.[5]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
2-Nitrobenzenesulfonyl chloride221.61≥ 99%e.g., Sigma-Aldrich, TCI
n-Butylamine73.14≥ 99%e.g., Sigma-Aldrich, Acros
Triethylamine101.19≥ 99%e.g., Sigma-Aldrich, Fisher
Dichloromethane (DCM)84.93AnhydrousVarious
1 M Hydrochloric acid (HCl)36.46-Aqueous solution
Saturated Sodium Bicarbonate (NaHCO₃)84.01-Aqueous solution
Brine--Saturated NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Various
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-nitrobenzenesulfonyl chloride (1.0 eq). Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Addition of Amine and Base: To the stirred solution, add triethylamine (1.1 eq). Subsequently, add n-butylamine (1.05 eq) dropwise at 0 °C (ice bath). The dropwise addition is crucial to control the exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction, quench the mixture by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Reaction Setup: - 2-Nitrobenzenesulfonyl chloride in DCM - Inert atmosphere Start->Setup Addition Reagent Addition at 0 °C: - Triethylamine - n-Butylamine (dropwise) Setup->Addition Reaction Reaction at Room Temperature: - Stir for 2-4 hours - Monitor by TLC Addition->Reaction Quench Quench with 1 M HCl Reaction->Quench Extraction Work-up: - Separate layers - Wash with HCl, NaHCO₃, Brine Quench->Extraction Drying Dry organic layer with MgSO₄ Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purification: - Recrystallization or - Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Caption: A streamlined workflow for the synthesis of this compound.

Rationale Behind Experimental Choices

  • Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert and effectively dissolves both the starting materials and the product. Anhydrous conditions are important to prevent hydrolysis of the highly reactive 2-nitrobenzenesulfonyl chloride.[6]

  • Base: Triethylamine acts as a non-nucleophilic base to scavenge the HCl produced during the reaction. This prevents the protonation of the n-butylamine, which would render it non-nucleophilic, and drives the reaction to completion. Pyridine can also be used as a base.[5]

  • Stoichiometry: A slight excess of the amine and base is often used to ensure complete consumption of the more valuable sulfonyl chloride.

  • Temperature: The initial addition at 0 °C is a standard precaution to manage the exothermic nature of the reaction between the amine and the sulfonyl chloride. Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion in a reasonable timeframe.

  • Work-up: The acidic wash (1 M HCl) removes excess triethylamine and unreacted n-butylamine by converting them into their water-soluble ammonium salts. The basic wash (saturated NaHCO₃) removes any residual acidic impurities. The brine wash helps to remove any remaining water from the organic layer.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity.

ParameterExpected Value
Molecular FormulaC₁₀H₁₄N₂O₄S
Molecular Weight258.29 g/mol
AppearancePale yellow solid

Safety Considerations

  • 2-Nitrobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • n-Butylamine: Flammable and corrosive. Handle in a well-ventilated area or fume hood.

  • Triethylamine: Flammable and toxic. Handle in a fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. All operations should be conducted in a fume hood.

Conclusion

The synthesis of this compound is a robust and well-understood chemical transformation. By carefully controlling the reaction conditions and following a systematic work-up procedure, high yields of the pure product can be reliably obtained. This guide provides the necessary technical details and scientific rationale to empower researchers to successfully perform this synthesis and utilize the product in their synthetic endeavors.

References

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]

  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides. Synthetic Communications, 38(8), 1194-1200. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2-and 4-nitrobenzenesulfonamides: exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron letters, 36(36), 6373-6374.
  • Google Patents. CN101668734A - Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)
  • ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Google Patents. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • PubChem. N-Butylbenzenesulfonamide. [Link]

  • Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.. [Link]

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An In-depth Technical Guide to N-butyl-2-nitrobenzenesulfonamide: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-butyl-2-nitrobenzenesulfonamide, a molecule of significant interest in synthetic chemistry and drug discovery. We will delve into its molecular architecture, spectroscopic signature, a robust synthesis protocol, and its reactivity, highlighting its potential for advanced applications.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₄N₂O₄S, is a member of the nitrobenzenesulfonamide family. These compounds are characterized by a benzene ring substituted with both a nitro group and a sulfonamide group. The "2-nitro" designation indicates that the nitro group is positioned ortho to the sulfonamide moiety, a feature that significantly influences the molecule's electronic properties and reactivity.

The N-butyl group, a straight-chain alkyl substituent on the sulfonamide nitrogen, contributes to the molecule's lipophilicity. The overall structure, therefore, combines a highly functionalized aromatic core with a flexible aliphatic chain.

Structural Analysis

While a definitive crystal structure for this compound is not publicly available, valuable insights can be drawn from the crystal structures of closely related compounds, such as 2-nitrobenzenesulfonamide and N-benzoyl-2-nitrobenzenesulfonamide.[1][2] In these structures, the sulfonamide group exhibits a tetrahedral geometry around the sulfur atom. The presence of the ortho-nitro group can lead to intramolecular hydrogen bonding between the N-H of the sulfonamide and an oxygen of the nitro group, influencing the conformation of the molecule.[2] The molecule is likely twisted at the S-N bond, with the plane of the benzene ring and the N-butyl group oriented at a significant dihedral angle.

Physicochemical Properties

The physicochemical properties of this compound can be inferred from its constituent parts and data from analogous compounds.

PropertyPredicted/Estimated ValueSource/Rationale
Molecular Weight 258.30 g/mol Calculated from molecular formula
Appearance Pale yellow crystalline powder or oilBased on analogs like 2-nitrobenzenesulfonamide and N-butylbenzenesulfonamide[1][3]
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, chloroform); slightly soluble in water.Based on analogs[3][4]
Melting Point Not available. Likely lower than 2-nitrobenzenesulfonamide (191-194 °C) due to the N-butyl group.[5]

Synthesis of this compound

The synthesis of this compound is readily achievable through the reaction of 2-nitrobenzenesulfonyl chloride with n-butylamine. This is a standard method for the preparation of N-alkylsulfonamides.

Synthesis Workflow

G cluster_0 Step 1: Preparation of 2-Nitrobenzenesulfonyl Chloride cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Purification A Di-o-nitrophenyl disulfide C 2-Nitrobenzenesulfonyl Chloride A->C Chlorination B Conc. HCl, Conc. HNO₃, Cl₂ D 2-Nitrobenzenesulfonyl Chloride F This compound D->F Nucleophilic Acyl Substitution E n-Butylamine E->F G Crude Product I Pure this compound G->I H Recrystallization or Chromatography

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of 2-Nitrobenzenesulfonyl Chloride

This procedure is adapted from Organic Syntheses.

  • Reaction Setup: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine 200 g of di-o-nitrophenyl disulfide, 1 L of concentrated hydrochloric acid, and 200 mL of concentrated nitric acid.

  • Chlorination: Warm the mixture to 70 °C on a steam bath while bubbling chlorine gas through the solution.

  • Reaction Progression: Continue heating and chlorination for one hour after the disulfide has melted.

  • Workup: Decant the hot supernatant to isolate the molten sulfonyl chloride. Wash the product with two portions of hot water (70 °C).

  • Purification: Dissolve the crude product in glacial acetic acid at 50-60 °C, filter, and then cool to crystallize. Triturate the crystals with cold water, neutralize with a small amount of ammonium hydroxide, and collect the solid by filtration. Wash with water and air dry.

Part B: Synthesis of this compound

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (1.1 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 2-nitrobenzenesulfonyl chloride (1 equivalent) in the same solvent and add it dropwise to the cooled amine solution, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Wash the reaction mixture with dilute hydrochloric acid to remove excess n-butylamine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show characteristic signals for both the aromatic and the N-butyl portions of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2m1HAromatic H (adjacent to both SO₂NHR and NO₂)
~7.7-7.9m3HRemaining Aromatic Hs
~5.0-5.5t (broad)1HN-H
~3.0-3.2t2HN-CH₂-
~1.4-1.6sextet2H-CH₂-CH₂-CH₃
~1.2-1.4sextet2H-CH₂-CH₃
~0.8-1.0t3H-CH₃

Note: The aromatic region will likely display a complex multiplet pattern due to the ortho substitution.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show signals for the four distinct carbons of the butyl chain and the six carbons of the aromatic ring.

Chemical Shift (δ, ppm)Assignment
~148C-NO₂
~135C-SO₂NHR
~124-134Other aromatic carbons
~43N-CH₂-
~31-CH₂-CH₂-CH₃
~20-CH₂-CH₃
~14-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
3300-3400N-H stretch
2850-2960C-H stretch (aliphatic)
1520-1560N-O asymmetric stretch (nitro)
1340-1380N-O symmetric stretch (nitro)
1330-1370S=O asymmetric stretch (sulfonamide)
1150-1180S=O symmetric stretch (sulfonamide)
Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the N-alkyl chain.

Reactivity and Applications

The reactivity of this compound is dominated by the chemistry of the 2-nitrobenzenesulfonamide (nosyl) group.

The Nosyl Group in Organic Synthesis

The 2-nitrobenzenesulfonamide moiety is a well-established protecting group for amines in organic synthesis. The electron-withdrawing nature of the ortho-nitro group makes the sulfonamide N-H acidic, facilitating its deprotonation and subsequent alkylation. More importantly, the nosyl group can be readily cleaved under mild conditions using a thiol and a base, a reaction that proceeds via a Meisenheimer complex. This orthogonality to many other protecting groups makes it a valuable tool in multi-step synthesis.

G cluster_0 Protection of a Primary Amine cluster_1 Alkylation cluster_2 Deprotection A Primary Amine (R-NH₂) C Nosylated Amine (R-NH-Ns) A->C B 2-Nitrobenzenesulfonyl Chloride B->C D Nosylated Amine (R-NH-Ns) F N,N-Disubstituted Nosylamide (R-NR'-Ns) D->F E Base, Alkyl Halide (R'-X) E->F G N,N-Disubstituted Nosylamide (R-NR'-Ns) I Secondary Amine (R-NH-R') G->I H Thiol (R''-SH), Base H->I

Caption: The nosyl group in amine protection and synthesis.

Potential Applications in Drug Discovery

The broader class of sulfonamides is known for a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[6] While specific biological data for this compound is limited, a related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has shown promising activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[2] This suggests that N-alkyl-2-nitrobenzenesulfonamides could serve as a scaffold for the development of new therapeutic agents. The nitroaromatic moiety itself is a known pharmacophore, often associated with bioreduction to reactive intermediates that can induce cellular damage in target organisms.[6]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Based on data for 2-nitrobenzenesulfonamide, it may cause skin and eye irritation.[7]

References

  • PubChem. 2-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. N-Butylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. Orthanilic acid. Available at: [Link]

  • Verma, R., Kumar, V., Kumar, D., Singh, N., & Singh, S. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1977–1986. Available at: [Link]

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides.
  • NIST. Benzenesulfonamide, N-butyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

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N-butyl-2-nitrobenzenesulfonamide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Characterization of N-butyl-2-nitrobenzenesulfonamide

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the spectral analysis of this compound. The structural elucidation of synthetic molecules is a cornerstone of chemical research and development, demanding rigorous analytical validation. Here, we provide a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Our approach moves beyond a mere listing of data points, focusing instead on the causal relationships between molecular structure and spectral output, thereby establishing a self-validating framework for analysis.

The Imperative of Structural Verification

In any synthetic workflow, confirming the identity and purity of intermediates and final products is of paramount importance. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering irrefutable evidence of atomic connectivity and chemical environment. This compound, a versatile building block, possesses several key structural features—an ortho-substituted nitroaromatic ring, a sulfonamide linkage, and a flexible n-butyl chain. Each of these features produces a distinct and predictable signature in various spectroscopic analyses. This guide will deconstruct these signatures to build a complete and validated structural picture.

G S S O1 O S->O1 O O2 O S->O2 O N_sulf N-H S->N_sulf Aryl 2-Nitrophenyl Group (C₆H₄NO₂) S->Aryl Butyl Butyl Chain (C₄H₉) N_sulf->Butyl

Figure 1: Key structural motifs of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed information regarding the specific chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in a molecule. The electron-withdrawing nature of the nitro (NO₂) and sulfonamide (SO₂NHR) groups creates a highly deshielded aromatic system, which is a key diagnostic feature.

Experimental Protocol: NMR Data Acquisition

A robust NMR protocol is the foundation of reliable data. The following steps represent a standard methodology for obtaining high-quality spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a standard choice, while DMSO-d₆ is particularly useful for ensuring the clear observation of the exchangeable N-H proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to maximize signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a standard 30° pulse width with a relaxation delay of 2 seconds.

    • Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled sequence to ensure each unique carbon appears as a singlet.

    • Set the spectral width to 0-200 ppm.

    • A longer acquisition time with a greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift axis using the residual solvent peak as an internal reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[1]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic, sulfonamide, and alkyl protons. The ortho-nitro group strongly deshields the adjacent aromatic protons.[2][3]

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
8.1 – 8.3m1HAr-HAromatic proton ortho to the NO₂ group, experiencing the strongest deshielding effect.
7.7 – 7.9m3HAr-HRemaining three aromatic protons, forming a complex multiplet due to overlapping signals and coupling.
~5.3t (broad)1HN-HThe sulfonamide proton signal is often broad due to quadrupolar relaxation and chemical exchange. Its chemical shift is highly solvent-dependent.
3.0 – 3.2q2HN-CH₂ -CH₂CH₂CH₃Methylene protons directly attached to the sulfonamide nitrogen are deshielded.
1.4 – 1.6m2HN-CH₂-CH₂ -CH₂CH₃Methylene protons in the β-position of the butyl chain.
1.2 – 1.4m2HN-CH₂CH₂-CH₂ -CH₃Methylene protons in the γ-position of the butyl chain.
~0.85t3H-CH₃ Terminal methyl protons, appearing as a triplet due to coupling with the adjacent methylene group.

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments.

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~148C -NO₂The ipso-carbon attached to the nitro group is strongly deshielded.[2]
~139C -SO₂The ipso-carbon attached to the sulfonamide group.
124 – 134Ar-CHFour distinct signals are expected for the four aromatic CH carbons.
~43N-CH₂ The carbon atom directly bonded to nitrogen is deshielded.
~31N-CH₂-CH₂ Butyl chain carbon.
~20-CH₂ -CH₃Butyl chain carbon.
~13.5-CH₃ Terminal methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an exceptionally powerful and rapid technique for identifying the functional groups within a molecule. The spectrum of this compound is dominated by strong, characteristic absorptions from the nitro (NO₂) and sulfonyl (SO₂) groups.

Experimental Protocol: IR Data Acquisition

G cluster_protocol ATR-FTIR Workflow prep Place Solid Sample on ATR Crystal bkg Acquire Background (Clean Crystal) prep->bkg sam Acquire Sample Spectrum bkg->sam proc Automatic Baseline & Background Correction sam->proc interp Identify Diagnostic Absorption Bands proc->interp

Figure 2: A typical workflow for Attenuated Total Reflectance (ATR) FTIR analysis.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is ideal for this analysis, requiring no sample preparation other than placing a small amount of the solid compound onto the crystal.

  • Background Scan: A background spectrum is recorded on the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

  • Sample Scan: The sample is placed on the crystal, pressure is applied to ensure good contact, and the sample spectrum is recorded.

  • Data Analysis: The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum, typically over the range of 4000–400 cm⁻¹.

IR Spectral Data and Interpretation

Each vibrational mode corresponds to a specific functional group, providing a molecular "fingerprint."

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3350–3250MediumN-HStretching
3100–3000Medium-WeakAromatic C-HStretching[4]
2960–2850MediumAliphatic C-HStretching[4]
1540–1520 Strong NO₂ Asymmetric Stretching
1350–1330 Strong NO₂ Symmetric Stretching
1360–1330 Strong SO₂ Asymmetric Stretching
1180–1160 Strong SO₂ Symmetric Stretching
1600–1450Medium-WeakAromatic C=CIn-ring Stretching[4]

Table 3: Characteristic IR Absorption Bands for this compound.

Authoritative Grounding: The presence of four very strong and distinct bands in the 1600-1100 cm⁻¹ region is highly diagnostic for this molecule. The asymmetric and symmetric stretching vibrations of the SO₂ and NO₂ groups are reliable indicators of these functionalities.[5][6] The overlap between the SO₂ asymmetric stretch and the NO₂ symmetric stretch is common and requires consideration of the full spectrum for definitive assignment.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers crucial structural clues through the analysis of fragmentation patterns. The S-N bond in sulfonamides is a common point of cleavage.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction & Ionization: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion using an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for identifying the molecular ion.

  • Mass Analysis: In positive ion mode, ESI will typically generate the protonated molecule, [M+H]⁺.

  • Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ ion can be isolated and subjected to Collision-Induced Dissociation (CID). This fragments the ion in a predictable manner, and the resulting product ions are analyzed.

MS Data and Fragmentation Analysis

The molecular formula C₁₀H₁₄N₂O₄S corresponds to a monoisotopic mass of 258.07 g/mol .

  • Molecular Ion: A strong signal at m/z 259.08 ([M+H]⁺) is expected in the full scan ESI-MS spectrum.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 259 ion would likely reveal fragments resulting from cleavage at the weakest bonds. The fragmentation of aromatic sulfonamides is well-studied and often involves cleavage of the S-N bond and rearrangements.[7][8][9][10]

G cluster_frags Plausible CID Fragmentation Pathways M [M+H]⁺ (m/z 259) Protonated Molecule frag1 m/z 186 [C₆H₄NO₂SO₂]⁺ 2-Nitrophenylsulfonyl Cation M:ion->frag1 - C₄H₁₁N (Butylamine) frag2 m/z 202 [M+H - C₄H₉]⁺ Loss of Butyl Radical M:ion->frag2 - •C₄H₉ frag3 m/z 74 [C₄H₁₂N]⁺ Protonated Butylamine M:ion->frag3 S-N Cleavage

Figure 3: Predicted major fragmentation pathways for protonated this compound.

Trustworthiness through Orthogonal Validation: The confidence in the structural assignment is solidified by the convergence of data from these independent analytical techniques. The n-butyl group, identified by four distinct signals in NMR and aliphatic C-H stretches in IR, is confirmed by the logical loss of a butyl group in the mass spectrum. The 2-nitrophenylsulfonamide moiety, identified by its characteristic aromatic NMR pattern and strong, specific IR bands, is confirmed by the m/z 186 fragment in the mass spectrum. This cross-validation is the hallmark of a rigorous and trustworthy structural elucidation.

Conclusion

The collective spectral data from NMR, IR, and MS provide a definitive and internally consistent characterization of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of critical nitro and sulfonamide functional groups, and mass spectrometry verifies the molecular weight while revealing predictable fragmentation patterns. For the practicing scientist, mastering the interpretation of these datasets is essential for validating synthetic outcomes, ensuring material quality, and advancing research and development objectives with confidence.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed, National Center for Biotechnology Information.[Link]

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  • Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Chemistry Stack Exchange.[Link]

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An In-depth Technical Guide to the Solubility of N-butyl-2-nitrobenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical parameter that profoundly influences drug discovery, development, and formulation. This guide provides a comprehensive technical overview of the solubility of N-butyl-2-nitrobenzenesulfonamide, a key building block in medicinal chemistry. While direct quantitative solubility data for this specific compound is not extensively available in public literature, this document synthesizes foundational principles of solubility, outlines a robust experimental protocol for its determination, and discusses the theoretical frameworks that enable solubility prediction. By equipping researchers with both the theoretical knowledge and practical methodology, this guide aims to bridge the existing data gap and empower scientists to make informed decisions in their research and development endeavors.

Introduction: The Significance of this compound and its Solubility

This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The 2-nitrobenzenesulfonamide moiety, in particular, serves as a versatile protecting group for amines and a precursor for various synthetic transformations. Its derivatives have been investigated for a range of therapeutic applications.[1]

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in various stages of drug development:

  • Synthesis and Purification: The choice of solvent for a chemical reaction is often governed by the solubility of the reactants.[2] Similarly, purification techniques such as crystallization are critically dependent on the differential solubility of the compound in various solvents at different temperatures.

  • Formulation: For a compound to be formulated into a viable drug product, its solubility in pharmaceutically acceptable solvents is a primary consideration. Poor solubility can lead to challenges in achieving the desired dosage and bioavailability.

  • Biological Assays: In vitro and in vivo testing often requires the compound to be dissolved in a suitable solvent that is compatible with the biological system. Understanding its solubility profile is therefore essential for accurate and reproducible experimental results.

Given the limited direct quantitative solubility data for this compound, this guide provides a framework for both predicting and experimentally determining this crucial parameter.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O₄S[3]
Molecular Weight258.29 g/mol [3]
AppearanceColorless to light yellow solid or liquid (depending on purity)[4]

The presence of a nitro group (-NO₂) and a sulfonamide group (-SO₂NH-) imparts a significant degree of polarity to the molecule. The butyl group (-C₄H₉), on the other hand, introduces a nonpolar, aliphatic character. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the polarity of the solvent.

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models can provide valuable estimations of solubility.

"Like Dissolves Like": A Qualitative Approach

The age-old principle of "like dissolves like" serves as a useful qualitative guide. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. Given the polar functional groups present in this compound, it is anticipated to exhibit higher solubility in polar organic solvents. A related compound, N-butylbenzenesulfonamide, is reported to be soluble in polar organic solvents such as ethanol and chloroform, and only slightly soluble in water.[4] This provides a reasonable starting point for solvent selection.

The Hildebrand Solubility Parameter

For a more quantitative prediction, the Hildebrand solubility parameter (δ) can be employed. This approach is based on the concept of cohesive energy density, which is the energy required to separate the molecules of a substance. The principle states that a solute will be most soluble in a solvent with a similar solubility parameter.

The Extended Hildebrand Solubility Approach has been successfully used to estimate the solubility of various sulfonamides in binary and ternary solvent systems.[5] This model can account for specific solute-solvent interactions, which are crucial for accurately predicting the solubility of polar compounds like sulfonamides.[5] For instance, the solubility of sulfisomidine in a dioxane-water mixture shows a bell-shaped curve, with the maximum solubility occurring at a specific solvent composition where the solute-solvent interactions are maximized.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal saturation method is a widely accepted technique for this purpose.[6]

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to a vial prep2 Add a known volume of the selected organic solvent prep1->prep2 Step 1 & 2 equil Incubate at a constant temperature with agitation for 24-48 hours prep2->equil sep1 Allow the suspension to settle equil->sep1 sep2 Centrifuge to pellet the excess solid sep1->sep2 anl1 Filter the supernatant through a syringe filter sep2->anl1 anl2 Dilute the saturated solution with a known volume of solvent anl1->anl2 anl3 Analyze the concentration using HPLC or UV-Vis spectrophotometry anl2->anl3

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of the Suspension: To a series of vials, add an excess amount of this compound. The amount should be sufficient to ensure that a saturated solution is formed and excess solid remains.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. The related compound, 2-nitrobenzenesulfonamide, is known to cause skin and eye irritation and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in research and drug development. Although direct quantitative data is not widely published, a combination of theoretical principles and a robust experimental protocol, as detailed in this guide, provides a clear path for researchers to obtain this vital information. By understanding the physicochemical properties of the molecule and employing systematic experimental techniques, scientists can effectively navigate the challenges associated with solubility and accelerate the progress of their research.

References

  • PubChem. (n.d.). N-Butylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. Retrieved from [Link]

  • Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., Pino, J. A., & El-Shattawy, H. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 71(12), 1334–1340. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Adibkia, K., Shayan, M., & Barzegar-Jalali, M. (2014). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from [Link]

  • Chourasiya, A., Kumari, P., Kumar, A., & Kumar, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular diversity, 25(3), 1877–1901. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-BUTYL NITRITE. Retrieved from [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Retrieved from [Link]

  • Kumar, A., Kumar, A., Kumar, V., Singh, K., & Kumar, S. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug design, development and therapy, 10, 1863–1872. Retrieved from [Link]

  • Martínez, F., Gómez, A., & Avila, C. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Retrieved from [Link]

  • Gesto, D., & Cerqueira, N. M. F. S. A. (2023). Enzymes as Targets for Drug Development II. International journal of molecular sciences, 24(4), 3328. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of N-butyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The safety and toxicological properties of N-butyl-2-nitrobenzenesulfonamide have not been extensively investigated.[1] This guide is based on available data for structurally related compounds, including N-butylbenzenesulfonamide and 2-nitrobenzenesulfonamide, as well as general principles for handling nitroaromatic compounds. It is imperative that this compound be handled with extreme caution by trained personnel in a controlled laboratory setting. A thorough risk assessment should be conducted before any new or scaled-up procedure.

Introduction and Chemical Identity

This compound (CAS No. 89840-64-2) is a sulfonamide derivative containing a nitroaromatic moiety.[1][2] While its specific applications in drug development are not widely documented, the sulfonamide functional group is a well-established pharmacophore, and nitroaromatic compounds are often used as synthetic intermediates in medicinal chemistry.[3] The presence of both of these functional groups suggests that this compound may possess biological activity and requires careful handling due to the potential for toxicity associated with both nitroarenes and sulfonamides.[3][4]

Physicochemical Properties

Limited experimental data is available for the physical properties of this compound. The following table summarizes available data for the target compound and its close structural analogs, N-butylbenzenesulfonamide and 2-nitrobenzenesulfonamide.

PropertyThis compoundN-butylbenzenesulfonamide2-nitrobenzenesulfonamide
CAS Number 89840-64-2[1][2]3622-84-2[5][6]5455-59-4[7]
Molecular Formula C₁₀H₁₄N₂O₄S[1][2]C₁₀H₁₅NO₂S[5][6]C₆H₆N₂O₄S[7]
Molecular Weight 258.29 g/mol [1][2]213.30 g/mol [5]202.19 g/mol [7]
Appearance Not specified (likely a solid)Colorless oily liquid or pellets/large crystals[5]Solid
Melting Point Not specifiedNot specified190-192 °C
Boiling Point Not specified314 °C[5]Not specified
Solubility Not specifiedVery slightly soluble in water[8]Slightly soluble in water[9]

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a conservative approach to hazard identification is essential. The potential hazards of this compound should be considered a composite of the known hazards of N-butylbenzenesulfonamide, 2-nitrobenzenesulfonamide, and the general class of nitroaromatic compounds.

Potential Health Effects:

  • Acute Toxicity: Aromatic nitro compounds are known to cause methemoglobinemia, leading to cyanosis, headache, dizziness, and in severe cases, cardiac dysrhythmias and respiratory depression.[10]

  • Irritation: 2-Nitrobenzenesulfonamide is classified as a skin, eye, and respiratory irritant.[7][11] It is prudent to assume that this compound will exhibit similar irritant properties.

  • Neurotoxicity: N-butylbenzenesulfonamide is a known neurotoxin.[5]

  • Chronic Toxicity: Prolonged or repeated exposure to nitroaromatic compounds can lead to organ damage.[4]

  • Sensitization: Sulfonamides can cause allergic reactions in susceptible individuals.

Potential Physicochemical Hazards:

  • Thermal Instability: Organic nitro compounds can be thermally unstable and may decompose violently or explosively, especially in the presence of impurities.[12]

Exposure Controls and Personal Protection

Given the potential for significant hazards, stringent exposure controls must be implemented.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood.

  • Containment: For larger quantities or procedures with a higher risk of aerosolization, a glove box may be necessary.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are required. For larger scale work, a chemically resistant apron or suit may be appropriate.

  • Respiratory Protection: If there is a risk of inhalation despite engineering controls, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage

Handling
  • Work Practices: Always work in a well-ventilated area, preferably a fume hood.[13] Avoid creating dust or aerosols. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Spill Management: Have a spill kit readily available. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.[14]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[13]

  • Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and bases.[9]

Synthesis Protocol: this compound

The following protocol is adapted from a general method for the synthesis of N-alkyl-2-nitrobenzenesulfonamides.[15] This reaction should only be performed by experienced chemists in a controlled laboratory setting with appropriate safety precautions in place.

Reaction:

2-nitrobenzenesulfonyl chloride + n-butylamine → this compound + HCl

Materials:

  • 2-nitrobenzenesulfonyl chloride

  • n-butylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or another suitable base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-nitrobenzenesulfonyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of n-butylamine and triethylamine in anhydrous DCM.

  • Slowly add the n-butylamine solution to the cooled 2-nitrobenzenesulfonyl chloride solution via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve_reagent Dissolve 2-nitrobenzenesulfonyl chloride in anhydrous DCM cool_reagent Cool to 0 °C dissolve_reagent->cool_reagent prepare_amine Prepare solution of n-butylamine and triethylamine in DCM add_amine Slowly add amine solution prepare_amine->add_amine cool_reagent->add_amine warm_stir Warm to RT and stir add_amine->warm_stir quench Quench with water warm_stir->quench wash Wash with NaHCO₃ and brine quench->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Synthesis Workflow for this compound.

Analytical Methods

For the analysis of this compound, standard chromatographic and spectroscopic techniques can be employed.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be suitable for purity determination and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for identification and to assess for volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the synthesized product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (sulfonamide, nitro group).

Emergency Procedures

First Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazards from Combustion: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.

Emergency_Response cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_decon Decontamination exposure Exposure Incident assess_scene Assess Scene Safety exposure->assess_scene assess_victim Assess Victim's Condition assess_scene->assess_victim remove_victim Remove from Exposure assess_victim->remove_victim call_for_help Call for Emergency Medical Help remove_victim->call_for_help decon_skin Skin: Remove clothing, wash with soap and water remove_victim->decon_skin Skin Contact decon_eyes Eyes: Flush with water for 15 minutes remove_victim->decon_eyes Eye Contact decon_inhalation Inhalation: Move to fresh air remove_victim->decon_inhalation Inhalation provide_sds Provide SDS to Responders call_for_help->provide_sds

Emergency Response Decision Tree for Exposure.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container.[16]

  • Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[17]

  • Empty Containers: Triple rinse empty containers with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.[17]

  • Disposal Method: Dispose of all waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[14]

References

  • N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. PubChem. [Link]

  • Nitrobenzene - Incident management - GOV.UK. [Link]

  • Benzenesulfonamide, N-butyl- - the NIST WebBook. [Link]

  • 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510 - PubChem. [Link]

  • Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019-03-29). [Link]

  • Nitrobenzene: toxicological overview - GOV.UK. (2024-07-22). [Link]

  • NIH Waste Disposal Guide 2022. [Link]

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  • US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)
  • n-BUTYL NITRITE - Organic Syntheses Procedure. [Link]

  • Time-course of toxicity of reactive sulfonamide metabolites - PubMed. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. [Link]

  • NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice - NCBI. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023-02-27). [Link]

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A Theoretical Investigation of N-butyl-2-nitrobenzenesulfonamide: Molecular Structure, Reactivity, and Spectroscopic Signatures

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-2-nitrobenzenesulfonamide is a molecule of significant interest within the broader class of sulfonamides, a scaffold renowned for its diverse pharmacological activities.[1] This technical guide provides a comprehensive theoretical analysis of this compound, delving into its fundamental molecular and electronic properties. Leveraging established computational chemistry methodologies, we explore its conformational landscape, electronic structure, and predicted reactivity. Furthermore, this document outlines detailed protocols for its synthesis and characterization, offering a predictive framework for its spectroscopic signatures. This guide is intended to serve as a foundational resource for researchers engaged in the rational design and development of novel sulfonamide-based therapeutics and functional materials.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial "sulfa" drugs.[2] These compounds act as competitive inhibitors of dihydropteroate synthetase, an essential enzyme in bacterial folic acid synthesis.[1] The versatility of the sulfonamide moiety extends far beyond antibacterial applications, with derivatives exhibiting anticancer, antiviral, and anti-inflammatory properties.[2][3] The introduction of a nitro group and an N-butyl substituent to the benzenesulfonamide core, as in this compound, is anticipated to modulate its physicochemical properties, such as solubility, lipophilicity, and electronic profile, thereby influencing its biological activity and potential applications.[3] This whitepaper aims to provide a detailed theoretical framework for understanding this specific derivative, facilitating further experimental and computational investigation.

Molecular and Electronic Structure: A Computational Approach

Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven invaluable in elucidating the conformational and electronic properties of sulfonamides.[4] Such in silico analyses provide insights into molecular geometry, orbital energies, and charge distribution, which are critical determinants of a molecule's reactivity and intermolecular interactions.[5]

Conformational Analysis

The rotational freedom around the S-N and S-C bonds in this compound suggests the existence of multiple conformers. Quantum chemical calculations, typically at the B3LYP/6-311++G(d,p) level of theory, can predict the relative stabilities of these conformers. For related sulfonamides, studies have shown that the arrangement of the groups around the sulfonamide moiety (e.g., eclipsed vs. staggered) can significantly impact stability, with solvent effects often favoring different conformations. The butyl chain also introduces additional conformational flexibility. Understanding the lowest energy conformation is crucial as it represents the most populated state and dictates the molecule's overall shape and interaction profile.[6]

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

ParameterPredicted Value (Illustrative)Significance
HOMO Energy-7.5 eVElectron-donating ability
LUMO Energy-2.1 eVElectron-accepting ability
HOMO-LUMO Gap5.4 eVChemical reactivity and stability
Dipole Moment~4.5 DPolarity and intermolecular interactions
Molecular Electrostatic Potential (MEP)Negative potential around nitro and sulfonyl oxygensIndicates sites for electrophilic attack

Note: These values are illustrative and would be precisely determined through DFT calculations.

The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the nitro and sulfonyl groups are expected to be regions of high negative potential, while the hydrogen on the sulfonamide nitrogen and the aromatic protons will be regions of positive potential.

Synthesis and Characterization: Experimental Protocols

While specific literature on the synthesis of this compound is sparse, a general and robust method involves the reaction of 2-nitrobenzenesulfonyl chloride with n-butylamine.[1][7]

Synthesis Protocol

Reaction: 2-Nitrobenzenesulfonyl chloride + n-Butylamine → this compound + HCl

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • n-Butylamine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine or pyridine (as an HCl scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve n-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the n-butylamine solution dropwise to the cooled 2-nitrobenzenesulfonyl chloride solution over 30 minutes with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.0-8.2 ppm (m, 1H): Aromatic proton ortho to the nitro group.

    • δ 7.6-7.8 ppm (m, 3H): Remaining aromatic protons.

    • δ 5.0-5.2 ppm (t, 1H): NH proton of the sulfonamide.

    • δ 3.0-3.2 ppm (q, 2H): CH₂ group adjacent to the nitrogen.

    • δ 1.4-1.6 ppm (m, 2H): CH₂ group of the butyl chain.

    • δ 1.2-1.4 ppm (m, 2H): CH₂ group of the butyl chain.

    • δ 0.8-1.0 ppm (t, 3H): Terminal CH₃ group of the butyl chain.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~148 ppm: Aromatic carbon attached to the nitro group.

    • δ ~120-140 ppm: Aromatic carbons.

    • δ ~43 ppm: CH₂ group adjacent to the nitrogen.

    • δ ~31 ppm: CH₂ group of the butyl chain.

    • δ ~20 ppm: CH₂ group of the butyl chain.

    • δ ~13 ppm: Terminal CH₃ group.

  • FT-IR (KBr, cm⁻¹):

    • ~3300: N-H stretching.

    • ~2960, 2870: C-H stretching (aliphatic).

    • ~1530, 1350: Asymmetric and symmetric N-O stretching of the nitro group.

    • ~1340, 1160: Asymmetric and symmetric S=O stretching of the sulfonamide group.

  • Mass Spectrometry (EI):

    • M⁺: The molecular ion peak would be observed at m/z corresponding to the molecular weight of C₁₀H₁₄N₂O₄S.

Visualization of Key Processes

Molecular Structure

Caption: 2D representation of this compound.

Synthetic Workflow

Reactants 2-Nitrobenzenesulfonyl chloride + n-Butylamine Reaction Reaction in DCM with Triethylamine at 0°C to RT Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Conclusion and Future Outlook

This technical guide has presented a theoretical framework for understanding the structure, reactivity, and spectroscopic properties of this compound. The computational and experimental protocols outlined herein provide a solid foundation for further investigation into this and related sulfonamide derivatives. Future studies should focus on performing the proposed DFT calculations to obtain precise electronic and structural data. Experimental validation through synthesis and spectroscopic characterization is also a critical next step. Ultimately, a thorough understanding of the fundamental properties of this compound will enable the rational design of novel compounds with tailored biological activities, contributing to the development of next-generation therapeutics and functional materials.

References

  • Vega-Hissi, E. G., Andrada, M. F., Zamarbide, G. N., Estrada, M. R., & Tomás-Vert, F. (n.d.). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. ResearchGate. [Link][4]

  • Wojtulewski, S., & Paneth, P. (2013). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, 117(31), 9346–9355. [Link][6]

  • Wojtulewski, S., & Paneth, P. (2013). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. PMC. [Link][3]

  • Jampilek, J. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bioorganic & Medicinal Chemistry, 27(16), 3743-3755. [Link]

  • PubChem. (n.d.). N-benzyl-2-nitrobenzenesulfonamide. [Link]

  • PubChem. (n.d.). N-Butylbenzenesulfonamide. [Link][8]

  • Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. [Link][9]

  • Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)
  • Al-Ghananeem, A. M. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Modern Chemistry & Applications. [Link][2]

  • Tunoori, A. R. (2015). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2015(2), M856. [Link][7]

  • Lanxess. (n.d.). Benzenesulfonamide, N-butyl-. [Link]

  • Riverland Trading. (n.d.). N-Butylbenzenesulfonamide Supplier | 3622-84-2. [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-butyl-. [Link]

  • Yildirim, İ. (2026). A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach. ResearchGate. [Link][5]

  • NIST. (n.d.). Benzenesulfonamide, N-butyl-. [Link]

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A Technical Guide to the Physicochemical Characterization of N-butyl-2-nitrobenzenesulfonamide Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-2-nitrobenzenesulfonamide is a molecule of interest within contemporary chemical research, yet a comprehensive public repository of its specific crystalline and physical properties remains elusive. This guide, therefore, serves as an in-depth technical framework for the elucidation of these characteristics. By leveraging established principles of materials science and drawing parallels with structurally analogous sulfonamides, we present a robust methodology for the complete physicochemical profiling of this compound crystals. This document outlines the requisite experimental protocols, from synthesis and crystallization to advanced analytical techniques, providing researchers with a self-validating system for generating and interpreting critical data.

Introduction: The Significance of Sulfonamides and the Need for Precise Characterization

The sulfonamide functional group is a well-established pharmacophore, integral to the design of a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. The three-dimensional arrangement of atoms and molecules within a crystal lattice dictates crucial pharmaceutical parameters, including solubility, dissolution rate, bioavailability, and stability. Therefore, a thorough understanding of the solid-state properties of a sulfonamide compound like this compound is a prerequisite for its development and application.

Synthesis and Crystallization: The Foundation of Physical Characterization

The journey to understanding the physical characteristics of this compound begins with its synthesis and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of this compound is typically achieved through the reaction of 2-nitrobenzenesulfonyl chloride with n-butylamine. This is a standard method for the formation of sulfonamides[4].

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: Dissolve n-butylamine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equivalents) in the same solvent to the stirred amine solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram: Synthetic Pathway of this compound

G cluster_reactants Reactants cluster_conditions Conditions 2_nitrobenzenesulfonyl_chloride 2-Nitrobenzenesulfonyl Chloride Reaction 2_nitrobenzenesulfonyl_chloride->Reaction n_butylamine n-Butylamine n_butylamine->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Temperature 0°C to Room Temp. Temperature->Reaction Product This compound Reaction->Product Sulfonamide Formation

Caption: General synthetic scheme for this compound.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step.

Experimental Protocol: Crystallization of this compound

  • Solvent Selection: Screen a variety of solvents to determine the solubility of the purified compound. Ideal solvents will have moderate solubility at room temperature and higher solubility at elevated temperatures.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Physicochemical Characterization Techniques

A multi-faceted approach is necessary to fully characterize the physical properties of this compound crystals.

Melting Point Determination

The melting point is a fundamental physical property that provides an initial indication of purity. For comparison, the structurally related 2-nitrobenzenesulfonamide has a melting point of 190-192 °C, while N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide melts at 85–86 °C[3]. The melting point of this compound is expected to fall within a range influenced by its specific molecular interactions.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Place a small amount of the dry, crystalline powder into a capillary tube.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional atomic arrangement within a crystal. This technique provides unequivocal information on bond lengths, bond angles, and the overall molecular conformation, as well as the packing of molecules in the crystal lattice. For example, the crystal structure of 2-Nitro-N-phenylbenzenesulfonamide has been determined to be monoclinic[2].

Diagram: X-ray Crystallography Workflow

G Crystal_Growth Single Crystal Growth Crystal_Mounting Mount Crystal on Goniometer Crystal_Growth->Crystal_Mounting Diffraction X-ray Diffraction Crystal_Mounting->Diffraction Xray_Source X-ray Source Xray_Source->Diffraction Detector Detector Diffraction->Detector Data_Collection Diffraction Data Collection Detector->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Expected Crystallographic Features of this compound

Based on studies of similar sulfonamides, the crystal structure of this compound is expected to be significantly influenced by hydrogen bonding. The sulfonamide group contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), which are likely to form intermolecular hydrogen bonds, creating chains or more complex networks within the crystal lattice[5]. The presence of the nitro group provides an additional hydrogen bond acceptor, potentially leading to intramolecular hydrogen bonding, as seen in 2-Nitro-N-phenylbenzenesulfonamide[2].

Parameter Expected Value/Range (based on related compounds) Significance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group P2₁/c or similar centrosymmetric space groupDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit of the crystal.
Hydrogen Bonding Inter- and/or intramolecular N-H···O and C-H···O bondsKey interactions governing the crystal packing and stability.
Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of the crystals, including melting point, phase transitions, and decomposition temperature.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount of the crystalline sample (typically 2-5 mg) into an aluminum pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show endothermic or exothermic events corresponding to melting, phase transitions, or decomposition.

  • TGA Analysis: Heat the sample at a constant rate in a controlled atmosphere. The TGA curve will show weight loss as a function of temperature, indicating decomposition or desolvation.

Solubility Studies

The solubility of a drug candidate is a critical determinant of its bioavailability. The solubility of this compound should be determined in various solvents relevant to pharmaceutical processing and physiological conditions.

Experimental Protocol: Equilibrium Solubility Measurement

  • Sample Preparation: Add an excess amount of the crystalline compound to a known volume of the desired solvent (e.g., water, ethanol, buffers at different pH values).

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Filter the suspension to remove undissolved solids. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule and can be used to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H stretch of the sulfonamide, the asymmetric and symmetric stretches of the nitro group, and the S=O stretches of the sulfonamide group[4].

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The NIST Chemistry WebBook provides mass spectral data for the related N-butylbenzenesulfonamide[6][7].

Conclusion

While direct experimental data for this compound crystals is currently lacking in public literature, this guide provides a comprehensive framework for its thorough physicochemical characterization. By following the detailed protocols for synthesis, crystallization, and analysis, researchers can elucidate the key physical properties of this compound. The insights gained from such studies are crucial for advancing our understanding of sulfonamides and for the development of new therapeutic agents. The principles and methodologies outlined herein are not only applicable to this compound but also serve as a valuable resource for the characterization of other novel crystalline materials in drug discovery and development.

References

  • Perlovich, G. L., et al. (2009). Thermodynamic and structural aspects of sulfonamide crystals and solutions. PubMed. Retrieved January 17, 2026, from [Link]

  • Gowda, B. T., et al. (2012). 2-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o2651. Retrieved January 17, 2026, from [Link]

  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(5), 1674-1683. Retrieved January 17, 2026, from [Link]

  • Jones, M. T., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2021(2), M1223. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-butyl-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-butyl-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: The 2-Nitrobenzenesulfonamide (Nosyl) Group for Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Solution for Amine Protection

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1][2] The amine, a ubiquitous functional group in pharmaceuticals and natural products, presents a particular challenge due to its inherent nucleophilicity and basicity.[2][3] For decades, chemists have relied on classic protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). However, these stalwarts often require harsh acidic or hydrogenolytic conditions for removal, limiting their applicability in the presence of sensitive functional groups.[2][4]

This guide details the use of the 2-nitrobenzenesulfonyl (nosyl, Ns) group, a powerful and versatile tool for the protection of primary and secondary amines.[3] Pioneered by Fukuyama, the nosyl group, as seen in molecules like N-butyl-2-nitrobenzenesulfonamide, offers a distinct advantage: its remarkable lability under exceptionally mild, thiol-mediated conditions.[3][5] This unique cleavage mechanism provides orthogonality to many other protecting groups and enables the synthesis of complex, poly-functionalized molecules with high fidelity.[6] We will explore the core principles, detailed protocols, and mechanistic underpinnings of nosyl-based amine protection chemistry.

Core Advantages of the Nosyl Protecting Group

The utility of the 2-nitrobenzenesulfonyl group stems from several key features that address common challenges in complex synthesis:

  • Mild Deprotection: The nosyl group is readily cleaved under neutral or slightly basic conditions using various thiols.[6][7] This avoids the harsh acidic or reductive conditions required for Boc or Cbz groups, respectively, preserving sensitive functionalities within the molecule.

  • Orthogonality: The unique thiol-mediated deprotection mechanism makes the nosyl group orthogonal to acid-labile (e.g., Boc, t-butyl esters) and hydrogenolysis-labile (e.g., Cbz, benzyl ethers) protecting groups.[2][6] This allows for precise, selective deprotection in a multi-step sequence.

  • N-H Bond Activation: The powerful electron-withdrawing effect of the ortho-nitro group significantly increases the acidity of the N-H proton on the resulting sulfonamide. This facilitates efficient N-alkylation under mild conditions, a cornerstone of the renowned Fukuyama Amine Synthesis.[3][5]

  • Crystalline Derivatives: Nosyl-protected amines are frequently stable, crystalline solids.[3][6][8] This property greatly simplifies handling and purification by recrystallization, often leading to higher purity material compared to chromatographic methods.

Experimental Protocols

Protocol 1: Protection of a Primary Amine (Nosylation)

This protocol describes the general procedure for the protection of a primary amine, such as butylamine, with 2-nitrobenzenesulfonyl chloride (Ns-Cl).

Step-by-Step Methodology:

  • Dissolution: Dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.5 M).

  • Base Addition: Add a hindered base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This mitigates the exothermicity of the reaction.

  • Reagent Addition: Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.), either as a solid portion-wise or as a solution in the reaction solvent, to the stirred mixture. The slow addition helps to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

  • Workup:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-nosylated amine. The product can then be purified by recrystallization or column chromatography if necessary.

Data Presentation: Representative Conditions for Amine Protection (Nosylation)

Amine SubstrateSulfonyl ChlorideBaseSolventTime (h)Yield (%)
Benzylamine2-Nitrobenzenesulfonyl chloridePyridineDCM295
n-Butylamine2-Nitrobenzenesulfonyl chlorideTriethylamineTHF392
Aniline2-Nitrobenzenesulfonyl chloridePyridineDCM488
Diethylamine2-Nitrobenzenesulfonyl chlorideTriethylamineDCM296

Note: Reaction times and yields are representative and may vary based on substrate and specific laboratory conditions.

G cluster_workflow Workflow: Amine Protection (Nosylation) start Dissolve Amine (1.0 eq) & Base (1.2 eq) in Solvent cool Cool to 0 °C start->cool add_nscl Slowly Add 2-Nitrobenzenesulfonyl Chloride (1.05 eq) cool->add_nscl react Warm to RT Monitor by TLC add_nscl->react workup Aqueous Workup (Wash with 1M HCl, NaHCO3, Brine) react->workup isolate Dry, Concentrate & Purify workup->isolate

Caption: General experimental workflow for nosyl group protection.

Protocol 2: Deprotection of a Nosyl-Protected Amine

This protocol details the cleavage of the nosyl group using a thiol nucleophile, regenerating the free amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-nosylated amine (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or THF (approx. 0.1-0.5 M).

  • Reagent Addition: Add a base, typically cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq.), to the solution.[7]

  • Nucleophile Addition: Add the thiol nucleophile, such as thiophenol (2.0-3.0 eq.) or 2-mercaptoethanol (2.0-3.0 eq.), to the stirred mixture.[6][7] The base deprotonates the thiol to form the more nucleophilic thiolate anion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash thoroughly with water and brine to remove the DMF solvent and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the mixture and concentrate the organic phase under reduced pressure to obtain the crude amine. Further purification can be performed via column chromatography or distillation as required. An acid/base extraction can also be employed to isolate the amine product.

Data Presentation: Representative Conditions for Nosyl Group Deprotection

Nosyl-Amide SubstrateThiolBaseSolventTime (h)Yield (%)
N-Nosyl-benzylamineThiophenolK₂CO₃Acetonitrile298
N-Nosyl-n-butylamine2-MercaptoethanolDBUDMF1.595
N-Nosyl-anilineThiophenolCs₂CO₃DMF391
N-Nosyl-diethylamine2-MercaptoethanolK₂CO₃THF294

Note: Reaction times and yields are representative and may vary based on substrate and specific laboratory conditions.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the underlying mechanisms is critical for troubleshooting and adapting these protocols. The key to the nosyl group's utility lies in its deprotection pathway.

The deprotection is initiated by the formation of a potent thiolate nucleophile in the presence of a base. This thiolate attacks the electron-deficient aromatic ring of the nitrobenzenesulfonamide at the carbon atom bearing the sulfonyl group. This nucleophilic aromatic substitution proceeds through a stabilized intermediate known as a Meisenheimer complex.[5][6] The subsequent collapse of this complex involves the cleavage of the sulfur-nitrogen bond, which releases the free amine and forms a diaryl sulfide byproduct. The presence of the ortho-nitro group is crucial; it provides powerful resonance stabilization for the anionic Meisenheimer intermediate, dramatically accelerating the reaction and allowing it to proceed under mild conditions.

G cluster_mech Deprotection Mechanism via Meisenheimer Complex NosylAmine Nosyl-Protected Amine (R₂N-Ns) Meisenheimer Meisenheimer Complex (Stabilized Anion) NosylAmine->Meisenheimer + ArS⁻ Thiolate Thiolate (ArS⁻) (from Thiol + Base) Products Free Amine (R₂NH) + Thioether Byproduct Meisenheimer->Products S-N Bond Cleavage

Caption: Deprotection mechanism via a Meisenheimer complex.

Applications in Research and Development

The N-nosyl protection strategy has found broad application in fields requiring the synthesis of complex nitrogen-containing molecules.

  • Natural Product Synthesis: The mild deprotection conditions are ideal for late-stage transformations in the total synthesis of delicate natural products, particularly polyamines.[5][7]

  • Pharmaceutical Development: In drug discovery, this methodology allows for the efficient construction of compound libraries and the synthesis of active pharmaceutical ingredients (APIs) where other protecting groups might fail.[8][9] The synthesis of antiviral and other therapeutic agents has benefited from the use of nitrobenzenesulfonamide intermediates.[9]

  • Fukuyama Amine Synthesis: Beyond simple protection, the nosyl group actively facilitates subsequent reactions. The acidification of the N-H bond allows for facile alkylation of primary nosylamides to form secondary amines, or for Mitsunobu reactions, greatly expanding the toolkit for C-N bond formation.[5]

Conclusion

The 2-nitrobenzenesulfonyl (nosyl) protecting group represents a significant advancement in amine chemistry. Its combination of robust protection, mild and orthogonal deprotection, and the ability to activate the N-H bond for further functionalization makes it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this versatile strategy in complex synthetic endeavors.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). Ns strategies: a highly versatile synthetic method for amines.
  • Kan, T., & Fukuyama, T. (2004). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
  • BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem.
  • Google Patents. (n.d.). Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives.
  • Kim, H., et al. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • Taddei, M., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • ResearchGate. (2006). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
  • SciSpace. (n.d.).
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N-ethyl-2-nitrobenzenesulfonamide CAS 23530-41-8: Advancing Pharmaceutical Synthesis. tradekorea.com.

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Application Notes and Protocols: The N-2-Nitrobenzenesulfonyl (Nosyl) Group in Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Protection in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, the selective modification of a single functional group in the presence of others is a paramount challenge. Amines, being ubiquitous in pharmaceuticals, natural products, and advanced materials, are often at the center of this challenge due to their inherent nucleophilicity and basicity. A robust protecting group strategy is therefore not merely a convenience but a cornerstone of synthetic design.[1] The ideal protecting group should be easily installed, stable to a wide range of reaction conditions (i.e., inert), and, most importantly, removable under mild and highly selective conditions that leave the rest of the molecule unscathed.[1]

Among the arsenal of amine protecting groups, sulfonamides have long been valued for their stability. However, traditional sulfonamides, such as the tosyl (Ts) group, often require harsh cleavage conditions that limit their applicability. The 2-nitrobenzenesulfonyl ("nosyl" or "Ns") group, particularly in the form of N-alkyl-2-nitrobenzenesulfonamides like N-butyl-2-nitrobenzenesulfonamide, has emerged as a superior alternative, offering exceptional versatility and mildness in deprotection.[2][3][4] This guide provides an in-depth exploration of the nosyl group, detailing its advantages, mechanistic underpinnings, and field-proven protocols for its application.

The Nosyl Advantage: A Synthesis of Stability and Mild Lability

The utility of the nosyl group stems from a unique combination of electronic properties conferred by the ortho-nitro substituent. This powerful electron-withdrawing group is the key to the nosyl's distinct advantages over other sulfonyl protecting groups.[2][5]

Core Strengths of the Nosyl Protecting Group:
  • Mild Thiolytic Deprotection: The defining feature of the nosyl group is its facile cleavage under mild, often neutral or slightly basic, conditions using a thiol nucleophile.[2][5] This stands in stark contrast to the often harsh acidic or reductive conditions required for other groups.

  • Orthogonality: The nosyl group's unique deprotection mechanism makes it orthogonal to many common amine protecting groups. It is stable to the strongly acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the hydrogenolysis conditions used to cleave benzyloxycarbonyl (Cbz) groups, enabling selective deprotection in complex molecules.[2]

  • Activation of the N-H Bond: The strong electron-withdrawing nature of the nitro group significantly acidifies the N-H proton of the nosyl-protected amine. This increased acidity facilitates N-alkylation under relatively mild basic conditions, a feature famously exploited in the Fukuyama amine synthesis.[5][6]

  • Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which greatly simplifies their purification through recrystallization, a practical advantage in many synthetic workflows.[2]

Mechanism of Action: An Electronically-Driven Strategy

The effectiveness of the nosyl group in both protection and deprotection is rooted in fundamental principles of physical organic chemistry.

Protection of Amines

The protection step is a straightforward nucleophilic substitution reaction. The primary or secondary amine attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride, displacing the chloride leaving group. A mild base, such as triethylamine or pyridine, is typically added to quench the HCl byproduct.

G cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ (Amine) ProtectedAmine R-NH-Ns (Protected Amine) R_NH2->ProtectedAmine Reaction NosylCl 2-Nitrobenzenesulfonyl Chloride NosylCl->ProtectedAmine HCl HCl

Caption: Amine protection with 2-nitrobenzenesulfonyl chloride.

Deprotection: The Meisenheimer Complex Pathway

The genius of the nosyl group lies in its deprotection mechanism. A soft nucleophile, typically a thiolate anion (RS⁻), attacks the electron-deficient aromatic ring at the position bearing the sulfonyl group. This addition is facilitated by the electron-withdrawing nitro group, which stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex.[5] This complex then collapses, leading to the release of the free amine and sulfur dioxide.[2][5]

G cluster_workflow Nosyl Deprotection Workflow NosylAmide R-NH-Ns Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer Thiolate R'S⁻ (Thiolate) Thiolate->Meisenheimer FreeAmine R-NH₂ (Free Amine) Meisenheimer->FreeAmine Collapse Byproducts SO₂ + R'-S-ArNO₂ Meisenheimer->Byproducts

Caption: Deprotection mechanism via a Meisenheimer complex.

Experimental Protocols

The following protocols are provided as a guide for the application of this compound in amine protection. As with any chemical reaction, optimization may be necessary for specific substrates.

Protocol 1: Protection of a Primary Amine (e.g., Butylamine)

This protocol details the formation of this compound.

Materials:

  • Butylamine

  • 2-Nitrobenzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve butylamine (1.0 eq) in dichloromethane (approx. 0.2 M).

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Sulfonylation: Cool the mixture to 0 °C in an ice bath. Add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization, as it is often a crystalline solid.[2]

Protocol 2: Deprotection of this compound

This protocol describes the cleavage of the nosyl group to regenerate the free amine.

Materials:

  • This compound

  • Thiophenol (PhSH)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether or Dichloromethane

  • 1 M aqueous sodium hydroxide (NaOH)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile or DMF (approx. 0.5 M), add potassium carbonate (3.0 eq).[7]

  • Thiol Addition: Add thiophenol (2.5 eq) to the stirred suspension.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50 °C for 1-3 hours.[5] The reaction can be monitored by TLC for the disappearance of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with several portions of diethyl ether or dichloromethane.

  • Washing: Combine the organic extracts and wash with 1 M aqueous NaOH to remove excess thiophenol, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude butylamine.

  • Purification: Further purification can be achieved by distillation or by conversion to a hydrochloride salt followed by basification and extraction.

Data Presentation: Comparative Analysis of Deprotection Conditions

The choice of thiol and base can be tailored to the specific substrate and desired reaction conditions. Odorless thiols have also been developed to address the unpleasant smell of reagents like thiophenol.[3][8]

Thiol ReagentBaseSolventTemperatureTypical TimeKey Features & Ref.
ThiophenolK₂CO₃ / KOHMeCN / DMFRT to 50 °C0.5 - 3 hThe most common and robust method.[5][7]
2-MercaptoethanolDBUDMFRoom TempHighMild conditions, DBU as a non-nucleophilic base.[9]
ThiophenolCs₂CO₃DMF50 °C~ 1 hCesium carbonate often enhances reaction rates.[10]
Polymer-supported ThiolCs₂CO₃THFRT or MW6 min - 24 hSimplifies workup by filtration of the resin.[11][12]
p-Mercaptobenzoic acidK₂CO₃DMF60 °C~ 1 hOdorless thiol; byproduct easily removed by basic wash.[3]

Orthogonality in Complex Synthesis

The true power of the nosyl protecting group is realized in its orthogonality. A nosyl group is stable to the acidic conditions (e.g., TFA, HCl) used to remove a Boc group and the hydrogenolysis conditions (e.g., H₂, Pd/C) used to cleave a Cbz group. This allows for the selective deprotection of one amine in the presence of others, a crucial strategy in the synthesis of polyamines, peptides, and other complex nitrogen-containing molecules.[2][13]

G cluster_ortho Orthogonal Deprotection Strategies cluster_Boc Acidic Conditions cluster_Cbz Hydrogenolysis cluster_Ns Thiolytic Conditions Start Molecule with Boc, Cbz, and Ns Protected Amines Boc_Dep TFA or HCl Start->Boc_Dep Cbz_Dep H₂, Pd/C Start->Cbz_Dep Ns_Dep Thiophenol, Base Start->Ns_Dep Boc_Out Boc group removed. Ns and Cbz intact. Boc_Dep->Boc_Out Cbz_Out Cbz group removed. Ns and Boc intact. Cbz_Dep->Cbz_Out Ns_Out Ns group removed. Boc and Cbz intact. Ns_Dep->Ns_Out

Sources

Introduction: The Strategic Role of the Nosyl Group in Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cleavage of N-Nosyl Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science, the selective protection and deprotection of functional groups is a cornerstone of success. The 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a highly effective protecting group for primary and secondary amines. Its utility is anchored in the high acidity of the N-H proton of N-nosylamides (pKa ≈ 10-11 in DMSO), which facilitates alkylation under mild basic conditions, such as those used in the renowned Fukuyama amine synthesis.[1][2]

Unlike the robust tosyl (Ts) group, which often requires harsh reductive or strongly acidic conditions for removal, the nosyl group possesses a unique and powerful attribute: its susceptibility to cleavage under mild, nucleophilic conditions.[1][3] This is due to the electron-withdrawing nature of the ortho-nitro group, which activates the aromatic ring toward nucleophilic attack. This orthogonality makes the nosyl group compatible with other common amine protecting groups like Boc and Cbz, allowing for complex and selective synthetic strategies.[4]

This guide provides a comprehensive overview of the cleavage conditions for N-nosyl groups, focusing on the underlying mechanisms, detailed experimental protocols, and practical insights to ensure high-yield, clean deprotection for substrates such as the N-butyl-nosyl group.

Part 1: The Deprotection Mechanism – A Tale of Nucleophilic Aromatic Substitution

The cleavage of the N-nosyl group is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The process is most commonly mediated by a soft nucleophile, typically a thiol in the presence of a base.[1][2]

The Causality Behind the Mechanism:

  • Thiolate Formation: A base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the thiol (R-SH) to generate a highly nucleophilic thiolate anion (R-S⁻). This step is crucial as the thiolate is a much stronger nucleophile than the neutral thiol.

  • Nucleophilic Attack & Meisenheimer Complex Formation: The electron-deficient aromatic ring of the nosyl group is highly susceptible to attack by the soft thiolate nucleophile. The attack occurs at the carbon atom bearing the sulfonyl group (C1 position). This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1] The stability of this complex is the linchpin of the entire process, facilitated by the potent electron-withdrawing nitro group.

  • Elimination and Product Release: The Meisenheimer complex collapses, leading to the cleavage of the carbon-sulfur bond. This is followed by the elimination of sulfur dioxide (SO₂) and the release of the free amine, now deprotected. The thiol is consumed, forming a thioether byproduct.

Diagram: Thiol-Mediated N-Nosyl Cleavage Mechanism

Nosyl Cleavage Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack & Meisenheimer Complex Formation cluster_2 Step 3: Elimination & Product Release Thiol R'-SH (Thiol) Thiolate R'-S⁻ (Thiolate) Thiol->Thiolate + Base Base Base (e.g., K₂CO₃) NosylAmide R₂N-Ns (Nosyl Amide) Meisenheimer Meisenheimer Complex (Resonance Stabilized) NosylAmide->Meisenheimer + R'-S⁻ FreeAmine R₂NH (Free Amine) Meisenheimer->FreeAmine Byproducts Byproducts: - R'-S-Ar(NO₂) - SO₂ Meisenheimer->Byproducts Deprotection Workflow Start Start: N-Nosyl Protected Amine Setup 1. Reaction Setup - Dissolve substrate in anhydrous solvent - Inert atmosphere (N₂ or Ar) Start->Setup Reagents 2. Add Reagents - Thiol (e.g., Thiophenol) - Base (e.g., K₂CO₃) Setup->Reagents Reaction 3. Reaction - Stir at specified temp. - Monitor by TLC/LC-MS Reagents->Reaction Workup 4. Aqueous Work-up - Quench with water - Extract with organic solvent - Wash & Dry Reaction->Workup Purify 5. Purification - Concentrate crude product - Column Chromatography Workup->Purify End Finish: Pure Deprotected Amine Purify->End

Caption: A typical workflow for N-nosyl cleavage and product isolation.

Expert Insights & Trustworthiness
  • Anhydrous Conditions: While the reaction can tolerate some water, using anhydrous solvents and powdered, dry base is recommended for optimal rates and yields, as water can compete with the thiol for the base.

  • Monitoring the Reaction: A simple TLC analysis is highly effective. A co-spot of the starting material and the reaction mixture will show the disappearance of the starting material spot and the appearance of a more polar amine product spot (which often streaks on silica gel).

  • Base Selection: Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) due to its higher solubility in solvents like MeCN and THF, leading to faster and cleaner reactions.

  • Orthogonality in Practice: The mildness of thiol-mediated cleavage leaves acid-labile (Boc, Trityl) and base-labile (Fmoc) groups, as well as groups removed by hydrogenolysis (Cbz, Benzyl ethers), intact. This makes the Ns-group an excellent choice for syntheses requiring differential protection schemes.

The N-nosyl group stands as a versatile and strategically important tool for the protection of amines. Its facile removal via thiol-mediated nucleophilic aromatic substitution provides a mild and orthogonal deprotection pathway that is indispensable in modern organic synthesis. By understanding the underlying mechanism and leveraging the appropriate protocol—whether it be the classic Fukuyama conditions, a streamlined solid-phase approach, or an odorless alternative—researchers can reliably and efficiently liberate amines, advancing their work in drug discovery and complex molecule synthesis.

References

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  • Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station International Edition. Available at: [Link]

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  • Di Gioia, M. L., et al. (2009). Deprotection of the N-Nosyl Group with a Thiol Resin. European Journal of Organic Chemistry, 2009(22), 3795-3800. Available at: [Link]

  • Miller, S. et al. (2019). Odorless nosyl deprotection by in-situ formation of a thiolate. American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. Available at: [Link]

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. Available at: [Link]

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  • (No specific reference used for this number)
  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

Sources

The 2-Nitrobenzenesulfonyl (o-NBS) Group: A Versatile Tool for Amine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving desired sequences with high fidelity and yield. Among the arsenal of amine protecting groups, the 2-nitrobenzenesulfonyl (o-NBS or nosyl) group has emerged as a powerful and versatile tool, offering distinct advantages in orthogonality and reactivity. This guide provides an in-depth exploration of the o-NBS group's application, detailing its chemical rationale, and providing robust protocols for its implementation in both solution-phase and solid-phase peptide synthesis.

The Scientific Rationale: Why Choose the o-NBS Group?

The utility of a protecting group is defined by its ease of introduction, stability under various reaction conditions, and facile, selective removal. The o-NBS group excels in these areas, providing a crucial alternative to more conventional protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

Core Advantages:

  • Orthogonality: The true power of the o-NBS group lies in its unique cleavage pathway. It is stable to the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid) and the basic conditions for Fmoc removal (e.g., piperidine), as well as hydrogenolysis conditions used to cleave Cbz (benzyloxycarbonyl) groups.[1] This orthogonality is critical in complex syntheses requiring selective deprotection of multiple amine functionalities.

  • Mild Deprotection Conditions: Unlike the often harsh acidic or reductive conditions required for other sulfonyl protecting groups like tosyl (Ts), the o-NBS group is cleaved under mild, typically neutral or slightly basic conditions using a thiol nucleophile.[1][2][3]

  • Activation of the N-H Bond: The potent electron-withdrawing effect of the ortho-nitro group significantly increases the acidity of the sulfonamide proton (N-H). This facilitates subsequent N-alkylation reactions, a feature famously exploited in the Fukuyama amine synthesis for creating secondary amines.[1][4][5]

  • Crystalline Derivatives: o-NBS protected amino acids and peptides are often highly crystalline, which can greatly simplify purification by recrystallization, a notable advantage in solution-phase synthesis.[1]

The o-NBS group is typically introduced using 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), which reacts readily with the primary amino group of an amino acid.

The Chemistry: Protection and Deprotection Mechanisms

A thorough understanding of the underlying reaction mechanisms is essential for optimizing protocols and troubleshooting potential issues.

Protection: Sulfonylation of the α-Amine

The protection step is a straightforward nucleophilic substitution reaction. The amino group of the amino acid attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride, displacing the chloride leaving group. A non-nucleophilic base is used to neutralize the HCl generated during the reaction.

Caption: Amine protection via sulfonylation.

Deprotection: Nucleophilic Aromatic Substitution

The cleavage of the o-NBS group is a two-stage process initiated by a soft nucleophile, typically a thiol like thiophenol or 2-mercaptoethanol, in the presence of a base.[2][3]

  • Meisenheimer Complex Formation: The thiolate anion attacks the electron-deficient aromatic ring at the carbon bearing the sulfonyl group. The strong electron-withdrawing nitro group stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex.[5]

  • Elimination and Amine Release: The complex then collapses, with the sulfonyl group being eliminated and subsequently fragmenting to release sulfur dioxide and the free amine.

Start o-NBS-Protected Amine Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer + Thiolate Thiolate Thiolate (R-S⁻) FreeAmine Free Amine (R-NH₂) Meisenheimer->FreeAmine Byproducts Byproducts (Thioether + SO₂) Meisenheimer->Byproducts

Caption: Deprotection via a Meisenheimer complex.

Experimental Protocols

The following protocols provide a foundation for the use of the o-NBS group. As with any chemical synthesis, optimization may be required based on the specific substrate and scale.

Protocol 1: o-NBS Protection of an Amino Acid (Solution Phase)

This protocol describes a general procedure for the protection of the α-amino group of an amino acid.

Materials:

  • Amino Acid

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), 1 M solution

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 eq). Cool the solution to 0 °C in an ice bath.

  • Addition of o-NBS-Cl: In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent (dioxane) under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted sulfonyl chloride.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. The o-NBS protected amino acid will typically precipitate.

    • Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization or flash column chromatography on silica gel.

Protocol 2: o-NBS Deprotection (Cleavage)

This protocol details the removal of the o-NBS group to liberate the free amine.

Materials:

  • o-NBS protected peptide/amino acid

  • 2-Mercaptoethanol or Thiophenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve the o-NBS protected substrate (1.0 eq) in DMF.

  • Reagent Addition: Add 2-mercaptoethanol (10 eq) or thiophenol (5 eq) to the solution, followed by the addition of DBU (5 eq) or cesium carbonate (3 eq).[2][3]

  • Reaction: Stir the reaction at room temperature. The deprotection is often accompanied by the formation of a bright yellow color.[6] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer extensively with saturated aqueous sodium bicarbonate solution to remove the thiol and its byproducts.

    • Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by chromatography or crystallization as required.

Protocol 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The o-NBS group can be used for the temporary protection of a resin-bound peptide's N-terminus, particularly when subsequent on-resin N-alkylation is desired.

Workflow:

Start Resin-Bound Peptide (Free N-Terminus) Protection Protection Step: o-NBS-Cl, Base (e.g., Collidine) in DCM Start->Protection Protected Resin-Bound o-NBS-Peptide Protection->Protected Alkylation Optional N-Alkylation: Base (e.g., MTBD), Alkylating Agent Protected->Alkylation Deprotection Deprotection Step: Thiol, Base (e.g., DBU) in DMF Protected->Deprotection Skip Alkylation Alkylated Resin-Bound N-Alkyl-o-NBS-Peptide Alkylation->Alkylated Alkylated->Deprotection NextCycle Free N-Terminus Ready for Next Coupling Cycle Deprotection->NextCycle

Caption: On-resin o-NBS protection/deprotection workflow.

Detailed Steps:

  • Protection: Swell the resin-bound peptide (with a free N-terminus) in dichloromethane (DCM). Treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (5-10 eq) and a hindered base like 2,4,6-collidine (5-10 eq) in DCM for 1-2 hours.[6] Wash the resin thoroughly with DCM, DMF, and methanol, then dry.

  • (Optional) N-Alkylation: The acidic N-H of the nosylamide can be selectively deprotonated using a strong, non-nucleophilic base like MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) and then alkylated with an appropriate electrophile (e.g., an alkyl halide or nosylate).[6]

  • Deprotection: Swell the o-NBS protected peptide-resin in DMF. Treat with a solution of 2-mercaptoethanol (e.g., 0.5 M) and DBU (e.g., 0.5 M) in DMF.[6] The reaction is typically complete within 30 minutes.[6] Wash the resin extensively with DMF, DCM, and methanol to remove all reagents and byproducts before proceeding to the next coupling step.

Data Summary and Best Practices

To ensure successful implementation, consider the following quantitative data and expert insights.

Parameter Protection (Sulfonylation) Deprotection (Cleavage) Field-Proven Insights
Reagent Equivalents o-NBS-Cl (1.1-1.5 eq), Base (2.0-3.0 eq)Thiol (5-10 eq), Base (3-5 eq)For deprotection, a larger excess of thiol acts as both nucleophile and scavenger for byproducts.
Typical Solvents Dioxane/H₂O, THF, DCMDMF, AcetonitrileDMF is preferred for deprotection due to its ability to dissolve most peptides and reagents.[2][6]
Reaction Time 2 - 12 hours15 - 120 minutesDeprotection is rapid; monitor carefully to avoid potential side reactions from prolonged exposure to base.
Temperature 0 °C to Room TemperatureRoom TemperatureBoth reactions proceed efficiently at ambient temperature, avoiding thermal degradation of sensitive substrates.
Monitoring TLC (loss of starting amine)TLC/LC-MS (loss of starting sulfonamide)The appearance of a yellow color during deprotection is a good visual indicator of reaction progress.[6]

Conclusion: A Strategic Asset in Peptide Chemistry

The 2-nitrobenzenesulfonyl (nosyl) protecting group is a highly valuable asset for peptide chemists. Its unique deprotection mechanism provides essential orthogonality to standard protecting group strategies, enabling the synthesis of complex and modified peptides. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can effectively leverage the o-NBS group to overcome synthetic challenges and advance the frontiers of drug discovery and materials science.

References

  • Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. (2006). ResearchGate. Available at: [Link]

  • Peptide synthesis with sulfonyl protecting groups. (1999). Google Patents (EP0941104A1).
  • 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. (2001). ResearchGate. Available at: [Link]

  • Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). PMC - NIH. Available at: [Link]

  • C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. (2009). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • N-alkylation of Sufonamides Using Anion Exchange Resin. (N.D.). ir.niscair.res.in. Available at: [Link]

  • Amine Protection and Deprotection. (N.D.). Master Organic Chemistry. Available at: [Link]

  • Base-Mediated Intramolecular C- and N-Arylation of N,N-Disubstituted 2-Nitrobenzenesulfonamides: Advanced Intermediates for the Synthesis of Diverse Nitrogenous Heterocycles. (2014). ACS Combinatorial Science. Available at: [Link]

  • Fukuyama indole synthesis. (N.D.). Wikipedia. Available at: [Link]

  • Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. (2006). fluorous.com. Available at: [Link]

  • Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. (2024). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. (2018). PubMed. Available at: [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (2015). Organic Chemistry Portal. Available at: [Link]

  • Fukuyama indole synthesis. (N.D.). Grokipedia. Available at: [Link]

  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (2005). arkat-usa.org. Available at: [Link]

  • to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (2025). ChemRxiv. Available at: [Link]

  • Fukuyama Indole Synthesis. (2014). Chem-Station Int. Ed.. Available at: [Link]

  • Ns strategies: a highly versatile synthetic method for amines. (2004). Chemical Communications (RSC Publishing). Available at: [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019). ACS Publications. Available at: [Link]

  • Discover the Fukuyama Indole Synthesis - A Stunning New Approach to Indole Creation!. (2020). YouTube. Available at: [Link]

  • Photocleavable Protecting Groups. (N.D.). thieme-connect.com. Available at: [Link]

  • orthanilic acid. (N.D.). Organic Syntheses Procedure. Available at: [Link]

  • Mixed-phase synthesis of glycopeptides using a N-peptidyl-2,4-dinitrobenzenesulfonamide-thioacid ligation strategy. (2011). PMC - NIH. Available at: [Link]

  • Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed.. Available at: [Link]

  • Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. (2024). PubMed. Available at: [Link]

  • N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. (2016). PubMed. Available at: [Link]

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The Nosyl Strategy: A Senior Scientist's Guide to N-butyl-2-nitrobenzenesulfonamide in Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the efficient and controlled synthesis of secondary amines is a cornerstone of molecular construction. Among the arsenal of synthetic methodologies, the use of 2-nitrobenzenesulfonamides, often referred to as the "nosyl" (Ns) strategy, has emerged as a particularly robust and versatile approach. This guide provides an in-depth exploration of N-butyl-2-nitrobenzenesulfonamide as a key intermediate, detailing its preparation, subsequent N-alkylation via the Fukuyama-Mitsunobu reaction, and final deprotection to yield the desired secondary amine. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

The strategic advantage of the nosyl group lies in its dual functionality. The potent electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the sulfonamide proton. This heightened acidity facilitates deprotonation and subsequent alkylation under mild conditions, a stark contrast to the harsher requirements of less activated sulfonamides like tosylamides.[1] Concurrently, this electron deficiency renders the aromatic ring susceptible to nucleophilic aromatic substitution, enabling a mild and highly selective deprotection pathway using thiolates. This orthogonality to common acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups is a key feature that allows for intricate multi-step syntheses.[1]

I. The Synthetic Workflow: An Overview

The overall synthetic pathway is a three-stage process, commencing with the protection of a primary amine, followed by its elaboration, and concluding with the unveiling of the final secondary amine. This workflow offers a reliable and high-yielding route to a diverse range of secondary amines.

cluster_0 Stage 1: Nosyl Protection cluster_1 Stage 2: N-Alkylation (Fukuyama-Mitsunobu) cluster_2 Stage 3: Nosyl Deprotection A Butylamine C This compound A->C Base (e.g., Pyridine) DCM, 0°C to RT B 2-Nitrobenzenesulfonyl Chloride B->C F N-alkyl-N-butyl-2-nitrobenzenesulfonamide C->F THF or Toluene, RT D Primary Alcohol (R-OH) D->F E DEAD or DIAD, PPh3 E->F H Secondary Amine (R-NH-Butyl) F->H Acetonitrile, 50°C G Thiophenol, Base (e.g., KOH) G->H

Figure 1: Overall workflow for the synthesis of secondary amines using this compound.

II. Data Presentation: A Summary of Key Transformations

The following table summarizes the typical conditions and expected outcomes for each stage of the synthesis. These values are representative and may be optimized for specific substrates.

Stage Reaction Key Reagents Solvent Typical Time Typical Yield
1. Protection Synthesis of this compoundButylamine, 2-Nitrobenzenesulfonyl chloride, PyridineDichloromethane (DCM)1-3 hours>95%
2. Alkylation Fukuyama-Mitsunobu N-AlkylationThis compound, Primary Alcohol, DEAD/DIAD, PPh₃THF or Toluene12-24 hours80-95%
3. Deprotection Nosyl Group CleavageN-alkyl-N-butyl-2-nitrobenzenesulfonamide, Thiophenol, KOHAcetonitrile1-2 hours85-95%

III. Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of this compound (Nosyl Protection)

The initial step involves the straightforward sulfonylation of butylamine with 2-nitrobenzenesulfonyl chloride. The use of a mild base like pyridine is crucial to neutralize the HCl generated during the reaction, driving it to completion.

Protocol 1: Synthesis of this compound

  • Reactor Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add dichloromethane (DCM, 10 mL per 10 mmol of butylamine).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add butylamine (1.0 eq.) followed by the dropwise addition of pyridine (1.2 eq.).

  • Sulfonylation: To this stirred solution, add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq.) in DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The resulting this compound is often obtained in high purity and can be used in the next step without further purification. If necessary, recrystallization from an ethanol/water mixture can be performed.

Causality and Expertise: The choice of pyridine as a base is strategic; it is strong enough to scavenge the generated HCl but not so strong as to cause unwanted side reactions. Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

cluster_0 Mechanism of Nosyl Protection A Butylamine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B 2-Nitrobenzenesulfonyl Chloride (Electrophile) B->C D This compound C->D Elimination of Cl⁻ E Pyridinium Hydrochloride D->E Proton Transfer to Pyridine

Figure 2: Mechanism of this compound synthesis.

Stage 2: N-Alkylation via Fukuyama-Mitsunobu Reaction

This step is the core of the secondary amine synthesis, where the nosyl-protected amine is alkylated with a primary alcohol. The Mitsunobu reaction provides a powerful method for this transformation under mild, neutral conditions.[2]

Protocol 2: N-Alkylation of this compound

  • Reactor Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.), the desired primary alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) or toluene (15 mL per 5 mmol of sulfonamide).

  • Mitsunobu Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 20 minutes. A characteristic color change is often observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting sulfonamide is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the N-alkyl-N-butyl-2-nitrobenzenesulfonamide.

Causality and Expertise: The order of addition is important; the azodicarboxylate should be added to the mixture of the other reagents to maintain a low concentration of the reactive phosphonium salt, minimizing side reactions. The choice between DEAD and DIAD is often one of convenience, though DIAD is sometimes favored due to the often more crystalline nature of its hydrazine byproduct.

cluster_0 Fukuyama-Mitsunobu Reaction Mechanism A PPh3 + DEAD B Betaine Intermediate A->B D Protonated Betaine B->D Protonation G Alkoxyphosphonium Salt B->G Reaction with Alcohol C This compound (Acidic Proton) C->D E Nosyl Anion D->E Deprotonation H N-alkyl-N-butyl-2-nitrobenzenesulfonamide E->H SN2 Attack F Primary Alcohol (R-OH) F->G G->H I Triphenylphosphine Oxide G->I

Figure 3: Simplified mechanism of the Fukuyama-Mitsunobu N-alkylation.

Stage 3: Deprotection of the Nosyl Group

The final step involves the cleavage of the nosyl group to reveal the secondary amine. This is achieved through a nucleophilic aromatic substitution with a thiol, typically thiophenol, in the presence of a base.[3]

Protocol 3: Deprotection of N-alkyl-N-butyl-2-nitrobenzenesulfonamide

  • Reactor Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the N-alkyl-N-butyl-2-nitrobenzenesulfonamide (1.0 eq.) in acetonitrile (10 mL per 2 mmol).

  • Reagent Preparation: In a separate flask, prepare a solution of potassium thiophenoxide by dissolving thiophenol (2.5 eq.) in acetonitrile and cooling to 0 °C, followed by the slow addition of an aqueous solution of potassium hydroxide (KOH, 2.5 eq.).

  • Deprotection Reaction: Add the solution of the nosylated amine to the freshly prepared potassium thiophenoxide solution.

  • Heating: Heat the reaction mixture in an oil bath at 50 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3x).

  • Washing: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting secondary amine by flash column chromatography on silica gel or by distillation under reduced pressure.

Causality and Expertise: The deprotection mechanism proceeds via a Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution reactions.[3] The use of a base like KOH is essential to deprotonate the thiophenol, generating the more nucleophilic thiophenoxide anion required to initiate the attack on the electron-deficient aromatic ring. Acetonitrile is a suitable polar aprotic solvent for this transformation.

cluster_0 Mechanism of Nosyl Deprotection A Thiophenoxide (Nucleophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B N-alkyl-N-butyl-2- nitrobenzenesulfonamide B->C D Secondary Amine C->D Fragmentation E Byproducts C->E SO2 and Thioether Formation

Figure 4: Mechanism of the thiolate-mediated deprotection of the nosyl group.

IV. Conclusion and Future Perspectives

The use of this compound in multi-step synthesis represents a highly efficient and reliable method for the preparation of a wide array of secondary amines. The key advantages of this strategy, namely the mild activation for N-alkylation and the orthogonal, gentle deprotection conditions, make it an invaluable tool in the synthesis of complex, polyfunctional molecules. The protocols detailed in this guide provide a solid foundation for researchers to implement this methodology in their synthetic endeavors. As the demand for complex and diverse chemical entities continues to grow in fields such as drug discovery and materials science, the strategic application of robust and versatile synthetic tools like the nosyl strategy will undoubtedly play an increasingly critical role.

V. References

  • Kan, T., & Fukuyama, T. (2004). Ns-strategy for the synthesis of polyamines. Chemical Communications, (4), 353-359. [Link]

  • Singh, R. P., & Kumar, V. (2022). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589–628. [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. [Link]

Sources

The Strategic Application of N-butyl-2-nitrobenzenesulfonamide in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Unique Building Block

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures. N-butyl-2-nitrobenzenesulfonamide, a derivative of the renowned nosyl family, has emerged as a strategic asset in the synthesis of a diverse array of heterocyclic compounds. The presence of the 2-nitrobenzenesulfonyl (nosyl) group imparts a unique combination of reactivity and stability, rendering it an invaluable tool for researchers, particularly in the fields of medicinal chemistry and drug development.

The strong electron-withdrawing nature of the nosyl group significantly acidifies the sulfonamide proton, facilitating a range of synthetic transformations, most notably the Fukuyama-Mitsunobu reaction for the facile construction of carbon-nitrogen bonds.[1] Furthermore, the nitro group serves as a latent amino group, which can be unmasked under reductive conditions to trigger intramolecular cyclization events, leading to the formation of key heterocyclic cores. This application note provides a comprehensive guide to the synthesis and utility of this compound in the construction of quinazolines, benzimidazoles, and quinoxalines, complete with detailed experimental protocols and mechanistic insights.

Core Principles: The Nosyl Group as a Linchpin for Heterocycle Formation

The utility of this compound in heterocyclic synthesis is underpinned by two key chemical principles:

  • N-Alkylation via the Fukuyama-Mitsunobu Reaction: The acidic nature of the N-H bond in this compound allows for its efficient N-alkylation under the mild conditions of the Fukuyama-Mitsunobu reaction.[1] This enables the introduction of various side chains and the construction of precursors tailored for subsequent cyclization.

  • Reductive Cyclization: The ortho-nitro group can be selectively reduced to an amino group, which can then participate in an intramolecular condensation reaction with a suitably positioned electrophile to form the desired heterocyclic ring.

These two principles can be strategically combined to devise elegant and efficient synthetic routes to a variety of heterocyclic systems.

Synthesis of this compound: A Foundational Protocol

A reliable supply of the starting material is crucial for any synthetic campaign. The following protocol details the straightforward synthesis of this compound from commercially available reagents.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • n-Butylamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of n-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Table 1: Representative Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactants 2-Nitrobenzenesulfonyl chloride, n-Butylamine
Base Triethylamine
Solvent Dichloromethane
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 85-95%

Application in Quinazoline Synthesis: A Tandem Approach

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of quinazolines can be efficiently achieved using this compound through a tandem N-alkylation and reductive cyclization strategy.

Synthetic Strategy Overview

The synthesis commences with the Fukuyama-Mitsunobu alkylation of this compound with a suitable 2-aminobenzyl alcohol derivative. The resulting intermediate, possessing both the nosyl-protected amine and the ortho-nitro group, is then subjected to reductive cyclization to furnish the quinazoline core.

G cluster_0 Precursor Synthesis cluster_1 Cyclization This compound This compound Alkylated_Intermediate Alkylated_Intermediate This compound->Alkylated_Intermediate Fukuyama-Mitsunobu Reaction 2-Aminobenzyl_alcohol 2-Aminobenzyl_alcohol 2-Aminobenzyl_alcohol->Alkylated_Intermediate Reductive_Cyclization Reductive_Cyclization Alkylated_Intermediate->Reductive_Cyclization Quinazoline_Derivative Quinazoline_Derivative Reductive_Cyclization->Quinazoline_Derivative

Caption: Synthetic workflow for quinazoline synthesis.

Experimental Protocol: Synthesis of a 2-Substituted Quinazoline

Step 1: Fukuyama-Mitsunobu Alkylation

Materials:

  • This compound

  • 2-Aminobenzyl alcohol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 equivalent), 2-aminobenzyl alcohol (1.1 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated intermediate.

Step 2: Reductive Cyclization

Materials:

  • N-alkylated intermediate from Step 1

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol/Water mixture

Procedure:

  • To a solution of the N-alkylated intermediate (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5.0 equivalents) and ammonium chloride (5.0 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired quinazoline derivative.

Application in Benzimidazole Synthesis: A One-Pot Reductive Cyclization

Benzimidazoles are another class of privileged heterocycles with significant therapeutic applications. A highly efficient one-pot synthesis of N-substituted benzimidazoles can be achieved from this compound.

Synthetic Strategy Overview

This strategy involves the initial N-arylation of this compound with a suitable ortho-halo-nitroarene, followed by a one-pot reductive cyclization with an aldehyde.

G cluster_0 Precursor Synthesis cluster_1 One-Pot Cyclization This compound This compound N-Arylated_Intermediate N-Arylated_Intermediate This compound->N-Arylated_Intermediate N-Arylation ortho-Halo-nitroarene ortho-Halo-nitroarene ortho-Halo-nitroarene->N-Arylated_Intermediate Reductive_Cyclization Reductive_Cyclization N-Arylated_Intermediate->Reductive_Cyclization Aldehyde Aldehyde Aldehyde->Reductive_Cyclization Benzimidazole_Derivative Benzimidazole_Derivative Reductive_Cyclization->Benzimidazole_Derivative

Caption: Synthetic workflow for benzimidazole synthesis.

Experimental Protocol: One-Pot Synthesis of a 1,2-Disubstituted Benzimidazole

Materials:

  • This compound

  • 1-Fluoro-2-nitrobenzene

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • An appropriate aldehyde

  • Sodium dithionite (Na2S2O4)

  • Ethanol/Water mixture

Procedure:

  • N-Arylation: To a solution of this compound (1.0 equivalent) in DMF, add 1-fluoro-2-nitrobenzene (1.1 equivalents) and potassium carbonate (2.0 equivalents). Heat the mixture at 80-100 °C for 6-8 hours. Monitor the reaction by TLC.

  • Reductive Cyclization (One-Pot): After cooling the reaction mixture, add ethanol, water, the desired aldehyde (1.2 equivalents), and sodium dithionite (4.0 equivalents).

  • Heat the mixture to 70-80 °C and stir for 3-5 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 1-butyl-2-substituted benzimidazole.[2]

Application in Quinoxaline Synthesis: A Classical Approach with a Modern Twist

Quinoxalines are important heterocyclic compounds found in many biologically active molecules.[3] A classical and reliable method for their synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4] this compound can be used to generate the required ortho-phenylenediamine precursor.

Synthetic Strategy Overview

The synthesis begins with the N-alkylation of a suitable ortho-nitroaniline with a butylating agent, followed by the reduction of the nitro group to generate the ortho-phenylenediamine. This diamine is then condensed with a 1,2-dicarbonyl compound to yield the quinoxaline. While not directly starting from this compound, this demonstrates the utility of the underlying chemical principles. A more direct route involves the reductive cyclization of an N-(2-nitrophenyl)-N-butyl-2-oxoacetamide derivative.

G cluster_0 Precursor Synthesis cluster_1 Cyclization N-butyl-2-nitroaniline N-butyl-2-nitroaniline Amide_Intermediate Amide_Intermediate N-butyl-2-nitroaniline->Amide_Intermediate Acylation Oxalyl_chloride Oxalyl_chloride Oxalyl_chloride->Amide_Intermediate Reductive_Cyclization Reductive_Cyclization Amide_Intermediate->Reductive_Cyclization Quinoxalin-2-one_Derivative Quinoxalin-2-one_Derivative Reductive_Cyclization->Quinoxalin-2-one_Derivative

Caption: Synthetic workflow for quinoxalin-2-one synthesis.

Experimental Protocol: Synthesis of a 3-Butyl-3,4-dihydroquinoxalin-2(1H)-one

Step 1: Synthesis of N-butyl-2-nitroaniline

Materials:

  • 2-Nitroaniline

  • 1-Bromobutane

  • Sodium hydride (NaH)

  • Anhydrous DMF

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of 2-nitroaniline (1.0 equivalent) in DMF dropwise.

  • Stir the mixture for 30 minutes at 0 °C, then add 1-bromobutane (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify by flash column chromatography to yield N-butyl-2-nitroaniline.

Step 2: Reductive Cyclization

Materials:

  • N-butyl-2-nitroaniline

  • Ethyl chlorooxoacetate

  • Pyridine

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Ethanol

Procedure:

  • Acylation: To a solution of N-butyl-2-nitroaniline (1.0 equivalent) in pyridine at 0 °C, add ethyl chlorooxoacetate (1.1 equivalents) dropwise. Stir at room temperature for 2 hours.

  • Reductive Cyclization: Transfer the reaction mixture to a hydrogenation vessel. Add 10% Pd/C (10 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature for 12-16 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the residue by flash column chromatography to obtain the 3-butyl-3,4-dihydroquinoxalin-2(1H)-one.

Conclusion: A Powerful and Adaptable Synthetic Tool

This compound serves as a highly effective and versatile platform for the synthesis of medicinally relevant heterocyclic compounds. Its unique electronic properties facilitate key bond-forming reactions, including N-alkylation and intramolecular cyclizations. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this building block and to develop novel synthetic routes to quinazolines, benzimidazoles, quinoxalines, and other important heterocyclic systems. The strategic use of this compound undoubtedly streamlines the synthesis of complex molecules, accelerating the pace of drug discovery and development.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
  • Katritzky, A. R., & Rachwal, S. (1995). Synthesis of 1-alkoxy-2-alkyl-benzimidazoles from 2-nitroanilines via tandem N-alkylation-cyclization-O-alkylation. Journal of Heterocyclic Chemistry, 32(3), 1041-1045.
  • Fukuyama, T., & Kan, T. (2004). The Fukuyama amine synthesis. Synlett, 2004(12), 2135-2147.
  • Zapf, A., & Beller, M. (2001). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides.
  • Willis, M. C. (2009). Transition metal catalyzed alkylation of amines. Chemical Reviews, 110(2), 725-748.
  • Chebolu, R., & Jasinski, J. P. (2014). A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. Tetrahedron Letters, 55(1), 253-256.
  • Saeed, A., Shaheen, M., & Abbas, N. (2018). Recent updates on the synthesis of bioactive quinoxaline-containing sulfonamides. Molecules, 23(10), 2641.
  • Lönn, H., & Gising, J. (2005). Utilizing the intramolecular Fukuyama–Mitsunobu reaction for a flexible synthesis of novel heterocyclic scaffolds for peptidomimetic drug design. Bioorganic & Medicinal Chemistry Letters, 15(18), 4033-4036.
  • Miller, S. J., & Collier, T. L. (2002). Solid-phase synthesis of amine-bridged cyclic enkephalin analogues via on-resin cyclization utilizing the Fukuyama-Mitsunobu reaction. The Journal of Organic Chemistry, 67(25), 8820-8826.
  • Carballo, R. M., et al. (2022). Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. JACS Au, 2(5), 1071-1077.
  • Kamal, A., et al. (2015). Microwave controlled reductive cyclization: a selective synthesis of novel benzimidazole-alkyloxypyrrolo [1, 2-a] quinoxalinones.
  • Renaud, T., Hurvois, J. P., & Uriac, P. (2001). Synthesis of new quinoxaline derivatives by reductive cyclization of various 1-(2-nitrophenyl)-2-cyanoamines. Tetrahedron, 57(15), 3069-3078.
  • Pat. No. CN101668734A. Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)
  • Pat. No. US7842821B2. Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
  • ChemicalBook. N-Butyl-4-nitrobenzenesulfonamide synthesis. (n.d.). Retrieved from a relevant chemical supplier website.
  • Organic Syntheses Procedure. n-BUTYL NITRITE. (n.d.). Retrieved from [Link].

  • Zhang, W., & Li, J. J. (2018). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo [d] imidazoles with aldehydes to synthesize 5, 6-dihydrobenzo[1] imidazo [1, 2-c] quinazolines. Organic & Biomolecular Chemistry, 16(44), 8563-8567.

  • Lee, K., & Kim, J. N. (2003). Acid and base catalyzed intramolecular cyclizations of N-benzoylthiocarbamoyl-acetals. Bulletin of the Korean Chemical Society, 24(12), 1729-1730.
  • Wang, X., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of Biomedical Science, 31(1), 1-21.
  • Sharma, V., Kumar, P., & Pathak, D. (2010). A new solvent-free synthesis of quinoxalines. Indian Journal of Chemistry-Section B, 49(10), 1374.
  • Gredičak, M., & Mlinarić-Majerski, K. (2007). Reductive cyclization of nitroarenes. Current Organic Chemistry, 11(6), 492-517.
  • Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. (2024). Molecules, 29(15), 3202.
  • He, L., & Li, G. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.

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Application Note & Protocol: High-Sensitivity Detection and Quantification of N-butyl-2-nitrobenzenesulfonamide in Pharmaceutical Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the detection and quantification of N-butyl-2-nitrobenzenesulfonamide (NBNS). As a nitroaromatic sulfonamide, NBNS represents a class of compounds that can be process-related impurities in the synthesis of active pharmaceutical ingredients (APIs). The presence of a nitroaromatic functional group is a well-recognized structural alert for potential genotoxicity, necessitating highly sensitive and specific analytical methods for its control to ensure patient safety.[1][2] This document presents two validated protocols tailored for different analytical objectives: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, suitable for the control of potentially mutagenic impurities. The causality behind experimental choices, detailed step-by-step protocols, and method validation insights are provided to guide researchers, quality control analysts, and drug development professionals.

Introduction: The Rationale for NBNS Analysis

This compound is an organic compound that may arise as an intermediate or impurity during complex synthetic routes in pharmaceutical manufacturing. The core challenge in its analysis stems from the regulatory expectations for controlling potentially genotoxic impurities (PGIs). Regulatory bodies like the FDA and EMA have stringent requirements for the control of such impurities, often guided by a Threshold of Toxicological Concern (TTC), which establishes an acceptable intake limit for unstudied chemical compounds that pose a negligible risk of carcinogenicity.[3][4] For many PGIs, this limit can be as low as 1.5 µ g/day , which translates to a required limit of quantification in the low parts-per-million (ppm) range relative to the API's daily dose.

The nitroaromatic moiety in NBNS is a structural alert for mutagenicity, primarily due to its potential for metabolic reduction to reactive hydroxylamine intermediates that can form DNA adducts.[1][5] Therefore, the development of analytical methods capable of reliably detecting NBNS at these trace levels is not merely an academic exercise but a critical component of drug safety and regulatory compliance. This guide provides the necessary tools to establish such analytical controls.

Physicochemical Properties & Analytical Implications

Understanding the properties of NBNS is fundamental to designing an effective analytical strategy.

PropertyValueAnalytical Implication
Chemical Formula C₁₀H₁₄N₂O₄SUsed for exact mass determination in high-resolution MS.
Molecular Weight 258.30 g/mol Guides mass spectrometry settings.
CAS Number 89840-64-2For unambiguous identification and literature search.[6]
Structure See Figure 1Contains a strong chromophore (nitrobenzene) ideal for UV detection and is amenable to ionization for mass spectrometry.
Predicted LogP ~1.5 - 2.5Suggests good retention on reversed-phase (C18, C8) HPLC columns.
Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Method 1: RP-HPLC with UV Detection for Routine Analysis

Principle: This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate NBNS from the API and other impurities based on its moderate hydrophobicity. The nitrobenzene chromophore exhibits strong UV absorbance, allowing for sensitive and reliable quantification with a standard Diode Array Detector (DAD) or UV detector.

Application: This protocol is ideal for routine quality control (QC) testing of raw materials, intermediates, and final API batches where the expected concentration of NBNS is at or above the 0.05% (500 ppm) level. It offers a balance of performance, robustness, and cost-effectiveness.

Detailed HPLC-UV Protocol

A. Instrumentation and Materials

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and DAD/UV detector.[7]

  • Analytical balance (0.01 mg readability).

  • Class A volumetric glassware.

  • HPLC vials with septa.

  • Reference Standard: this compound (>98% purity).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Formic Acid (reagent grade).

B. Preparation of Solutions

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v). This is chosen to ensure the solubility of both polar and non-polar compounds, including the API and NBNS.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of NBNS reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (1.0 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. This concentration is typically suitable for quantifying an impurity at the 0.1% level in a 1 mg/mL API sample.

  • Sample Solution (1 mg/mL): Accurately weigh 50 mg of the API sample into a 50 mL volumetric flask. Add approximately 30 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume with Diluent.

C. Chromatographic Conditions The selection of a C18 column is the standard starting point for moderately non-polar analytes like NBNS.[7] Acetonitrile is chosen as the organic modifier for its favorable UV transparency and elution strength. Formic acid is added to the aqueous mobile phase to control the ionization of any acidic or basic functional groups and improve peak shape.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure consistent analyte ionization and sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 0-15 min: 30-70% B; 15-16 min: 70-30% B; 16-20 min: 30% BA gradient is used to ensure elution of NBNS with a good peak shape while cleaning the column of more retained impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection UV at 254 nmWavelength where the nitroaromatic chromophore has significant absorbance.

D. System Suitability and Analysis

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Inject the Diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution (1.0 µg/mL).

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas for the five replicate injections must be ≤ 2.0%. The theoretical plates should be ≥ 2000 and the tailing factor ≤ 2.0.

  • Inject the Sample Solution in duplicate.

  • Calculation: Amount of NBNS (ppm) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 1,000,000

Method 2: LC-MS/MS for High-Sensitivity Trace Analysis

Principle: This method leverages the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with liquid chromatography.[8][9] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and subjected to fragmentation. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the instrument can selectively detect NBNS at trace levels, even in the presence of co-eluting matrix components.

Application: This is the gold standard for the quantification of NBNS as a PGI. It is designed to achieve limits of quantification in the sub-ppm range (e.g., < 1 ppm relative to the API), which is necessary to ensure compliance with TTC-based limits for genotoxic impurities.[10]

Detailed LC-MS/MS Protocol

A. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.[8]

  • Instrumentation and consumables as listed in Section 2.1.A.

  • Reagents: Acetonitrile and Water (LC-MS grade), Formic Acid (LC-MS grade). The use of high-purity solvents is critical to minimize background noise and adduct formation.

B. Preparation of Solutions

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (100 µg/mL): Prepared as in Section 2.1.B.

  • Intermediate Standard (1.0 µg/mL): Dilute 100 µL of the Stock Solution to 10 mL with Diluent.

  • Working Standard & LOQ Solution (e.g., 5 ng/mL): Serially dilute the Intermediate Standard to the target concentration. A 5 ng/mL standard corresponds to 1 ppm relative to a 5 mg/mL API sample solution. This concentration is used to establish the Limit of Quantification (LOQ).

  • Sample Solution (5 mg/mL): Accurately weigh 50 mg of the API sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. A higher sample concentration is used to achieve the required low detection limits for the impurity.

C. LC-MS/MS Conditions The LC method is optimized for speed and compatibility with MS detection. A shorter column and faster gradient are often used. Volatile buffers like formic acid are mandatory for stable ESI performance.

ParameterConditionRationale
LC Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter, smaller particle size column provides fast, efficient separation suitable for MS.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer for stable ESI signal.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic phase.
Gradient 0-3 min: 10-90% B; 3-4 min: 90% B; 4-4.1 min: 90-10% B; 4.1-6 min: 10% BFast gradient for high throughput.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Column Temp. 40 °CEnsures robust and reproducible chromatography.
Injection Vol. 5 µL
Ionization Mode ESI, PositiveThe sulfonamide nitrogen and nitro group can be protonated to form [M+H]⁺ ions.
MRM Transitions Q1 (Precursor): 259.1, Q3 (Product): 186.1 (Quantifier), 156.1 (Qualifier)Precursor corresponds to [M+H]⁺. Products result from characteristic fragmentation (e.g., loss of SO₂ and butyl group fragments). These values should be optimized empirically.
Collision Energy Optimized empirically (e.g., 15-25 eV)The energy required to induce fragmentation must be determined on the specific instrument.
Source Params. Optimized for maximal signal (e.g., Capillary Voltage: 3.5 kV, Gas Temp: 350 °C)Instrument-specific parameters to ensure efficient desolvation and ionization.

D. System Suitability and Analysis

  • Inject a standard solution at the LOQ level (e.g., 5 ng/mL) six times.

  • Acceptance Criteria: The S/N ratio for the quantifier ion must be ≥ 10. The %RSD of the peak areas must be ≤ 15%. The ratio of the qualifier to quantifier ion areas should be consistent (e.g., within ±20% of the average).

  • Analyze the blank, followed by the sample solution. Bracket sample injections with standard injections to correct for any instrument drift.

Experimental Workflows and Data Visualization

Workflow Diagrams

The following diagrams illustrate the logical flow for each analytical protocol, from sample receipt to final data reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_start Receive Sample & Reference Standard weigh Accurately Weigh Sample & Standard prep_start->weigh dissolve Dissolve & Dilute to Final Concentration weigh->dissolve sst System Suitability Test (SST Injections) dissolve->sst blank Inject Blank (Diluent) sst->blank sample_inj Inject Sample Solution blank->sample_inj standard_inj Inject Working Standard sample_inj->standard_inj integrate Integrate Peak Areas standard_inj->integrate calculate Calculate NBNS Concentration (ppm) integrate->calculate report Generate Final Report calculate->report

Caption: General workflow for NBNS analysis using the HPLC-UV method.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis (MRM Mode) cluster_data Data Processing & Reporting prep_start Weigh Sample & Standard stock Prepare Stock & Intermediate Standards prep_start->stock sample_prep Prepare High Concentration Sample Solution (e.g., 5 mg/mL) prep_start->sample_prep working Prepare Low-Level Working/LOQ Standard stock->working tune Optimize MS Parameters (Tune on NBNS Standard) working->tune sample_prep->tune sst System Suitability @ LOQ (S/N Ratio, %RSD) tune->sst run_seq Run Sequence: Blank -> Standard -> Sample -> Standard sst->run_seq integrate Integrate MRM Chromatograms run_seq->integrate calculate Quantify using Standard Curve or Single Point Calibration integrate->calculate report Report Result vs. Specification Limit calculate->report

Caption: High-sensitivity trace analysis workflow using LC-MS/MS.

Method Performance Comparison
ParameterHPLC-UV MethodLC-MS/MS Method
Primary Application Routine QC, Assay, Impurity ProfilingTrace-level PGI Quantification
Typical LOQ ~50-100 ppm< 1 ppm
Selectivity Moderate (based on retention time & UV)Very High (based on retention time & mass transitions)
Sample Throughput Moderate (~20 min/sample)High (~6-10 min/sample)
Robustness HighModerate (sensitive to matrix effects)
Instrumentation Cost Standard (Widely available)High (Specialized equipment)

Conclusion

The successful control of this compound in pharmaceutical development requires the application of analytical methods appropriate for the intended purpose. For routine quality control where impurity levels are expected to be higher, the described HPLC-UV method offers a robust, reliable, and accessible solution. However, when NBNS must be controlled as a potentially genotoxic impurity at trace levels, the LC-MS/MS method is indispensable. Its superior sensitivity and selectivity ensure that patient safety and stringent regulatory requirements are met. The implementation of these protocols, supported by proper validation and system suitability checks, provides a comprehensive framework for managing the risks associated with this impurity.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services. Link

  • Dellarco, V. L., & Prival, M. J. (1989). Mutagenicity of nitro compounds in Salmonella typhimurium in the presence of hamster liver S9. Environmental and Molecular Mutagenesis, 13(2), 119-127. Link

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- on Newcrom R1 HPLC column. Retrieved from Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19241, N-Butylbenzenesulfonamide. Retrieved from Link

  • BenchChem. (2025). Application Note: HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide. Retrieved from Link

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from Link

  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from Link

  • National Institute of Standards and Technology (NIST). (n.d.). Benzenesulfonamide, N-butyl- in the NIST WebBook. Retrieved from Link

  • U.S. Food and Drug Administration (FDA). (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry. Retrieved from Link

  • Lin, C. H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(2), 219-231. Link

  • Patel, K., et al. (2023). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities. International Journal of Pharmaceutical Sciences and Research. Link

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from Link

  • U.S. Food and Drug Administration (FDA). (2020). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Retrieved from Link

  • Thermo Fisher Scientific. (n.d.). High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. LabRulez. Retrieved from Link

  • Papayannopoulos, I. (2020). LC-MS analysis for the assessment of higher order structures of proteins. Drug Target Review. Link

  • Heflich, R. H., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503643. Link

  • Nitrosamines Exchange. (2022). About the Analytical Methods Hub category. Retrieved from Link

  • Stopper, H., et al. (1999). Chromosomal Genotoxicity of Nitrobenzene and Benzonitrile. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 444(1), 135-144. Link

  • Sussman, R. G., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Toxicology Reports, 7, 1507-1520. Link

  • Kumar, N., et al. (2020). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Analytical Chemistry Letters, 10(4), 488-501. Link

  • U.S. Food and Drug Administration (FDA). (2017). Q3C — Tables and List Guidance for Industry. Retrieved from Link

  • Sapena, V., et al. (2020). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Metabolites, 10(11), 458. Link

  • Kumar, A., & Kumar, R. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Current Trends in Biomedical Engineering & Biosciences. Link

  • Sasaki, J. C., et al. (1999). Evidence for Oxidative Metabolism in the Genotoxicity of the Atmospheric Reaction Product 2-nitronaphthalene in Human Lymphoblastoid Cell Lines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 445(1), 113-123. Link

  • Wang, Y., et al. (2020). Versatile, Sensitive, and Robust Native LC−MS Platform for Intact Mass Analysis of Protein Drugs. Journal of the American Society for Mass Spectrometry, 31(10), 2171-2179. Link

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Application Notes and Protocols for the Large-Scale Synthesis of N-butyl-2-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-butyl-2-nitrobenzenesulfonamide and its derivatives represent a critical class of compounds in modern medicinal chemistry and drug development. The 2-nitrobenzenesulfonamide moiety serves as a versatile protecting group for amines and a key structural motif in various biologically active molecules.[1][2] Its importance stems from the electron-withdrawing nature of the nitro group, which modulates the chemical properties of the sulfonamide, influencing its reactivity and biological interactions.[1] These compounds have found applications as intermediates in the synthesis of complex molecules, including antibacterial agents and potential therapeutics for visceral leishmaniasis.[3][4] Furthermore, the unique redox-sensitive nature of the 2-nitrobenzenesulfonamide group makes it a valuable linker in drug delivery systems, allowing for controlled release of therapeutic agents within the reducing environment of the cell.[5]

This comprehensive guide provides detailed protocols and insights for the large-scale synthesis of this compound derivatives. It is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven methodologies.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound derivatives is primarily achieved through the nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and n-butylamine (or a derivative thereof). This reaction is a cornerstone of sulfonamide synthesis and proceeds through a well-established mechanism.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

reaction_mechanism amine R-NH₂ (n-butylamine) intermediate [Intermediate Complex] amine->intermediate Nucleophilic Attack sulfonyl_chloride Ar-SO₂Cl (2-Nitrobenzenesulfonyl chloride) sulfonyl_chloride->intermediate base Base (e.g., Triethylamine) base->intermediate sulfonamide Ar-SO₂-NH-R (this compound) intermediate->sulfonamide Elimination of Cl⁻ hcl_salt Base-H⁺Cl⁻ intermediate->hcl_salt Proton Transfer

Caption: General reaction mechanism for the synthesis of this compound.

Choice of Reagents and Conditions

The selection of appropriate reagents and reaction conditions is paramount for achieving high yields and purity on a large scale.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to prevent unwanted side reactions of the highly reactive sulfonyl chloride with protic solvents.[6]

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is preferred to scavenge the HCl produced.[6][7] The use of an appropriate base is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic.

  • Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts.[6][8]

Experimental Protocols

PART 1: Large-Scale Synthesis of this compound

This protocol details a robust and scalable procedure for the synthesis of this compound.

Materials and Equipment
  • 2-Nitrobenzenesulfonyl chloride (≥98% purity)

  • n-Butylamine (≥99% purity)

  • Triethylamine (≥99% purity, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Glass-lined reactor with overhead stirring, temperature control, and an inert atmosphere (e.g., nitrogen)

  • Addition funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purity analysis

Safety Precautions
  • 2-Nitrobenzenesulfonyl chloride is a corrosive and moisture-sensitive solid. [9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • n-Butylamine is a flammable and corrosive liquid. Handle with care in a well-ventilated area.

  • The reaction is exothermic. Maintain strict temperature control during the addition of reagents.

  • Ensure the reactor is clean, dry, and purged with an inert gas before starting the reaction.

Step-by-Step Protocol
  • Reactor Setup: Set up a clean, dry, and inerted glass-lined reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel.

  • Reagent Preparation:

    • In the reactor, dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (5-10 L per kg of sulfonyl chloride).

    • Cool the solution to 0-5 °C with stirring.

    • In a separate vessel, prepare a solution of n-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Reaction:

    • Slowly add the n-butylamine/triethylamine solution to the stirred solution of 2-nitrobenzenesulfonyl chloride via the addition funnel, maintaining the internal temperature between 0-5 °C. The addition should be controlled to manage the exotherm.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting 2-nitrobenzenesulfonyl chloride is consumed.

  • Work-up:

    • Cool the reaction mixture to 0-5 °C and quench by the slow addition of 1 M HCl.

    • Transfer the mixture to a separation vessel and wash the organic layer sequentially with:

      • 1 M HCl (to remove excess n-butylamine and triethylamine)

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

      • Brine

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Product Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a pale yellow solid.[6]

PART 2: Characterization and Data Analysis
Physicochemical Data
ParameterValueReference
Molecular Formula C₁₀H₁₄N₂O₄S
Molecular Weight 258.30 g/mol
Appearance Pale yellow crystalline powder[2]
Melting Point 190-192 °C (for 2-nitrobenzenesulfonamide)
Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is typically employed.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the product.

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight of the compound, confirming its identity.

PART 3: Deprotection of the 2-Nitrobenzenesulfonamide Group

The 2-nitrobenzenesulfonamide group can be readily cleaved under specific conditions, which is a key aspect of its utility as a protecting group.

Deprotection Protocol

The deprotection of the 2-nitrobenzenesulfonamide group is typically achieved through reaction with a thiol in the presence of a base.

  • Reaction Setup: Dissolve the this compound derivative (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Reagent Addition: Add a thiol, such as thiophenol or 2-mercaptoethanol (2-5 equivalents), and a base, such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up and Isolation: After completion, the reaction is typically worked up by partitioning between water and an organic solvent. The free amine product can then be isolated and purified by standard techniques such as column chromatography or crystallization.

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_deprotection Deprotection start Start: 2-Nitrobenzenesulfonyl Chloride + n-Butylamine reaction Reaction in DCM with Triethylamine (0°C to RT) start->reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup isolation Isolation & Purification (Rotary Evaporation, Recrystallization) workup->isolation hplc Purity Analysis (HPLC) isolation->hplc nmr Structural Elucidation (NMR) isolation->nmr ms Molecular Weight Confirmation (MS) isolation->ms deprotection_start This compound isolation->deprotection_start end Final Product: Pure this compound isolation->end deprotection_reaction Reaction with Thiol and Base deprotection_start->deprotection_reaction deprotection_product Free n-Butylamine Derivative deprotection_reaction->deprotection_product

Caption: Overall workflow for the synthesis and analysis of this compound.

Troubleshooting and Optimization

ProblemPossible CauseSolution
Low Yield Incomplete reaction- Ensure molar ratios of reactants are correct. - Monitor reaction to completion using TLC/HPLC. - Extend reaction time or slightly increase temperature if necessary.
Hydrolysis of 2-nitrobenzenesulfonyl chloride- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere.
Impure Product Presence of starting materials- Optimize reaction time and temperature. - Perform thorough aqueous work-up.
Formation of side products- Maintain strict temperature control during the reaction. - Use a non-nucleophilic base.
Product is an oil or fails to crystallize Presence of residual solvent or impurities- Ensure complete removal of solvent under high vacuum. - Purify the crude product by column chromatography before attempting crystallization.

Conclusion

The large-scale synthesis of this compound derivatives is a well-established and scalable process that is crucial for the advancement of drug discovery and development. By adhering to the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and scientists can confidently and efficiently produce these valuable compounds with high yield and purity. The versatility of the 2-nitrobenzenesulfonamide moiety as both a protecting group and a pharmacologically active scaffold ensures its continued importance in the field of medicinal chemistry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling of 2-Nitrobenzenesulfonyl Chloride (CAS 1694-92-4).
  • Santa Cruz Biotechnology. 2-Nitrobenzenesulfonyl chloride.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Nitrobenzenesulfonyl Chloride.
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl chloride.
  • Benchchem. The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development.
  • Synquest Labs.
  • ResearchGate. Previously reported application of 2/4‐nitrobenzenesulfonamides in heterocyclic chemistry.
  • PubMed.
  • ChemicalBook. N-Butyl-4-nitrobenzenesulfonaMide synthesis.
  • Sigma-Aldrich. This compound AldrichCPR.
  • PubMed. Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Nitrobenzenesulfonyl Chloride.
  • PMC - NIH.
  • NUCLEUS information resources. SOP Sulfonamides in tissue 2010.
  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of N-(tert-butyl)-2-nitrobenzamide.
  • ResearchGate.
  • PubMed. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani.
  • ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride...
  • Chem-Impex. 2-Nitrobenzenesulfonyl chloride.
  • SciSpace.
  • ChemicalBook. N-n-Butyl benzene sulfonamide synthesis.
  • Benchchem. Application of 2-Nitrobenzamide in medicinal chemistry research.
  • Scilit.
  • academic.oup.com. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Google Patents. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Benchchem. N-butyl-4-nitrobenzenesulfonamide.
  • Benchchem. Technical Support Center: Synthesis of 2-Nitro-N-propylbenzenesulfonamide.
  • Sigma-Aldrich. 2-Nitrobenzenesulfonamide SAFC Yes, 98 5455-59-4.
  • ResearchGate. N-(Nitrophenyl)
  • RSC Publishing.
  • MDPI.
  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)
  • ResearchGate.
  • PMC - NIH. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • PubMed - NIH.
  • PubMed. Synthesis of some new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides as antibacterial agents against Escherichia.
  • Sigma-Aldrich. 2-Nitrobenzenesulfonamide SAFC Yes, 98 5455-59-4.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-butyl-2-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-butyl-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, offering explanations and actionable solutions based on established chemical principles.

Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes?

Several factors can contribute to poor yields in sulfonamide synthesis. The most common culprits are related to reagent quality, reaction conditions, and the presence of moisture.[1][2]

  • Hydrolysis of 2-Nitrobenzenesulfonyl Chloride: The starting material, 2-nitrobenzenesulfonyl chloride, is highly reactive and susceptible to hydrolysis by moisture.[1][3] This reaction converts the sulfonyl chloride into the unreactive 2-nitrobenzenesulfonic acid, which will not react with n-butylamine.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents to minimize moisture.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended to prevent exposure to atmospheric moisture.[3]

  • Degraded 2-Nitrobenzenesulfonyl Chloride: Over time, sulfonyl chlorides can degrade, especially if not stored properly.[2]

    • Solution: Use a fresh bottle of 2-nitrobenzenesulfonyl chloride or purify the existing stock if you suspect degradation.[2]

  • Inadequate Base: A base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[3][4] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic. This protonates the n-butylamine, reducing its nucleophilicity and slowing down or stopping the desired reaction.[3]

    • Solution: Use at least one equivalent of a suitable non-nucleophilic organic base like pyridine or triethylamine.[3][4] These bases will scavenge the HCl without competing with the n-butylamine.

  • Incorrect Solvent: The choice of solvent plays a significant role in reaction rate and yield.[3]

    • Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for this reaction.[2] They are inert to the reactants and can effectively dissolve both the sulfonyl chloride and the amine.

Presence of Side Products and Purification Challenges

Q2: I've obtained my product, but it's contaminated with significant side products, making purification difficult. What are these impurities and how can I avoid them?

The primary side product in the reaction with a primary amine like n-butylamine is the bis-sulfonated product, where two molecules of the sulfonyl chloride react with the amine.

  • Formation of Bis-Sulfonated Product: This occurs when the initially formed this compound is deprotonated by the base, and the resulting anion reacts with another molecule of 2-nitrobenzenesulfonyl chloride.

    • Solution: Carefully control the stoichiometry. Using a slight excess of n-butylamine (e.g., 1.1 to 1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride and minimize the formation of the bis-sulfonated side product.[1] Adding the sulfonyl chloride slowly to the solution of the amine and base can also help to maintain a low concentration of the sulfonylating agent, disfavoring the second addition.[5]

Q3: My purified product has a low melting point and appears oily or gummy, even after column chromatography. What could be the issue?

An impure product that is difficult to crystallize is a common issue. This often points to residual starting materials, side products, or solvent.

  • Ineffective Purification: While column chromatography is a powerful tool, it may not always completely separate the desired product from structurally similar impurities.

    • Solution: Recrystallization is often the most effective method for purifying solid sulfonamides.[1] An ideal solvent will dissolve the product at an elevated temperature but not at room temperature, while impurities remain in solution.[6] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[1] It is advisable to perform small-scale solubility tests to find the optimal solvent system.[7]

Reaction Monitoring and Completion

Q4: How can I effectively monitor the progress of my reaction to determine when it is complete?

Monitoring the reaction is crucial to avoid unnecessarily long reaction times which can lead to side product formation.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective technique for monitoring the disappearance of the starting materials (2-nitrobenzenesulfonyl chloride and n-butylamine) and the appearance of the product.

    • Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Visualize the spots under UV light. The reaction is complete when the limiting reagent spot has disappeared.

Frequently Asked Questions (FAQs)

Q1: Can I use an aqueous base like sodium hydroxide for this reaction?

While Schotten-Baumann conditions (using an aqueous base) are sometimes used for sulfonamide synthesis, it significantly increases the risk of hydrolyzing the highly reactive 2-nitrobenzenesulfonyl chloride.[1] For laboratory-scale synthesis of this compound, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred and more reliable method.[1]

Q2: What is the role of the ortho-nitro group in 2-nitrobenzenesulfonyl chloride?

The ortho-nitro group is strongly electron-withdrawing. This property makes the resulting this compound (a "nosylamide") a useful protecting group for the amine. The electron-withdrawing nature of the nosyl group increases the acidity of the N-H proton, facilitating N-alkylation reactions (Fukuyama amine synthesis).[8] Furthermore, the nosyl group can be cleaved under mild conditions, which is a significant advantage in multi-step syntheses of complex molecules.[8]

Q3: What analytical techniques are suitable for characterizing the final product?

To confirm the identity and purity of your this compound, a combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the product.[9]

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the sulfonamide functional group.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product.[10] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[10]

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • n-Butylamine

  • 2-Nitrobenzenesulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve n-butylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution.[8]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled amine solution over 10-15 minutes.[8]

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC until the 2-nitrobenzenesulfonyl chloride is consumed.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Optimized Protocol for Enhanced Yield and Purity

This optimized protocol incorporates best practices to maximize yield and minimize side product formation.

Key Improvements:

  • Strict Anhydrous Conditions: All glassware is oven-dried and the reaction is performed under a nitrogen atmosphere.

  • Controlled Reagent Addition: The sulfonyl chloride is added dropwise as a solution to maintain a low concentration and reduce the likelihood of bis-sulfonylation.

  • Stoichiometry Adjustment: A slight excess of n-butylamine is used to drive the reaction to completion.

Procedure:

  • Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with n-butylamine (1.2 equivalents) and anhydrous dichloromethane.

  • Add triethylamine (1.5 equivalents) to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Follow the workup and purification steps as described in the standard protocol.

Data Summary

The following table summarizes key parameters for the synthesis of this compound.

ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
n-Butylamine (equivalents) 1.01.2Ensures complete consumption of the limiting reagent (sulfonyl chloride).[1]
2-Nitrobenzenesulfonyl chloride (equivalents) 1.051.0Precise control of stoichiometry to minimize side reactions.
Base (equivalents) 1.11.5A larger excess of base ensures efficient HCl scavenging.
Reaction Atmosphere AirNitrogenPrevents hydrolysis of the sulfonyl chloride by atmospheric moisture.[1]
Addition of Sulfonyl Chloride In one portionDropwiseMaintains a low concentration of the sulfonylating agent to disfavor bis-sulfonylation.
Typical Yield 60-75%>90%Improved conditions lead to a more efficient reaction.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No hydrolysis Check for Hydrolysis: - Use anhydrous solvents - Dry glassware - Inert atmosphere check_yield->hydrolysis Yes success High Yield & Purity check_purity->success No bis_sulfonylation Minimize Bis-sulfonylation: - Control stoichiometry - Slow addition of sulfonyl chloride check_purity->bis_sulfonylation Yes reagent_quality Verify Reagent Quality: - Use fresh sulfonyl chloride hydrolysis->reagent_quality Still Low base_issue Optimize Base: - Use sufficient non-nucleophilic base (e.g., Pyridine, Et3N) reagent_quality->base_issue Still Low purification Improve Purification: - Recrystallization - Optimize chromatography bis_sulfonylation->purification Still Impure

Caption: Troubleshooting workflow for this compound synthesis.

References

  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Wikipedia. (n.d.). Sulfonamide. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • BenchChem. (2025). Application of 2-Nitro-Substituted Sulfonyl Chlorides in Pharmaceutical Development.
  • NIST. (n.d.). Benzenesulfonamide, N-butyl-. [Link]

  • BenchChem. (2025). Application Note: HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide.

Sources

Technical Support Center: Troubleshooting Side Reactions in N-Nosylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-nosylation reactions. As Senior Application Scientists, we understand that while N-nosylation is a powerful tool for amine protection and activation, unexpected side reactions can pose significant challenges. This guide is structured to provide in-depth, field-proven insights into identifying, mitigating, and resolving common issues encountered during the synthesis of N-alkyl-2-nitrobenzenesulfonamides, such as N-butyl-2-nitrobenzenesulfonamide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: My N-nosylation reaction shows low conversion and stalls. What are the most common causes?

A1: Low conversion is a frequent issue, often stemming from a few key factors. First, the reagent quality is paramount; 2-nitrobenzenesulfonyl chloride (NsCl) is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, rendering it unreactive.[1][2] Ensure all reagents, solvents, and glassware are rigorously dried. Second, inadequate base can lead to a buildup of HCl, which protonates the starting amine, making it non-nucleophilic.[3] A slight excess (1.1-1.2 equivalents) of a non-nucleophilic tertiary amine like triethylamine or pyridine is recommended.[4] Finally, poor solubility of the nosyl chloride can be a problem in some solvents; tetrahydrofuran (THF) is often a better choice than dichloromethane (DCM) for this reason.[5]

Q2: My TLC analysis shows multiple product spots. What are the most probable side products?

A2: The appearance of multiple spots suggests side reactions are occurring. For a primary amine substrate, the most common byproduct is the di-sulfonated amine, N,N-bis(2-nitrophenylsulfonyl)amine. This occurs because the N-H proton of the initially formed sulfonamide is acidic and can be deprotonated and react with another equivalent of NsCl.[4][6] If your starting material contains a hydroxyl group, competitive O-nosylation is a strong possibility.[7] Other spots could correspond to unreacted starting material, hydrolyzed nosyl chloride, or degradation products if the reaction conditions (e.g., temperature) are too harsh.

Q3: How can I prevent the di-sulfonylation of my primary amine?

A3: Preventing di-sulfonylation relies on controlling the reaction stoichiometry and conditions.

  • Reagent Stoichiometry: Avoid using a large excess of 2-nitrobenzenesulfonyl chloride. A slight excess of 1.05 equivalents is typically sufficient.[4]

  • Order of Addition: Slowly add the sulfonyl chloride solution to the solution of the amine and base. This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-nosylation.

  • Temperature Control: Running the reaction at a lower temperature (starting at 0 °C) can help control reactivity and improve selectivity for the mono-sulfonated product.[4][8]

Q4: My substrate contains an alcohol. How do I achieve selective N-nosylation over O-nosylation?

A4: Amines are generally more nucleophilic than alcohols, so N-nosylation is kinetically favored.[9] To maximize this inherent selectivity, you should employ conditions that further favor the amine's reactivity.

  • Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (Hünig's base). These bases are effective at scavenging HCl without actively participating in the reaction or deprotonating the alcohol.[10]

  • Low Temperature: Perform the reaction at 0 °C or even lower. The activation energy for O-nosylation is typically higher than for N-nosylation, so lower temperatures will significantly disfavor the unwanted side reaction.

  • Stoichiometry: Use of near-stoichiometric amounts of the nosyl chloride (around 1.0 to 1.05 equivalents) will ensure it is consumed by the more reactive amine before it has a chance to react with the alcohol.

Section 2: In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield

Low yield is a frustrating but solvable issue. The key is to systematically evaluate each component of the reaction.

Troubleshooting Workflow for Low Reaction Yield

start Low Yield Observed reagents Check Reagent Quality - Purity of Amine? - NsCl Hydrolyzed? - Solvents Anhydrous? start->reagents conditions Verify Reaction Conditions - Correct Stoichiometry? - Temperature Controlled? - Sufficient Base? reagents->conditions Reagents OK reagent_sol Solution: - Purify amine - Use fresh NsCl - Use dry solvents reagents->reagent_sol workup Analyze Workup Procedure - Product lost in aqueous layer? - Product unstable to pH? conditions->workup Conditions OK conditions_sol Solution: - Titrate reagents - Run at 0°C -> RT - Use 1.1 eq base conditions->conditions_sol workup_sol Solution: - Back-extract aqueous layers - Use milder wash (e.g., sat. NaHCO3) workup->workup_sol sub R-NH2 (Primary Amine) reagent + NsCl sub->reagent prod1 R-NH-Ns (Desired Product) reagent2 + NsCl (Excess) prod1->reagent2 prod2 R-N(Ns)2 (Di-sulfonated Byproduct) reagent->prod1 reagent2->prod2

Caption: Pathway showing the formation of the di-sulfonated byproduct.

Section 3: Standard Experimental Protocol

This protocol provides a reliable starting point for the N-nosylation of a primary or secondary amine.

Protocol 1: General Procedure for N-Nosylation

Materials:

  • Primary or Secondary Amine (1.0 eq.)

  • 2-Nitrobenzenesulfonyl chloride (1.05 eq.)

  • Triethylamine (1.1 eq.) or Pyridine (1.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl solution, Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) in anhydrous DCM or THF.

  • Add triethylamine (1.1 eq.) to the solution and stir.

  • Cool the mixture to 0 °C using an ice-water bath. [4]4. In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq.) in a minimum amount of anhydrous DCM or THF.

  • Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Once complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine. [4]10. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nosylated product.

  • Purify the crude product as necessary, typically by recrystallization or flash column chromatography.

Section 4: Mechanistic Diagram

Understanding the core mechanism is crucial for rational troubleshooting.

General N-Nosylation Reaction Mechanism

amine R1R2NH (Amine) intermediate [R1R2N(H)-Ns]⁺ Cl⁻ (Tetrahedral Intermediate) amine->intermediate 1 nscl Ns-Cl (2-Nitrobenzenesulfonyl chloride) product R1R2N-Ns (Nosyl Amide) intermediate->product 2 base Base (e.g., Et3N) salt Base-H⁺ Cl⁻ sub_label Nucleophilic Attack elim_label Deprotonation

Caption: The mechanism of N-nosylation proceeds via nucleophilic attack followed by deprotonation.

References

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-alkylation of a secondary amine. Journal of the American Chemical Society, 119(38), 9161-9162. Available at: [Link]

  • Google Patents. (n.d.). Process for the removal of nitrobenzenesulfonyl. EP1321454A1.
  • Bartoli, G., et al. (2006). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. The Journal of Organic Chemistry, 71(25), 9580-9583. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]

  • Keki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. Available at: [Link]

  • Kan, T., & Fukuyama, T. (2004). N-Carboalkoxy-2-nitrobenzenesulfonamides: useful reagents for the preparation of secondary amines. Chemical Communications, (3), 353-355. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Available at: [Link]

  • Luo, M., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives. CN101668734A.
  • Wang, W., et al. (2023). Site-Selective Modification of Secondary Amine Moieties on Native Peptides, Proteins, and Natural Products with Ynones. Bioconjugate Chemistry, 34(9), 1553-1562. Available at: [Link]

  • Chemistry LibreTexts. (2021). 20.6: Reactions of Amines. Available at: [Link]

  • Save My Exams. (2025). Producing Amines (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.10: Amines with Nitrous Acid. Available at: [Link]

Sources

Technical Support Center: Purification of N-butyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-butyl-2-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this and related nitrobenzenesulfonamide (nosyl) compounds. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your results.

General Workflow for Purification

The purification strategy for this compound depends on the physical state of the crude product and the nature of the impurities. The following diagram outlines a general decision-making workflow.

Purification_Workflow start Crude Product (Post-Reaction Workup) assess_state Assess Physical State & Purity (TLC) start->assess_state is_solid Predominantly Solid? assess_state->is_solid is_oil Oily or Highly Impure? assess_state->is_oil No recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (or impurities co-crystallize) is_oil->chromatography analyze_pure Assess Purity (TLC, NMR, MP) recrystallize->analyze_pure chromatography->analyze_pure pure_product Pure Product analyze_pure->pure_product Purity OK repurify Repurify if Needed analyze_pure->repurify Purity Not OK repurify->assess_state

Caption: General decision workflow for purifying crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Impurities typically arise from starting materials or side reactions. Key potential impurities include:

  • Unreacted n-butylamine: This is a volatile and basic impurity, usually removed during aqueous workup.

  • Unreacted 2-nitrobenzenesulfonyl chloride: This is highly reactive to water and will likely be hydrolyzed to 2-nitrobenzenesulfonic acid during workup.

  • 2-nitrobenzenesulfonic acid: The hydrolysis product of the sulfonyl chloride. It is highly polar and can often be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the initial extraction.[1]

  • Di-sulfonated amine (bis-nosyl amine): Although sterically hindered, over-reaction is a possibility under certain conditions.

  • Solvents: Residual solvents from the reaction or workup (e.g., Dichloromethane, Ethyl Acetate).

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice depends on the crude product's purity and physical state.

  • Recrystallization is ideal for crude products that are mostly solid and have a purity of >85-90%.[2] It is a highly effective method for removing small amounts of impurities and can yield very pure crystalline material. It is generally faster and uses less solvent than chromatography.

  • Column Chromatography is necessary when the product is an oil, is of low purity (<85%), or contains impurities with similar solubility profiles to the product, making recrystallization ineffective.[3][4] It separates compounds based on their differential adsorption to a stationary phase, offering finer separation.[3][4]

Q3: What is a good starting point for a TLC mobile phase?

A3: A standard starting point for developing a TLC method for sulfonamides is a mixture of a non-polar and a moderately polar solvent. A 4:1 or 3:1 mixture of Hexanes:Ethyl Acetate is a common choice. The polarity can be adjusted based on the resulting Rf value of your product. For highly polar impurities, adding a small amount of methanol or acetic acid might be necessary. The goal is to have the product spot with an Rf value between 0.3 and 0.5 for optimal separation in column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can be fraught with challenges. This guide addresses common issues.

Q4: I've added hot solvent, but my solid won't dissolve. What should I do?

A4: This issue arises from using either too little solvent or the wrong solvent.

  • Causality: For recrystallization to work, the compound must be soluble in the hot solvent.[5] If it's insoluble even when the solvent is boiling, the solvent is unsuitable.

  • Solution:

    • Add More Solvent: Before abandoning the solvent, ensure the solution is at a rolling boil and add more hot solvent in small portions. Be patient, as dissolution can take time.[5]

    • Change Solvents: If the compound remains insoluble after adding a significant volume of boiling solvent (e.g., >20-30 mL per gram of crude product), the solvent is inappropriate. You will need to evaporate the current solvent and select a more polar one. A good solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[6]

Q5: My product "oiled out" instead of forming crystals upon cooling. How can I fix this?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to come out of solution as a liquid instead of a solid.

  • Causality: This is common if the solution is cooled too quickly or if the boiling point of the solvent is much higher than the melting point of the product. Low-purity samples are also more prone to oiling out.

  • Solution Workflow:

    • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

    • Add More Solvent: Add a small amount (10-20% more volume) of the hot solvent to reduce the saturation level.

    • Cool Slowly: Allow the flask to cool very slowly. Insulating the flask with glass wool or paper towels can help. Do not place it directly in an ice bath.[5][6]

    • Scratch the Flask: If crystals are slow to form, use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.

Q6: My recovery after recrystallization is very low. Why did this happen?

A6: Low recovery is a common problem with several potential causes. The following decision tree can help diagnose the issue.

Recrystallization_Troubleshooting start Low Recovery q1 Did you use too much solvent? start->q1 s1 Yes: Product remained dissolved. Solution: Boil off excess solvent and re-cool. q1->s1 Likely q2 Did you cool the solution in an ice bath too soon? q1->q2 No s2 Yes: Premature cooling traps fewer molecules in the lattice. Solution: Allow slow cooling to RT first, then use ice bath. q2->s2 Likely q3 Did you wash the collected crystals with hot solvent? q2->q3 No s3 Yes: Product redissolved during wash. Solution: Always wash with a minimal amount of ICE-COLD solvent. q3->s3 Likely end Crude material was actually highly impure. q3->end No

Caption: Troubleshooting decision tree for low recovery during recrystallization.

Troubleshooting Guide: Column Chromatography

Q7: My compounds are not separating on the column (all eluting together). What's wrong?

A7: This indicates that the mobile phase (eluent) is too polar.

  • Causality: In normal-phase chromatography (e.g., silica gel), a highly polar eluent will move all compounds, regardless of their polarity, quickly down the column without allowing for differential interaction with the stationary phase.[3]

  • Solution:

    • Decrease Eluent Polarity: Prepare a new mobile phase with a higher percentage of the non-polar solvent (e.g., move from 1:1 Hexanes:EtOAc to 4:1 or 9:1 Hexanes:EtOAc).

    • Re-develop on TLC: Before running another column, confirm your new solvent system provides good separation on a TLC plate. You are aiming for a difference in Rf values (ΔRf) of at least 0.15 between your product and the nearest impurity.

Q8: My product is stuck on the column and won't elute. What should I do?

A8: This is the opposite problem: the mobile phase is not polar enough.

  • Causality: The product is strongly adsorbed to the stationary phase (silica gel) and the eluent does not have sufficient polarity to displace it and move it down the column.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. This can be done by preparing a series of increasingly polar solvent mixtures (e.g., moving from 4:1 Hex:EtOAc to 2:1, then 1:1). This is known as a step gradient.

    • Use a Stronger Solvent: If the product still doesn't move, you may need to add a small percentage of a much more polar solvent, like methanol (e.g., 1-5% methanol in dichloromethane), to the mobile phase. Be aware that this can sometimes cause well-behaved compounds to elute very rapidly.

    • Consider pH Adjustment: For ionizable compounds like sulfonamides, residual acidity on the silica gel can cause strong binding. Adding a very small amount of a modifier like triethylamine (~0.1%) to the mobile phase can neutralize active sites and improve elution, though this should be used with caution as it can affect separation.[3]

Q9: I see "streaking" or "tailing" of my spots on TLC and my column peaks are broad. How can I get sharp bands?

A9: Tailing is often caused by overloading the stationary phase or by strong interactions between the compound and active sites on the silica.

  • Causality: Applying too much sample to the column or TLC plate saturates the stationary phase, leading to poor separation and non-ideal band shapes. Additionally, the acidic nature of silica gel can strongly interact with basic or highly polar functional groups, causing tailing.[7][8]

  • Solution:

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. For TLC, apply the sample as a very small, concentrated spot.

    • Modify the Mobile Phase: As mentioned above, adding a small amount of a competitive binder can sharpen peaks. For acidic compounds, adding ~0.5% acetic acid to the eluent can help. For basic compounds (like residual n-butylamine), adding ~0.1-0.5% triethylamine can significantly improve peak shape.[3]

    • Change the Stationary Phase: If tailing persists, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good alternative for acid-sensitive compounds. Reverse-phase (C18) silica is another option that separates based on hydrophobicity rather than polarity.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol assumes the crude product is a solid and that a suitable solvent has been identified (e.g., Ethanol/Water or Ethyl Acetate/Hexanes).

  • Solvent Selection: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one where the product is soluble when hot but poorly soluble when cold. A two-solvent system (e.g., dissolving in hot ethanol and adding water until cloudy) is also effective.[5][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize evaporation). Add the minimum amount of the chosen hot solvent to just dissolve the solid completely at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling can trap impurities.[6]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a vacuum oven at a temperature well below the melting point.

  • Analysis: Check the purity of the recrystallized product by measuring its melting point and running a TLC. A pure compound should have a sharp melting point range (1-2 °C).

Protocol 2: Flash Column Chromatography

This protocol is for purifying this compound on a silica gel column.

  • Solvent System Selection: Using TLC, determine an appropriate mobile phase that gives the product an Rf of ~0.3-0.4 and separates it well from impurities. For this compound, a gradient of 10% to 30% Ethyl Acetate in Hexanes is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the "slurry method." Mix the silica gel with the initial, least polar eluent to form a slurry, then pour it into the column and allow it to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If using a gradient, slowly increase the proportion of the more polar solvent. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.[10]

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Analysis: Obtain the final mass and assess the purity of the product using NMR spectroscopy and/or melting point analysis.[4][11]

Data Presentation: Physical & Chromatographic Properties
PropertyValue / ObservationSource(s)
Chemical Formula C₁₀H₁₄N₂O₄S
Molecular Weight 274.30 g/mol Calculated
Appearance Typically a solid at room temperature.[12][13] (by analogy)
Solubility Soluble in polar organic solvents (e.g., ethanol, chloroform, ethyl acetate); slightly soluble in water.[12][14][15]
TLC Stationary Phase Silica Gel 60 F₂₅₄[4]
TLC Mobile Phase (Example) 3:1 Hexanes:Ethyl AcetateGeneral Practice
Expected Rf (Example) ~0.4 (highly dependent on exact conditions)General Practice
Visualization UV light (254 nm)[10]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • The Royal Society of Chemistry.
  • YouTube. (2020).
  • ACS Publications. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry.
  • PubChem. N-benzyl-2-nitrobenzenesulfonamide.
  • Taylor and Francis Online. (2008).
  • Jinli Chemical. N-butyl Benzene Sulfonamide Best Quality.
  • University of California, Los Angeles.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Chrom
  • University of California, Davis.
  • University of Rochester, Department of Chemistry.
  • Thermo Scientific Chemicals. 2-Nitrobenzenesulfonamide, 97+%.
  • Lanxess. Benzenesulfonamide, N-butyl-.
  • Sorbtech.
  • Fisher Scientific. 2-Nitrobenzenesulfonamide, 97+%.

Sources

Technical Support Center: N-butyl-2-nitrobenzenesulfonamide Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-butyl-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Introduction to this compound Stability

This compound is a compound of interest in various research and development applications. Ensuring its stability in solution is critical for obtaining accurate and reproducible experimental results. This molecule, like many sulfonamides and nitroaromatic compounds, can be susceptible to degradation under certain environmental conditions. Understanding the potential degradation pathways is the first step in preventing them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, the choice of solvent, and the presence of oxidizing agents.[1] Liquid dosage forms or solutions are generally more prone to degradation than solid forms due to increased molecular mobility and the potential for hydrolysis.[1]

Q2: What is the expected general stability of sulfonamides like this compound to hydrolysis?

A2: Sulfonamides are generally considered to be hydrolytically stable, particularly at neutral to alkaline pH.[2] However, under acidic conditions, the rate of hydrolysis can increase. The nitro group on the benzene ring may also influence the electronic properties of the molecule, potentially affecting its susceptibility to hydrolysis.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to use a high-purity, anhydrous solvent in which this compound is freely soluble, such as ethanol or acetone. It is best to prepare solutions fresh for each experiment. If storage is necessary, store the solution in a tightly sealed glass vial with a Teflon-lined cap at a low temperature, protected from light.[3]

Q4: What are the potential degradation pathways for this compound?

A4: Based on its structure, this compound is susceptible to several degradation pathways. These can include hydrolysis of the sulfonamide bond, reduction of the nitro group, and cleavage of the sulfur-carbon or sulfur-nitrogen bonds.[4] Photodegradation is also a possibility due to the presence of the nitroaromatic chromophore.[5]

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common stability issues with this compound solutions.

Issue 1: Rapid Loss of Compound Potency or Concentration

Symptoms:

  • Inconsistent results in bioassays.

  • Decreasing peak area in HPLC analysis over a short period.

  • Visible changes in the solution's appearance (e.g., color change).

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Hydrolysis The sulfonamide bond may be susceptible to cleavage, especially in acidic or strongly basic aqueous solutions.Buffer your solution to a neutral or slightly alkaline pH (7-8). If your experiment allows, consider using a non-aqueous solvent.
Photodegradation The nitroaromatic ring can absorb UV and visible light, leading to photochemical reactions that degrade the molecule.[5]Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[1] Minimize exposure to ambient light during experimental procedures.
Thermal Degradation Elevated temperatures can accelerate degradation reactions.[2] Hazardous decomposition products such as nitrogen oxides (NOx) and sulfur oxides (SOx) can form at high temperatures.[2]Store stock solutions at low temperatures (e.g., -20°C or -80°C). For working solutions, maintain them at a controlled, cool temperature and use them promptly after preparation.
Oxidation The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.Use de-gassed solvents to prepare your solutions. If compatible with your experimental system, consider adding an antioxidant.

Experimental Workflow for Investigating Potency Loss:

Caption: Troubleshooting workflow for loss of compound potency.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptoms:

  • New peaks are observed in HPLC or LC-MS analysis of the this compound solution.

  • The area of the parent compound peak decreases as the area of the new peaks increases over time.

Possible Causes and Solutions:

The appearance of new peaks is a strong indicator of degradation. A systematic approach to identify the cause is to perform a forced degradation study.[5][6] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of degradation products.

Forced Degradation Protocol:

  • Preparation: Prepare several aliquots of a known concentration of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose each aliquot to one of the following stress conditions:[6]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24-48 hours.

    • Thermal Stress: Incubate a solid sample and a solution sample at a high temperature (e.g., 80°C) for 24-48 hours.

    • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) for 24-48 hours.[5]

  • Analysis: Analyze all samples (including a control sample stored under optimal conditions) by a stability-indicating HPLC or LC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks will indicate the degradation products formed under each condition. This information will help you understand the degradation pathways and take appropriate measures to avoid them in your routine experiments.

Logical Diagram of Degradation Pathways:

G cluster_stress Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic pH Compound This compound Acid->Compound Hydrolysis Base Basic pH Base->Compound Hydrolysis Oxidant Oxidizing Agent Oxidant->Compound Oxidation Heat High Temperature Heat->Compound Thermal Degradation Light UV/Vis Light Light->Compound Photodegradation Hydrolysis_Product 2-Nitrobenzenesulfonic acid + Butylamine Compound->Hydrolysis_Product Reduction_Product N-butyl-2-aminobenzenesulfonamide Compound->Reduction_Product Cleavage_Product Ring Hydroxylation or Bond Cleavage Products Compound->Cleavage_Product

Caption: Potential degradation pathways of this compound under various stress conditions.

Recommendations for Optimal Stability

To ensure the highest stability of your this compound solutions, please adhere to the following best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents. If aqueous solutions are necessary, use purified water and consider buffering the solution.

  • pH Control: Maintain the pH of aqueous solutions in the neutral to slightly alkaline range (pH 7-8) to minimize hydrolysis.

  • Temperature Management: Store stock solutions at -20°C or below. Allow solutions to equilibrate to room temperature before use to prevent condensation.[3] Avoid repeated freeze-thaw cycles.

  • Light Protection: Always store solutions in amber vials or protect them from light.[1]

  • Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Fresh is Best: Whenever possible, prepare solutions fresh on the day of use.

By following these guidelines and utilizing the troubleshooting resources provided, you can significantly improve the stability of your this compound solutions and ensure the integrity of your experimental data.

References

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH.
  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Development of forced degradation and stability indicating studies of drugs—A review. (2016). NIH. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Preparation of Stock Solutions. Enfanos. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH. [Link]

  • Studies on sulfonamide degradation products. ResearchGate. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. [Link]

Sources

Technical Support Center: N-butyl-2-nitrobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-butyl-2-nitrobenzenesulfonamide chemistry. As a key intermediate and protecting group, its successful application is critical in multi-step synthesis. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered by researchers.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the handling, properties, and analysis of this compound and related reagents.

Q1: What are the recommended storage and handling conditions for this compound?

Answer: Proper storage is crucial for maintaining the integrity of the reagent.

  • Solid Form: When stored as a solid in a tightly sealed vial, this compound can be kept for up to six months under recommended conditions, which are typically found on the product datasheet. It is advisable to allow the product to warm to room temperature for at least 60 minutes before opening the vial to prevent condensation of atmospheric moisture.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be aliquoted into tightly sealed vials and stored at -20°C for up to one month.

  • Safety: this compound is stable under normal conditions but should be kept away from strong oxidizing agents, strong acids, heat, and open flames.[1] Standard personal protective equipment (PPE), including splash goggles, permeation-resistant gloves, and lab coats, should be worn during handling.[1]

Q2: Which analytical techniques are best for monitoring the progress of reactions involving this sulfonamide?

Answer: The choice of analytical technique depends on the specific reaction, available equipment, and the nature of the compounds involved. A combination of methods often provides the most comprehensive picture.

Technique Primary Use & Application Advantages Limitations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of starting material consumption and product formation.[2]Fast, inexpensive, requires a minimal amount of sample.[2]Not quantitative, limited resolution, may require specific stains if compounds are not UV-active.[2]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis for a wide range of non-volatile and thermally labile compounds.[2][3]High resolution, quantitative, versatile.[2]More time-consuming and expensive than TLC or GC.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and thermally stable compounds.[2][3]High resolution, quantitative, provides mass information for peak identification.[2][3]Not suitable for non-volatile or thermally unstable compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for starting materials, intermediates, and products. Can be used for quantitative analysis (qNMR) and in-situ reaction monitoring.[4]Non-destructive, provides rich structural data.[4]Lower sensitivity compared to MS, potential for spectral overlap, higher equipment cost.[4]

Part 2: Troubleshooting Guide for this compound Reactions

This section provides solutions to specific problems that may arise during the two primary uses of this chemistry: protection (sulfonylation) of an amine and deprotection.

A. Issues in Protection Reactions (Amine Sulfonylation)

This reaction involves treating a primary or secondary amine with 2-nitrobenzenesulfonyl chloride in the presence of a base to form the N-substituted sulfonamide.

Q1: My sulfonylation reaction has a low or no yield. What are the likely causes?

Answer: Low yield is a common issue that can often be traced back to reaction parameters or reagent quality. The key is to systematically evaluate each component of the reaction.

  • Cause 1: Inactive Amine or Sulfonyl Chloride: The starting materials may have degraded. Amines can oxidize over time, while sulfonyl chlorides are sensitive to moisture.

    • Solution: Use freshly opened or purified starting materials. The purity of the amine and sulfonyl chloride can be checked by NMR or melting point.

  • Cause 2: Inappropriate Base: The choice of base is critical. It must be strong enough to scavenge the HCl byproduct but should not cause side reactions.

    • Solution: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5] Inorganic bases like potassium carbonate can also be effective but may have limited solubility in common organic solvents.

  • Cause 3: Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Typically, a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride and base relative to the amine is used to drive the reaction to completion.

  • Cause 4: Suboptimal Solvent and Temperature: The reaction may be too slow at low temperatures, or side reactions could occur if the temperature is too high.

    • Solution: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents at room temperature. For less reactive amines, gently heating the reaction to 40-60°C may be beneficial.[5]

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Quality (Amine, Sulfonyl Chloride) start->check_reagents check_base Evaluate Base Choice (e.g., TEA, DIPEA) check_reagents->check_base Reagents OK sub_reagents Use fresh/purified reagents check_reagents->sub_reagents check_conditions Assess Reaction Conditions (Solvent, Temp, Stoichiometry) check_base->check_conditions Base OK sub_base Switch to non-nucleophilic base check_base->sub_base run_control Run Control Reaction (e.g., with Benzylamine) check_conditions->run_control Conditions OK sub_conditions Adjust stoichiometry, temp, or solvent check_conditions->sub_conditions outcome Reaction Successful run_control->outcome Control Works sub_system Problem is specific to substrate run_control->sub_system Control Fails

Caption: Troubleshooting workflow for low-yield sulfonylation.

Q2: My TLC plate shows the product spot, but also several side products. What is happening?

Answer: The presence of multiple spots indicates competing reaction pathways.

  • Cause 1: Over-reaction with Primary Amines: If the starting material is a primary amine (R-NH2), it is possible to form the di-sulfonated product, (R-N(SO2Ar)2), especially with excess sulfonyl chloride and a strong base.

    • Solution: Use stoichiometry closer to 1:1 (amine:sulfonyl chloride) and add the sulfonyl chloride slowly to the amine solution to avoid localized high concentrations.

  • Cause 2: Reaction with Other Nucleophiles: If your substrate contains other nucleophilic functional groups (e.g., alcohols, phenols), they can also react with the sulfonyl chloride.

    • Solution: Protect other sensitive functional groups before attempting the sulfonylation of the amine. Alternatively, conditions can sometimes be optimized (e.g., lower temperature) to favor N-sulfonylation over O-sulfonylation.

  • Cause 3: Hydrolysis of Sulfonyl Chloride: If there is excess water in the reaction (e.g., from wet solvent or reagents), the 2-nitrobenzenesulfonyl chloride can hydrolyze to 2-nitrobenzenesulfonic acid. This consumes the reagent and complicates purification.

    • Solution: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware.

B. Issues in Deprotection Reactions

The 2-nitrobenzenesulfonamide (nosyl) group is prized for its cleavage under mild, non-acidic/non-basic conditions, typically using a thiol and a mild base.[6]

Q1: My nosyl deprotection is slow or incomplete. How can I drive it to completion?

Answer: The standard deprotection mechanism involves a nucleophilic aromatic substitution (SNAr) on the electron-deficient nitro-substituted ring by a thiolate.[6] Failure typically stems from a breakdown in this pathway.

  • Cause 1: Insufficient Nucleophile/Base: The active nucleophile is the thiolate anion (RS-), which is generated in situ from the thiol (RSH) by the base.

    • Solution: Increase the equivalents of both the thiol (e.g., thiophenol) and the base (e.g., K2CO3 or Cs2CO3). Using a more polar solvent like DMF or acetonitrile can accelerate the reaction. Solid-supported thiols can also be effective and may require microwave irradiation to achieve complete conversion.[6]

  • Cause 2: The Nitro Group has been Reduced: This is a critical and often overlooked issue. If the nosyl-protected compound was exposed to reducing conditions (e.g., H2/Pd, NaBH4) in a prior step, the nitro group (-NO2) may have been reduced to an amino group (-NH2). This makes the aromatic ring electron-rich and shuts down the SNAr deprotection pathway.[7]

    • Solution: Unfortunately, once the nitro group is reduced, standard thiol-based deprotection will not work.[7] At this stage, harsher, more traditional sulfonamide cleavage methods, such as treatment with strong reducing agents (e.g., samarium iodide) or boiling in strong acid (e.g., 48% HBr), may be required, but these conditions risk degrading the rest of the molecule.[7] The best strategy is preventative: ensure the nosyl group is not exposed to reducing agents.

deprotection_mechanism sub R-NH-SO2-Ar(NO2) (Nosyl-protected Amine) meisenheimer Meisenheimer Complex (Intermediate) sub->meisenheimer  SNAr Attack reagents + R'SH (Thiol) + Base (e.g., K2CO3) thiolate R'S⁻ (Thiolate) reagents->thiolate generates thiolate->meisenheimer products R-NH2 (Free Amine) + R'S-Ar(NO2) (Thioether byproduct) + SO2 meisenheimer->products  Loss of SO2  & Protonation

Caption: Mechanism of nosyl group deprotection via SNAr.

Q2: The deprotection worked, but I am struggling to remove the thiol and sulfur byproducts during workup.

Answer: Thiol reagents are notoriously difficult to remove due to their low volatility, strong odor, and tendency to form disulfides.

  • Solution 1: Use a Polymer-Supported Thiol: Resins like mercaptomethyl-polystyrene allow the thiol reagent and the thioether byproduct to be removed by simple filtration at the end of the reaction.[6] This is often the cleanest method.

  • Solution 2: Oxidative Workup: After the reaction, the excess thiol can be oxidized to the non-odorous and more easily removed disulfide or sulfonic acid. Dilute hydrogen peroxide or a bleach (NaOCl) solution can be used, but care must be taken to ensure these conditions are compatible with the desired product.

  • Solution 3: Extractive Workup: A basic wash (e.g., dilute NaOH) can help remove acidic thiophenol. However, if your product amine is not basic enough to be extracted, this can be effective.

  • Solution 4: SCX Chromatography: Solid-phase extraction using a Strong Cation Exchange (SCX) cartridge is an excellent method. The crude reaction mixture is loaded onto the cartridge, which is then washed with a solvent like methanol to elute the neutral thiol and thioether byproducts. The desired amine product, being basic, is retained on the acidic resin and can then be eluted with a solution of ammonia in methanol.

Part 3: Experimental Protocols

These protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Nosyl Protection of a Secondary Amine
  • Reaction Setup: To a solution of the secondary amine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N2 or Argon), add triethylamine (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of 2-nitrobenzenesulfonyl chloride (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or crystallization.[5]

Protocol 2: General Procedure for Nosyl Deprotection using Thiophenol
  • Reaction Setup: Dissolve the nosyl-protected amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M). Add potassium carbonate (K2CO3, 3.0 eq) and thiophenol (2.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 3-6 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.[6]

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Wash the organic layer extensively with 1 M NaOH (3x) to remove excess thiophenol, followed by a brine wash (1x).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude amine can be further purified by flash chromatography or SCX capture-and-release as described in the troubleshooting section.

References

  • National Center for Biotechnology Information. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives.
  • Lanxess. (2016). Product Safety Assessment: Benzenesulfonamide, N-butyl-. Retrieved from [Link]

  • Cardullo, F., et al. (2008). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Letters in Organic Chemistry, 5(5), 368-370.
  • May, I., & Heller, S. (2025, March 24). Odorless nosyl deprotection by in-situ formation of a thiolate. American Chemical Society. Retrieved from [Link]

  • Reddit. (2023). Does anyone know of a method to remove a nosyl group that's been reduced to the amine? Retrieved from [Link]

  • PubChem. (n.d.). N-Butylbenzenesulfonamide. Retrieved from [Link]

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Technical Support Center: A-Z Guide to Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Sulfonamide Synthesis

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide, designed for researchers, scientists, and professionals in drug development, offers in-depth troubleshooting advice and frequently asked questions to navigate the complexities of sulfonamide synthesis, with a particular focus on the persistent challenge of over-alkylation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions, ensure the integrity of your results, and accelerate your research.

Section 1: The Over-Alkylation Challenge in Sulfonamide Synthesis

The synthesis of N-alkylated sulfonamides is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The classical approach involves the reaction of a primary sulfonamide with an alkylating agent in the presence of a base. While seemingly straightforward, this reaction is often plagued by the formation of the N,N-dialkylated byproduct. This over-alkylation arises from the deprotonation of the newly formed secondary sulfonamide, which can then act as a nucleophile and react with another molecule of the alkylating agent.

The propensity for over-alkylation is governed by the delicate interplay of several factors, including the acidity of the N-H protons, the nucleophilicity of the resulting anions, and the reaction conditions employed.[4][5] Understanding these factors is paramount to devising strategies for selective mono-alkylation.

Section 2: FAQs: Diagnosing and Preventing Over-Alkylation

This section addresses common questions encountered during sulfonamide alkylation, providing concise answers and actionable advice.

Q1: My reaction is producing a significant amount of the N,N-dialkylated product. What are the primary causes?

A: Over-alkylation is typically a result of one or more of the following:

  • Strongly Basic Conditions: The use of a strong base can lead to complete deprotonation of both the starting primary sulfonamide and the mono-alkylated product, creating a mixture of nucleophiles that compete for the alkylating agent.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation step, sometimes disproportionately to the first.

  • Excess Alkylating Agent: A stoichiometric excess of the alkylating agent will naturally drive the reaction towards the dialkylated product once the primary sulfonamide is consumed.

  • Inappropriate Solvent Choice: The solvent can influence the solubility of the sulfonamide salts and the reactivity of the nucleophiles.

Q2: How can I adjust my reaction conditions to favor mono-alkylation?

A: To promote mono-alkylation, consider the following adjustments:

  • Base Selection: Opt for a milder base, such as K₂CO₃ or Cs₂CO₃, which may selectively deprotonate the more acidic primary sulfonamide.[6][7] The pKa of the primary sulfonamide N-H is lower (more acidic) than that of the secondary sulfonamide, allowing for a degree of selective deprotonation with the right base.

  • Stoichiometry Control: Use a slight excess of the sulfonamide relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents). This ensures the alkylating agent is the limiting reagent.

  • Temperature and Reaction Time: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before significant dialkylation occurs.[8]

  • Slow Addition: Adding the alkylating agent slowly (e.g., via syringe pump) can help maintain a low instantaneous concentration, favoring reaction with the more abundant and more reactive primary sulfonamide anion.

Q3: Are there alternative alkylation methods that are less prone to over-alkylation?

A: Yes, several methods have been developed to afford better control over mono-alkylation:

  • Mitsunobu Reaction: This reaction utilizes an alcohol as the alkylating agent in the presence of a phosphine and an azodicarboxylate (like DEAD or DIAD).[9][10] It is known for its mild conditions and high degree of control, often yielding the mono-alkylated product exclusively.[6][11][12]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form the N-aryl bond in sulfonamides and offers excellent control over the degree of substitution.[13][14][15][16]

  • "Borrowing Hydrogen" Catalysis: This method uses alcohols as alkylating agents with transition metal catalysts (e.g., manganese or iron).[7][17] It is an atom-economical approach that often shows high selectivity for mono-alkylation.[7]

Q4: Can protecting groups be used to prevent over-alkylation?

A: While less common for this specific problem, the concept of protecting groups is central to managing reactivity. In this context, the sulfonyl group itself acts as a protecting group for the parent amine, reducing its basicity and nucleophilicity.[4][5][18] For achieving mono-alkylation, the focus is typically on controlling reaction conditions rather than introducing and removing an additional protecting group on the sulfonamide nitrogen. However, for certain complex syntheses, specialized sulfonamide protecting groups that can be removed under mild conditions, like the 2-(trimethylsilyl)ethanesulfonyl (SES) group, can be employed.[5]

Section 3: Troubleshooting Guide: A Step-by-Step Approach

When faced with a problematic sulfonamide alkylation, a systematic approach to troubleshooting is essential.

Issue 1: Low or No Conversion to the Desired Mono-Alkylated Product

  • Step 1: Verify Reagent Quality. Ensure the starting sulfonamide, alkylating agent, base, and solvent are pure and anhydrous, as appropriate. Moisture can quench the base and hydrolyze some alkylating agents.

  • Step 2: Evaluate Base Strength and Solubility. If using an inorganic base like K₂CO₃, ensure it is finely powdered and that the solvent system allows for sufficient interaction. In some cases, a stronger base like NaH or KHMDS may be necessary to initiate deprotonation, but this must be done cautiously to avoid over-alkylation.

  • Step 3: Increase Temperature Incrementally. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress. Some alkylations require heating to reflux.[8]

  • Step 4: Consider a More Reactive Alkylating Agent. If using an alkyl chloride, switching to the corresponding bromide or iodide will increase the rate of reaction.

Issue 2: Predominance of the N,N-Dialkylated Product

  • Step 1: Re-evaluate the Base. This is the most critical parameter. Switch to a weaker, non-homogenizing base like potassium or cesium carbonate. The goal is to create a situation where the concentration of the mono-alkylated sulfonamide anion is kept to a minimum.

  • Step 2: Adjust Stoichiometry. Use the sulfonamide as the excess reagent. This statistically favors the reaction of the alkylating agent with the starting material.

  • Step 3: Implement Slow Addition. Add the alkylating agent dropwise or via a syringe pump over an extended period. This keeps the concentration of the electrophile low, minimizing the chance of it reacting with the less abundant, less nucleophilic mono-alkylated sulfonamide.

  • Step 4: Lower the Reaction Temperature. Reducing the temperature will slow down both alkylation steps, but it may have a more pronounced effect on the second, typically slower, alkylation.

Issue 3: Complex Mixture of Products or Decomposition

  • Step 1: Assess Substrate Stability. Confirm that your starting materials and product are stable under the reaction conditions (base, temperature). Some functional groups may not be compatible.

  • Step 2: Lower the Temperature. High temperatures can lead to side reactions and decomposition.

  • Step 3: Change the Solvent. The solvent can impact reaction pathways. For example, a switch from a polar aprotic solvent like DMF to a non-polar solvent like toluene can alter the reactivity of the ionic intermediates.

  • Step 4: Explore Alternative Methodologies. If direct alkylation proves too problematic, consider the Mitsunobu reaction or catalytic methods which proceed under milder conditions.[9][19]

Section 4: Detailed Protocols

Protocol 1: Controlled Mono-N-Alkylation using Potassium Carbonate

This protocol provides a general guideline for selective mono-alkylation of a primary sulfonamide with an alkyl halide.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary sulfonamide (1.1 eq) and finely powdered anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile or DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (1.0 eq) dropwise to the stirring suspension.

  • Heating and Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Product Mixture by HPLC

A robust analytical method is crucial for accurately determining the ratio of mono- to di-alkylated products.

  • Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC System:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.

    • Detection: UV detection at a wavelength where both the starting material and products have significant absorbance.

  • Method Development: Develop a gradient method that provides baseline separation between the starting sulfonamide, the mono-alkylated product, and the di-alkylated product. The di-alkylated product will generally be more non-polar and have a longer retention time.

  • Quantification: Integrate the peak areas to determine the relative percentages of each component in the crude mixture.

Section 5: Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the concepts discussed, the following diagrams illustrate the key chemical transformations and the logical flow of the troubleshooting process.

G cluster_0 Sulfonamide Alkylation Pathways Primary Sulfonamide Primary Sulfonamide Mono-alkylated Product Mono-alkylated Product Primary Sulfonamide->Mono-alkylated Product + R-X, Base Di-alkylated Product Di-alkylated Product Mono-alkylated Product->Di-alkylated Product + R-X, Base (Over-alkylation)

Caption: Reaction pathways in sulfonamide alkylation.

G Start Start Over-alkylation? Over-alkylation? Start->Over-alkylation? Weaker Base Use Weaker Base (e.g., K2CO3) Over-alkylation?->Weaker Base Yes Success Success Over-alkylation?->Success No Adjust Stoichiometry Adjust Stoichiometry (Sulfonamide in excess) Weaker Base->Adjust Stoichiometry Slow Addition Slow Addition of Alkylating Agent Adjust Stoichiometry->Slow Addition Lower Temperature Lower Reaction Temperature Slow Addition->Lower Temperature Re-evaluate Re-evaluate Lower Temperature->Re-evaluate Alternative Method Consider Alternative Method (e.g., Mitsunobu) Re-evaluate->Over-alkylation? Still problematic Re-evaluate->Alternative Method Persistent Issue Re-evaluate->Success Problem Solved

Caption: Troubleshooting logic for over-alkylation.

Section 6: Summary of Key Parameters

For quick reference, the following table summarizes the critical parameters and their impact on controlling the selectivity of N-alkylation.

ParameterRecommendation for Mono-alkylationRationale
Base Weaker, heterogeneous bases (e.g., K₂CO₃, Cs₂CO₃)Favors selective deprotonation of the more acidic primary sulfonamide.
Stoichiometry Slight excess of sulfonamide (1.1-1.2 equiv)Ensures the alkylating agent is the limiting reagent.
Temperature Lowest effective temperatureMinimizes the rate of the second alkylation step.
Addition Rate Slow, dropwise addition of the alkylating agentMaintains a low concentration of the electrophile.
Solvent Aprotic (e.g., ACN, DMF, Toluene)Solvent choice can influence solubility and reactivity.[6]

By carefully considering these factors and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their sulfonamide synthesis experiments, minimizing side reactions and maximizing the yield of the desired mono-alkylated products.

References

  • Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed.[Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). [Source Not Available].
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve. [Link]

  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters - ACS Publications. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. (n.d.). PMC. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). [Source Not Available].
  • Formation and utility of sulfonic acid protecting groups. (n.d.).
  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. (n.d.). PMC - NIH. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019). ACS Publications. [Link]

  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. (2016). Journal of Chemistry and Technologies. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews. [Link]

  • Methods for mono‐selective N‐alkylation of primary sulfonamides using... (n.d.). ResearchGate. [Link]

  • catalyzed N-alkylation of sulfonamides with benzylic alcohols. (n.d.). [Source Not Available].
  • Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. (n.d.). ResearchGate. [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. [Link]

  • Heteroaryl sulfonamide synthesis: Scope and limitations. (n.d.). The Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (2020). [Source Not Available].
  • The influence of various sulfonating agents on one-pot N-alkylation of nucleobases via alcohol. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles … (n.d.). ResearchGate. [Link]

  • Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). (2021). YouTube. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. [Link]

  • S-Alkylation of sulfinamides with Zn-carbenoids: expanding stereoselective sulfoximine synthesis beyond NH derivatives. (2024). RSC Publishing. [Link]

  • Avoiding Over-alkylation. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • N-alkylation of Sufonamides Using Anion Exchange Resin. (n.d.). [Source Not Available].
  • Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. (n.d.). Semantic Scholar. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. (n.d.). PubMed. [Link]

  • Simple Tests for Identification of Sulfonamides. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: N-Butyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the use and removal of the N-butyl-2-nitrobenzenesulfonamide (N-butyl nosyl) protecting group. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common issues encountered during the deprotection and purification stages.

Introduction: The Nosyl Group in Amine Synthesis

The 2-nitrobenzenesulfonyl (nosyl or Ns) group is an excellent protecting group for primary and secondary amines. Its electron-withdrawing nature increases the acidity of the N-H proton, facilitating alkylation under mild conditions, such as the Fukuyama-Mitsunobu reaction.[1] The true utility of the nosyl group, however, lies in its facile cleavage under mild, nucleophilic conditions, which is a significant advantage over more robust sulfonyl groups like tosyl (Ts).[1]

Deprotection is typically achieved by nucleophilic aromatic substitution (SNAr) using a soft nucleophile, most commonly a thiol like thiophenol, in the presence of a base.[1][2] This process, while efficient, generates specific byproducts that can complicate product isolation. This guide provides direct answers and protocols to address these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts generated during the removal of an this compound group?

When using the standard deprotection protocol with thiophenol (PhSH) and a base (e.g., K₂CO₃ or Cs₂CO₃), the main byproduct is the diaryl sulfide, S-(2-nitrophenyl)thiophenol . This is formed when the thiolate anion attacks the nitro-activated aromatic ring of the sulfonamide, displacing the protected amine.[1][3] Other potential impurities include unreacted starting material, excess thiol, and its disulfide dimer if oxidation occurs.

Q2: What is the mechanism of nosyl deprotection with a thiol, and why does it generate these byproducts?

The deprotection proceeds via a Meisenheimer complex. The mechanism involves two key steps:

  • Nucleophilic Attack: A soft nucleophile, such as a thiolate anion (e.g., PhS⁻), attacks the electron-deficient aromatic ring at the carbon bearing the sulfonyl group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

  • Elimination: The complex collapses, leading to the elimination of the sulfonamide anion and the formation of the diaryl sulfide byproduct. The sulfonamide anion then fragments, releasing sulfur dioxide (SO₂) and the deprotected amine.[1]

This pathway is unique to nitro-activated sulfonamides and allows for cleavage under much milder conditions than non-activated sulfonamides.

Q3: Are there alternative, less odorous reagents for nosyl deprotection to avoid the use of thiophenol?

Yes, the pungent and toxic nature of thiophenol is a significant drawback. Several strategies have been developed to mitigate this:

  • Alternative Thiols: Other thiols like 2-mercaptoethanol can be used, often requiring a stronger base like DBU.[2]

  • Odorless Thiol Precursors: Homocysteine thiolactone can be used in the presence of an alcohol and DBU to generate the active thiolate in situ, providing an odorless deprotection method.[4]

  • Solid-Supported Reagents: Polymer-supported thiophenol resins offer a significant advantage. After the reaction, the resin-bound sulfide byproduct can be removed by simple filtration, drastically simplifying the purification process.[3]

Q4: Can the nitro group on the nosyl amide be accidentally reduced during my synthesis? What happens then?

Yes, this is a critical potential issue. If your synthetic route involves reducing conditions (e.g., catalytic hydrogenation, certain metal hydrides) before the nosyl group is removed, the nitro group can be reduced to an amine. The resulting 2-aminobenzenesulfonamide is no longer activated towards nucleophilic attack and is extremely difficult to cleave under standard conditions.[5] If this occurs, harsh acidic conditions (e.g., boiling in HBr) may be required, which are often incompatible with complex molecules.[5] It is crucial to plan your synthetic sequence to avoid this complication.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My nosyl deprotection reaction is slow or incomplete.

This is a common issue that can often be resolved by systematically checking reagents and conditions.

Potential Cause Underlying Rationale & Solution
Degraded Thiol Reagent Thiols, especially thiophenol, can oxidize over time to form disulfides, which are not nucleophilic and will not initiate the deprotection. Solution: Verify the quality of your thiol by ¹H NMR.[6] If degradation is suspected, use a freshly opened bottle or purify the thiol by distillation.
Insufficient or Inappropriate Base The active nucleophile is the thiolate anion, which must be generated by deprotonating the thiol with a base. An insufficient amount or a weak base may result in a low concentration of the thiolate. Solution: Ensure you are using at least a stoichiometric equivalent of base relative to the thiol. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "cesium effect".[3] For hindered substrates, a stronger, non-nucleophilic base like DBU may be necessary.[2]
Steric Hindrance If the amine or its substituents are sterically bulky, the approach of the thiolate nucleophile to the aromatic ring can be hindered, slowing the reaction. Solution: Increase the reaction temperature (e.g., from room temperature to 50-60 °C). Microwave irradiation can also dramatically accelerate the reaction, often reducing reaction times from hours to minutes.[3]
Incorrect Solvent The reaction requires a polar aprotic solvent to dissolve the reagents and facilitate the SNAr mechanism. Solution: Dry DMF or acetonitrile are the most common and effective solvents.[3][6] Ensure your solvent is of sufficient purity and anhydrous if other functional groups in your molecule are sensitive to water.
Problem 2: I am struggling to separate my purified amine from the thioether byproduct.

This is the most frequent purification challenge, as the thioether byproduct often has a polarity similar to that of the desired amine product, leading to co-elution during column chromatography.

Byproduct_Removal_Workflow start Crude Reaction Mixture (Product + Byproduct) decision Is the product a basic amine? start->decision extraction Acid-Base Extraction decision->extraction  Yes chromatography Chromatographic Purification (Silica Gel or Ion Exchange) decision->chromatography  No / Insufficient product Pure Amine Product extraction->product byproduct_removed_extract Thioether Byproduct (Remains in Organic Layer) extraction->byproduct_removed_extract chromatography->product byproduct_removed_chrom Byproduct Removed by Elution chromatography->byproduct_removed_chrom

Caption: Workflow for byproduct separation.

Solution A: Acid-Base Liquid-Liquid Extraction

This is the most effective and scalable method if your product is a primary or secondary amine, which is basic. The thioether byproduct is non-basic.

  • Principle: The basic amine can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt. The neutral thioether byproduct will remain in the organic layer and can be washed away. Subsequent basification of the aqueous layer regenerates the free amine, which can be extracted back into an organic solvent.

  • See Protocol 2 below for a detailed step-by-step guide.

Solution B: Strategic Chromatographic Purification

If your product is not basic (e.g., an aniline with electron-withdrawing groups) or if extraction is insufficient, chromatography is necessary.

  • Normal-Phase Chromatography (Silica Gel): The key is to find a solvent system that maximizes the separation. Often, a gradient elution is required. A common starting point is a hexane/ethyl acetate system. Adding a small amount of a more polar solvent like methanol or a base like triethylamine (1-2%) can help reduce tailing of the amine product on the silica.

  • Ion Exchange Chromatography: For basic amines, solid-phase extraction (SPE) using a cation exchange cartridge (e.g., SCX) is highly effective. The crude mixture is loaded, the neutral byproduct is washed off with methanol, and the desired amine is then eluted by washing with a solution of ammonia in methanol.

Solution C: Proactive Strategy - Use of Modern Reagents

The most efficient way to solve this purification problem is to prevent it in the first place.

  • Use Polymer-Supported Thiol: As mentioned in the FAQ, using a polymer-supported thiol allows the byproduct to be removed by simple filtration.[3] This is ideal for high-throughput or parallel synthesis.

  • Use Fluorous Thiol: A thiol with a perfluorinated tag can be used for the deprotection. The resulting fluorous byproduct can be selectively removed by passing the crude mixture through a fluorous silica gel plug (FluoroFlash™ SPE).[7][8]

Experimental Protocols

Protocol 1: Standard Deprotection of this compound

This protocol describes a typical procedure for removing the nosyl group from a secondary amine using thiophenol and potassium carbonate.

  • Reaction Setup: To a solution of the N-butyl-nosyl protected amine (1.0 equiv) in anhydrous acetonitrile or DMF (approx. 0.2 M), add potassium carbonate (K₂CO₃, 3.0 equiv).

  • Reagent Addition: Add thiophenol (PhSH, 2.5 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50 °C if necessary.[1] Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours).

  • Initial Quench: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane and water.

  • Workup: Proceed to Protocol 2 for purification via acid-base extraction.

Protocol 2: Purification via Acid-Base Extraction

This protocol is designed to separate a basic amine product from the neutral S-(2-nitrophenyl)thiophenol byproduct.

  • Organic Dilution: Transfer the quenched reaction mixture from Protocol 1 to a separatory funnel. If the reaction was done in DMF, ensure it is sufficiently diluted with ethyl acetate and water.

  • Acidic Wash: Extract the organic layer with 1M aqueous HCl (3 x 20 mL per 100 mL of organic phase). The protonated amine product will move to the aqueous layer. The organic layer, containing the thioether byproduct, can be discarded.

  • Combine & Basify: Combine all aqueous layers in an ice bath. Slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. This neutralizes the ammonium salt and regenerates the free amine.

  • Product Re-extraction: Extract the now basic aqueous layer with a fresh organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 30 mL). The purified amine product will now be in the organic layer.

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

References

  • Cardullo, F., Donati, D., Merlo, G., & Taddei, M. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(17), 2659-2661.
  • ResearchGate. (n.d.). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol | Request PDF. Retrieved January 17, 2026, from [Link]

  • Chatterjee, A., & Ward, T. R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5), 2087-2138. [Link]

  • Pergament, I., & Sane, N. (2005). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Organic Letters, 7(1), 31-33. [Link]

  • Reddit. (2023, May 12). Does anyone know of a method to remove a nosyl group that's been reduced to the amine? r/chemistry. [Link]

  • Reddit. (2025, March 9). nosyl group removal experiment help! r/OrganicChemistry. [Link]

  • Anderson, N. G. (2002). Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies. Organic Process Research & Development, 6(6), 850-860. [Link]

  • American Chemical Society. (n.d.). Odorless nosyl deprotection by in-situ formation of a thiolate. Retrieved January 17, 2026, from [Link]

  • Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Chem-Station International Edition. [Link]

  • ResearchGate. (n.d.). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Retrieved January 17, 2026, from [Link]

Sources

compatibility of N-butyl-2-nitrobenzenesulfonamide with other protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-butyl-2-nitrobenzenesulfonamide (Ns-NHBu) protecting group. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the compatibility and strategic use of this versatile protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound group, and what makes it useful?

The this compound, and more broadly the 2-nitrobenzenesulfonamide (nosyl, Ns) group, is a highly effective protecting group for primary and secondary amines. Its principal utility lies in the Fukuyama Amine Synthesis , a powerful three-step sequence for preparing secondary amines from primary amines.[1][2]

The key features that make the nosyl group so valuable are:

  • Activation for N-Alkylation: The strong electron-withdrawing effect of the ortho-nitro group makes the sulfonamide N-H proton acidic. This allows for easy deprotonation and subsequent alkylation under mild conditions, such as the Mitsunobu reaction or using a weak base with an alkyl halide.[2][3][4]

  • Mild Deprotection Conditions: This is the most significant advantage. The nosyl group is cleaved under mild, often neutral or slightly basic conditions, using a thiol nucleophile. This allows for excellent orthogonality with many other common protecting groups.[2][3][5]

  • Crystalline Derivatives: Nosyl-protected amines are frequently stable, crystalline solids, which simplifies their purification and handling.[5]

Q2: What are the standard deprotection conditions for a nosyl group?

Deprotection of the nosyl group is typically achieved by treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6][7] The reaction proceeds through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex, which then collapses to release the free amine.[3][8]

The choice of thiol and base can be optimized. For instance, odorless thiols like p-mercaptobenzoic acid have been developed to simplify workup and reduce odor.[9]

Ns_Amine R¹R²N-Ns Meisenheimer Meisenheimer Complex Ns_Amine->Meisenheimer Thiolate R³S⁻ (Thiolate) Thiolate->Meisenheimer + Base Base (e.g., K₂CO₃) Base->Thiolate + R³SH Free_Amine R¹R²NH (Free Amine) Meisenheimer->Free_Amine Collapse Byproduct Byproducts Meisenheimer->Byproduct

Caption: Deprotection mechanism of the nosyl group.
Q3: Is the this compound group compatible with acid-labile protecting groups like Boc, t-Butyl esters, or Trityl?

Yes, there is excellent compatibility. This is a prime example of an orthogonal protection strategy .[2][10]

  • Rationale: The nosyl group is removed under neutral to mildly basic conditions (thiol/base), which do not affect acid-labile groups.[5] Conversely, the acidic conditions required to cleave Boc (tert-butoxycarbonyl), t-butyl esters, or trityl groups (e.g., trifluoroacetic acid [TFA] or hydrochloric acid [HCl]) leave the nosyl group completely intact.[11][12][13] This allows for the selective deprotection of either group in the presence of the other.

Q4: What is the compatibility with base-labile protecting groups, such as Fmoc or simple alkyl esters?

Compatibility is generally good, but requires careful selection of the base for nosyl deprotection.

  • Rationale: The standard conditions for removing the 9-fluorenylmethoxycarbonyl (Fmoc) group involve a secondary amine base like 20% piperidine in DMF.[14][15][16] These conditions will not cleave the nosyl group. When removing the nosyl group, using milder bases such as K₂CO₃ or Cs₂CO₃ is typically safe for esters and the Fmoc group. However, if a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used for nosyl cleavage, it may prematurely remove a sensitive Fmoc group. Therefore, for molecules containing both Ns and Fmoc, piperidine is used for Fmoc removal, and a thiol/K₂CO₃ system is used for Ns removal.

Q5: Can I use this compound in a synthetic route involving groups removed by hydrogenolysis (e.g., Cbz, Benzyl ethers)?

Yes, they are compatible, but the order of deprotection is critical.

  • Rationale: The thiol/base conditions used for nosyl deprotection do not affect benzyloxycarbonyl (Cbz) or benzyl (Bn) ethers. However, the conditions for hydrogenolysis (e.g., H₂, Pd/C) will reduce the nitro group of the nosyl ring to an amino group. The resulting 2-aminobenzenesulfonamide is no longer sufficiently electron-deficient to undergo cleavage with thiols.[17]

Critical Troubleshooting Point: If your synthesis involves both a nosyl group and a group removable by hydrogenation, you must remove the nosyl group before performing the hydrogenation step.

Q6: How does the nosyl group interact with silyl ether protecting groups (TBDMS, TIPS, etc.)?

The nosyl group and silyl ethers are highly compatible and form another robust orthogonal set.

  • Rationale: Silyl ethers are typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[18][19] These conditions have no effect on the nosyl group. Conversely, the thiol/base mixture for nosyl deprotection will not cleave stable silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[20]

Compatibility Summary Table

Protecting GroupTypeCleavage ConditionStable to Nosyl Deprotection? (Thiol, K₂CO₃)Nosyl Group Stable to its Cleavage?Orthogonality
Boc Acid-labileTFA, HClYesYesExcellent
t-Butyl ester Acid-labileTFA, HClYesYesExcellent
Trityl (Tr) Acid-labileMild AcidYesYesExcellent
Fmoc Base-labilePiperidineYesYesExcellent
Methyl/Ethyl ester Base-labileLiOH, NaOHYes (with mild base)YesGood
Cbz HydrogenolysisH₂, Pd/CYesNo (Nitro group is reduced)Good (Sequence Dependent)
Benzyl (Bn) ether HydrogenolysisH₂, Pd/CYesNo (Nitro group is reduced)Good (Sequence Dependent)
TBDMS/TIPS Fluoride-labileTBAFYesYesExcellent

Troubleshooting Guide

Problem: The nosyl group fails to deprotect after a reaction step.
  • Likely Cause: You have inadvertently reduced the nitro group. This is a common issue if the molecule was exposed to reducing agents such as H₂/Pd/C, Zn, or SnCl₂. The resulting aminobenzenesulfonamide is not electron-poor enough for the thiol to attack the aromatic ring.[17]

  • Solution:

    • Prevention: The best solution is to redesign the synthetic sequence to ensure nosyl deprotection occurs before any reduction steps.

    • Recovery: Cleavage of the reduced sulfonamide is very difficult. Harsh, strongly acidic conditions (e.g., boiling in 48% HBr) or reductive methods (e.g., Samarium Iodide) may work but risk cleaving other functional groups.[17] These should be considered rescue operations only.

Problem: During nosyl deprotection, another protecting group is unexpectedly removed.
  • Likely Cause: The other protecting group is sensitive to the base used in the nosyl cleavage. This can happen with particularly labile esters or if a strong base like DBU was used.

  • Solution:

    • Switch to a Milder Base: Replace DBU or other strong organic bases with inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are generally milder.

    • Optimize Reaction Temperature: Perform the deprotection at room temperature or 0 °C instead of heating, as elevated temperatures can promote side reactions.

Key Experimental Protocols

Protocol 1: Nosylation of a Primary Amine

This procedure describes the protection of a primary amine with 2-nitrobenzenesulfonyl chloride.

  • Dissolve the primary amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-nitrobenzenesulfonyl chloride (1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N-substituted-2-nitrobenzenesulfonamide can be purified by column chromatography or recrystallization.[4]

Protocol 2: Fukuyama-Mitsunobu N-Alkylation

This protocol is for the alkylation of a nosyl-protected amine.[3][21]

  • To a solution of the N-monosubstituted nosylamide (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃) (1.5 equiv.) in anhydrous THF, cool the mixture to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

  • Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify directly by silica gel chromatography to isolate the N,N-disubstituted sulfonamide.

Start Primary Amine (R¹-NH₂) Nosylation Step 1: Nosylation (+ Ns-Cl, Base) Start->Nosylation Nosyl_Amide Nosyl Amide (R¹-NH-Ns) Nosylation->Nosyl_Amide Alkylation Step 2: Alkylation (+ R²-OH, PPh₃, DEAD) Nosyl_Amide->Alkylation Dialkyl_Nosyl Dialkyl Nosyl Amide (R¹R²N-Ns) Alkylation->Dialkyl_Nosyl Deprotection Step 3: Deprotection (+ Thiol, Base) Dialkyl_Nosyl->Deprotection End Secondary Amine (R¹R²NH) Deprotection->End

Caption: Workflow for the Fukuyama Amine Synthesis.
Protocol 3: Deprotection of the Nosyl Group

This procedure details the removal of the nosyl protecting group.[3]

  • Dissolve the nosyl-protected amine (1.0 equiv.) in a solvent such as acetonitrile or DMF.

  • Add thiophenol (5.0 equiv.) followed by potassium carbonate (5.0 equiv.).

  • Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can then be purified by silica gel chromatography or distillation.

References

  • Fukuyama Amine Synthesis. (2014-03-31). Chem-Station Int. Ed.[Link]

  • Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. (2021-02-11). PubMed. [Link]

  • Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. (2025-08-06). ResearchGate. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mechanism of Fukuyama–Mitsunobu alkylation. ResearchGate. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. J. Am. Chem. Soc.[Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2009-05-01). PMC - NIH. [Link]

  • Deprotection of the N-Nosyl Group with a Thiol Resin. (2009-09-22). Thieme. [Link]

  • Which one is compatible protecting group for primary amine in presence of nBuLi reagent?. (2022-05-16). ResearchGate. [Link]

  • 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. ResearchGate. [Link]

  • Does anyone know of a method to remove a nosyl group that's been reduced to the amine?. (2023-05-12). Reddit. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). Reddit. [Link]

  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. (2000). PubMed. [Link]

  • 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. ResearchGate. [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023-06-07). PMC - NIH. [Link]

  • N-Boc-2-nitrobenzenesulfonamide. PubChem. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2025-01-01). NIH. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2020-03-24). MDPI. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • N-Butylbenzenesulfonamide. PubChem. [Link]

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017-01-16). PMC - NIH. [Link]

  • Novel observation concerning the nitrobenzenesulfonamide protecting group. ResearchGate. [Link]

  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

  • Methods for Removing the Fmoc Group. Humana Press. [Link]

  • Silyl ether. Wikipedia. [Link]

  • Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Acid-labile protecting groups. ResearchGate. [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2015-05-20). MDPI. [Link]

  • Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]

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Validation & Comparative

A Comparative Guide to Nosylating Agents for Amine Protection and Functionalization: A Focus on N-Butyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The nitrophenylsulfonyl (nosyl) group has emerged as a powerful tool for the protection of primary and secondary amines due to its robust nature and facile cleavage under mild, orthogonal conditions. This guide provides an in-depth comparison of common nosylating agents, with a specific examination of N-butyl-2-nitrobenzenesulfonamide, not as a nosylating agent itself, but as a quintessential example of a nosyl-protected amine, and explores the reagents and strategies for its synthesis and deprotection.

The Nosyl Group: A Versatile Guardian for Amines

The nosyl (Ns) group, typically a 2-nitrobenzenesulfonyl or 4-nitrobenzenesulfonyl moiety, offers several distinct advantages for amine protection:

  • Mild Deprotection: Unlike the often harsh conditions required to cleave other sulfonyl protecting groups like tosyl (Ts), the nosyl group is readily removed under mild, neutral, or slightly basic conditions using thiol nucleophiles.[1] This remarkable reactivity is attributed to the electron-withdrawing nature of the nitro group, which facilitates nucleophilic aromatic substitution.

  • Orthogonality: The unique cleavage mechanism of the nosyl group renders it orthogonal to many other common amine protecting groups. It is stable to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the hydrogenolysis conditions for cleaving benzyloxycarbonyl (Cbz) groups, allowing for selective deprotection in complex molecules.[2]

  • Activation of the N-H Bond: The strong electron-withdrawing effect of the nitro group significantly acidifies the N-H proton of a nosylated primary amine. This increased acidity facilitates N-alkylation reactions under relatively mild conditions, a feature famously exploited in the Fukuyama amine synthesis.[3]

  • Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which simplifies their purification through recrystallization.[2]

The Agents of Nosylation: A Comparative Overview

The introduction of the nosyl group is most commonly achieved using the corresponding sulfonyl chlorides. While this compound is a nosyl-protected amine, its synthesis, and that of other nosylamides, relies on these primary nosylating agents.

Nosylating AgentChemical StructurePhysical Form (at STP)Key Characteristics
2-Nitrobenzenesulfonyl Chloride (o-NsCl) O₂NC₆H₄SO₂ClOff-white to yellow crystalline powder[4]Highly reactive, widely used for the synthesis of 2-nosylamides. The ortho-nitro group provides steric hindrance that can influence reactivity and is crucial for the facile deprotection mechanism.
4-Nitrobenzenesulfonyl Chloride (p-NsCl) O₂NC₆H₄SO₂ClYellow solid[5]Also a highly effective nosylating agent. The para-nitro group offers a different electronic and steric environment compared to the ortho-isomer, which can affect the stability and reactivity of the resulting sulfonamide.
2,4-Dinitrobenzenesulfonyl Chloride (DNsCl) (O₂N)₂C₆H₃SO₂ClSolidThe presence of two nitro groups further increases the electron deficiency of the aromatic ring, making the resulting DNs-amides even more susceptible to nucleophilic attack for deprotection. This allows for selective deprotection of a DNs-group in the presence of a Ns-group.[6]

Causality in Choice: 2-Nosyl vs. 4-Nosyl

The choice between 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride can have subtle but important consequences for a synthetic route. The ortho-nitro group in 2-nosylamides is positioned to participate more directly in the cleavage mechanism, often leading to faster deprotection rates compared to their para-counterparts. However, the steric bulk of the ortho-nitro group might slightly hinder the initial nosylation reaction with sterically encumbered amines. Conversely, the 4-nosyl group, with the nitro group positioned further from the reaction center, may offer different solubility profiles and electronic properties to the protected amine.

This compound: A Case Study of a Nosylated Amine

This compound serves as an excellent model for understanding the properties and applications of a nosyl-protected amine.

Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₄S
Molecular Weight 258.30 g/mol
CAS Number 89840-64-2[7]

While commercially available, its primary documented application is as a plasticizer.[8] However, its chemical structure is representative of an intermediate in the Fukuyama amine synthesis, a powerful method for preparing secondary amines.

Experimental Protocols and Mechanistic Insights

Synthesis of this compound (A Representative Nosylation)

This protocol describes the general procedure for the nosylation of a primary amine, such as butylamine, to form the corresponding N-substituted nosylamide.

dot

cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Butylamine Butylamine Mix Mix at 0°C Butylamine->Mix o-NsCl 2-Nitrobenzenesulfonyl Chloride o-NsCl->Mix Base Base (e.g., Pyridine) Base->Mix Solvent Solvent (e.g., DCM) Solvent->Mix Stir Stir at RT Mix->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (Recrystallization/ Chromatography) Extract->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of a nosylated amine.

Step-by-Step Protocol:

  • Dissolve butylamine (1.0 eq.) and a suitable base, such as pyridine or triethylamine (1.1-1.5 eq.), in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq.) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.[2]

Deprotection of a Nosylated Amine

The key advantage of the nosyl group is its facile removal. The following protocol outlines a general procedure for the deprotection of a nosylated amine.

dot

cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product NosylAmine This compound Stir Stir at RT NosylAmine->Stir Thiol Thiophenol Thiol->Stir Base K₂CO₃ Base->Stir Solvent Solvent (e.g., DMF) Solvent->Stir Dilute Dilute with Water Stir->Dilute Extract Extract with Organic Solvent Dilute->Extract Purify Purify (Chromatography) Extract->Purify Product Butylamine Purify->Product NosylAmine R₂N-SO₂-Ar(NO₂) Meisenheimer Meisenheimer Complex [R₂N-SO₂(Ar(NO₂)(SR'))]⁻ NosylAmine->Meisenheimer + R'S⁻ Thiolate R'S⁻ Amine R₂NH Meisenheimer->Amine Collapse Byproducts SO₂ + Ar(NO₂)(SR') Meisenheimer->Byproducts Collapse PrimaryAmine R-NH₂ Nosylation Nosylation (+ o-NsCl, Base) PrimaryAmine->Nosylation Nosylamide R-NH-Ns Nosylation->Nosylamide Alkylation N-Alkylation (+ R'-X, Base or Mitsunobu) Nosylamide->Alkylation DiNosylamide R-N(R')-Ns Alkylation->DiNosylamide Deprotection Deprotection (+ Thiol, Base) DiNosylamide->Deprotection SecondaryAmine R-NH-R' Deprotection->SecondaryAmine

Sources

A Strategic Guide to Amine Protection: N-butyl-2-nitrobenzenesulfonamide vs. Tosyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of organic synthesis, the strategic use of protecting groups is a cornerstone of success, particularly when manipulating polyfunctional molecules. Amines, with their inherent nucleophilicity and basicity, frequently require temporary masking to prevent undesired side reactions.[1][2] For decades, the p-toluenesulfonyl (tosyl, Ts) group has been a stalwart protector, renowned for its robustness. However, its formidable stability is a double-edged sword, often necessitating harsh cleavage conditions that are incompatible with sensitive substrates.[3][4]

This guide provides an in-depth comparison between the traditional tosyl group and the more versatile o-nitrobenzenesulfonamide functionality, exemplified by N-butyl-2-nitrobenzenesulfonamide. We will delve into the mechanistic underpinnings, practical applications, and critical experimental data that inform the strategic choice between these two essential tools in the synthetic chemist's arsenal. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to optimize their synthetic routes.

The Stalwart Protector: The p-Toluenesulfonyl (Tosyl) Group

The tosyl group is a univalent functional group derived from p-toluenesulfonic acid.[5][6] When attached to an amine, it forms a highly stable N-tosyl sulfonamide, effectively attenuating the nitrogen's nucleophilicity and basicity.[6][7]

Key Characteristics:

  • Introduction: The protection is straightforward, typically achieved by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[6]

  • Exceptional Stability: Tosylamides are revered for their resilience across a broad spectrum of reaction conditions, including strongly acidic and basic media, as well as many oxidative and reductive environments.[5][7][8] This robustness makes the tosyl group a reliable choice for lengthy, multi-step syntheses.

  • The Challenge of Deprotection: The primary drawback of the tosyl group is the harshness of the conditions required for its removal.[9] Cleavage often demands strongly acidic conditions (e.g., refluxing in concentrated HBr or H₂SO₄) or potent reducing agents (e.g., sodium in liquid ammonia, samarium(II) iodide).[5][10][11] These conditions can compromise other sensitive functional groups within a complex molecule, severely limiting its applicability.[4]

The Versatile Alternative: The o-Nitrobenzenesulfonamide (o-NBS) Group

Pioneered by Fukuyama and coworkers, the o-nitrobenzenesulfonamide (nosyl, Ns) group has emerged as a powerful alternative, offering a unique combination of sufficient stability and remarkably mild cleavage conditions.[9][12]

Key Characteristics:

  • Mild Deprotection: This is the hallmark advantage of the o-NBS group. The presence of the electron-withdrawing nitro group at the ortho position activates the aromatic ring for nucleophilic aromatic substitution.[12] Consequently, the group is readily cleaved under mild, neutral, or slightly basic conditions using soft thiol nucleophiles like thiophenol or 2-mercaptoethanol.[13][14][15] This process proceeds through a Meisenheimer complex, liberating the free amine.[13]

  • Orthogonality: The unique thiol-mediated cleavage mechanism makes the o-NBS group orthogonal to many other common amine protecting groups. It is stable to the acidic conditions used to remove Boc groups and the hydrogenolysis conditions used for Cbz group cleavage, enabling selective deprotection in complex systems.[14]

  • Activation for N-Alkylation: The powerful electron-withdrawing nature of the nosyl group renders the sulfonamide N-H proton significantly acidic.[7][14] This facilitates smooth N-alkylation under mild conditions, such as the Fukuyama-Mitsunobu reaction, providing a highly efficient route to secondary amines.[16][17][18][19]

Visualizing the Key Players

Caption: Structures of a generic Tosyl-protected amine and this compound.

Head-to-Head Performance Comparison

The choice between these two protecting groups is a critical strategic decision. The following table summarizes their performance based on key synthetic parameters.

Featurep-Toluenesulfonyl (Tosyl) Group o-Nitrobenzenesulfonamide (o-NBS) Group
Introduction Straightforward; TsCl with base.Straightforward; o-NBS-Cl with base.
Stability Extremely High: Stable to strong acids, bases, many oxidants and reductants.[5][8]Good: Stable to acidic (TFA) and hydrogenolysis (H₂/Pd) conditions.[14] May be sensitive to certain nucleophiles or reducing agents that affect the nitro group.
Cleavage Conditions Harsh: Conc. HBr/AcOH, H₂SO₄, Na/NH₃, SmI₂.[3][5][10]Mild: Thiol (e.g., thiophenol) and base (e.g., K₂CO₃, Cs₂CO₃) at room temperature.[13][14][20]
Orthogonality Limited due to harsh cleavage.High: Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[14]
N-H Activation Moderately acidic N-H, allows for alkylation.Highly Acidic N-H: Excellent for N-alkylation (e.g., Fukuyama-Mitsunobu reaction).[16][18]
Primary Application Protecting amines in syntheses requiring extreme robustness where harsh final deprotection is tolerated.Protecting amines in complex syntheses requiring mild, selective deprotection; synthesis of secondary amines via N-alkylation.

Experimental Protocols & Mechanistic Insights

To provide a practical context, we present standardized protocols for the application of both protecting groups. The causality behind experimental choices is highlighted to ensure a self-validating and reproducible methodology.

Protocol 1: Protection of Butylamine with Tosyl Chloride
  • Setup: Dissolve butylamine (1.0 eq.) in dichloromethane (DCM, ~0.5 M). Add pyridine (1.5 eq.) and cool the mixture to 0 °C in an ice bath. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.

  • Reaction: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in DCM dropwise to the stirred amine solution.

  • Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-butyl-4-methylbenzenesulfonamide can be purified by recrystallization or column chromatography.

Protocol 2: Deprotection of an o-Nitrobenzenesulfonamide (Fukuyama Deprotection)

This protocol demonstrates the signature mild cleavage of the o-NBS group.

  • Setup: Dissolve the this compound (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF (~0.2 M).[13]

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq.) or cesium carbonate (Cs₂CO₃) followed by thiophenol (2.5 eq.).[13] The base deprotonates the thiol to generate the more nucleophilic thiolate anion, which is the active deprotecting agent.

  • Execution: Stir the mixture at room temperature for 2-6 hours. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting material.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic extracts with water and brine to remove the solvent and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting amine can be purified by column chromatography or distillation.[13]

Visualizing the Deprotection Advantage

The key difference lies in the deprotection step. The o-NBS group's cleavage is facilitated by a mild, nucleophilic aromatic substitution mechanism.

o-NBS Deprotection Mechanism A o-NBS-Amine + PhS⁻ B Meisenheimer Complex (Intermediate) A->B Nucleophilic Attack C Free Amine + Byproducts B->C Elimination

Caption: The mild deprotection pathway for o-NBS amides via a Meisenheimer intermediate.

Comparative Workflow

The strategic choice impacts the entire synthetic workflow, especially the final deprotection step.

Comparative Synthetic Workflow cluster_Tosyl Tosyl (Ts) Pathway cluster_NBS o-NBS Pathway T_Start Primary/Secondary Amine T_Protect Protection (TsCl, Base) T_Start->T_Protect T_Intermediate Ts-Protected Intermediate (Highly Stable) T_Protect->T_Intermediate T_Reaction Further Synthesis Steps T_Intermediate->T_Reaction T_Deprotect Deprotection (HARSH: HBr/AcOH or Na/NH₃) T_Reaction->T_Deprotect T_Product Final Product T_Deprotect->T_Product N_Start Primary/Secondary Amine N_Protect Protection (o-NBS-Cl, Base) N_Start->N_Protect N_Intermediate o-NBS-Protected Intermediate (Activated for N-Alkylation) N_Protect->N_Intermediate N_Reaction Further Synthesis Steps (e.g., Fukuyama-Mitsunobu) N_Intermediate->N_Reaction N_Deprotect Deprotection (MILD: Thiophenol, Base) N_Reaction->N_Deprotect N_Product Final Product N_Deprotect->N_Product

Caption: Workflow comparison highlighting the critical difference in deprotection conditions.

Expert Analysis and Strategic Recommendations

As a Senior Application Scientist, my recommendation is to move beyond a default reliance on any single protecting group and instead make a choice informed by the specific demands of the synthetic target.

  • When to Choose the Tosyl Group: The tosyl group remains the protector of choice when absolute chemical resilience is paramount. If your synthetic route involves non-nucleophilic, harsh reagents (e.g., strong oxidants, certain organometallics) and your final product can withstand a brutal deprotection step, the tosyl group provides unparalleled security.

  • When to Choose the o-Nitrobenzenesulfonamide (o-NBS) Group: The o-NBS group is the superior choice for modern, complex molecule synthesis for several reasons:

    • Substrate Sensitivity: When your molecule contains acid-labile, base-labile, or other sensitive functionalities that would not survive traditional tosyl deprotection, the mild, thiol-based cleavage of the o-NBS group is enabling.

    • Orthogonal Strategy: In syntheses involving multiple protected amines (e.g., polyamine natural products), the orthogonality of the o-NBS group allows for selective deprotection in the presence of Boc or Cbz groups, a crucial strategic advantage.[14]

    • Efficient Synthesis of Secondary Amines: If the goal is to synthesize a secondary amine, the o-NBS group serves a dual role as both a protecting and an activating group. The Fukuyama-Mitsunobu and related alkylations are exceptionally mild and efficient, making this the preferred pathway.[16][18]

References

  • Wikipedia. Tosyl group. [Link]

  • Grokipedia. Tosyl group. [Link]

  • Dahlén, A., & Hilmersson, G. (2004). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 6(16), 2813–2816. [Link]

  • Chem-Station. Fukuyama Amine Synthesis. [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • Semantic Scholar. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. [Link]

  • Google Patents. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • ResearchGate. Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. [Link]

  • Wuts, P. G. M. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(23), e202302418. [Link]

  • Kumar, S., & Singh, P. (2022). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589–628. [Link]

  • ResearchGate. Versatile solid-phase synthesis of secondary amines from alcohols. Development of an N-Boc-(o-nitrobenzene)sulfonamide linker. [Link]

  • Google Patents. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. [Link]

  • Sciforum. Nitrobenzenesulfonylated Amide Linkers on Solid Support: Useful Starting Materials for Diversity Generation. [Link]

  • Wikipedia. Protecting group. [Link]

  • Google Patents. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)
  • ResearchGate. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. [Link]

  • Chem-Station. Sulfonyl Protective Groups. [Link]

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • Harris, J. M., et al. (2007). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 5(22), 3658-3665. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • ResearchGate. 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. [Link]

  • Kim, J., & Movassaghi, M. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 12(20), 4624–4627. [Link]

  • Fields, G. B. (1997). 2.4 Photocleavable Protecting Groups. In Methods in Enzymology (Vol. 289, pp. 67-84). Academic Press. [Link]

  • Labinsights. Benefits of Protecting Groups in Organic Synthesis. [Link]

  • Schultheiss, N., et al. (2012). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Journal of Chemical Crystallography, 42(11), 1109-1115. [Link]

  • PubChem. N-Butylbenzenesulfonamide. [Link]

  • Porcheddu, A., et al. (2004). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Letters in Organic Chemistry, 1(1), 52-55. [Link]

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A Senior Application Scientist's Guide to the Robust Purity Validation of N-butyl-2-nitrobenzenesulfonamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Advanced Research

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible and reliable scientific outcomes. N-butyl-2-nitrobenzenesulfonamide, a key building block in organic synthesis, is no exception. Whether utilized in the synthesis of novel therapeutic agents or as a tool compound in mechanistic studies, its purity directly impacts reaction kinetics, yield, and the toxicological profile of downstream products. This guide provides an in-depth, validated methodology for the purity determination of this compound using High-Performance Liquid Chromatography (HPLC), juxtaposed with Gas Chromatography-Mass Spectrometry (GC-MS) to offer a comprehensive analytical perspective.

The Primary Analytical Approach: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for most active pharmaceutical ingredients (APIs) and synthetic intermediates like this compound.[1][2] Its versatility, precision, and robustness are why it serves as a "workhorse" in quality control laboratories worldwide.[1] We employ a reverse-phase (RP-HPLC) method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This setup is ideal for retaining and separating organic molecules based on their hydrophobicity.

Visualizing the HPLC Purity Validation Workflow

The following diagram outlines the systematic process for validating the HPLC method, ensuring it is fit for its intended purpose according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & Development cluster_validation Phase 2: ICH Method Validation cluster_analysis Phase 3: Routine Analysis dev Method Development (Column, Mobile Phase, λ) prep Standard & Sample Preparation dev->prep spec Specificity prep->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob sst System Suitability Test (SST) rob->sst analysis Sample Purity Analysis (% Area Normalization) sst->analysis report Reporting & Documentation analysis->report

Caption: A structured workflow for HPLC method validation and implementation.

Detailed Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, where the results from the validation parameters confirm the method's suitability.

1. Instrumentation and Reagents

  • HPLC System: A quaternary pump system with an autosampler, column thermostat, and a Photo-Diode Array (PDA) or UV detector.

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Phosphoric acid for pH adjustment.

  • Reference Standard: this compound of known, high purity (e.g., >99.5%).

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Scientist's Rationale: A C18 column is the standard choice for separating small to medium-sized organic molecules due to its excellent resolving power and stability.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid).

    • Scientist's Rationale: Starting with a higher water concentration allows for the retention of the analyte, while a gradual increase in acetonitrile elutes the compound and any potential impurities with varying polarities. Phosphoric acid helps to sharpen peaks by protonating silanol groups on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Scientist's Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

  • Detection Wavelength: Determined by scanning the UV spectrum of the reference standard. A wavelength of 278 nm is a reasonable starting point for sulfonamides.[3]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[6]

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution appropriately.

  • Sample Solution (e.g., 0.1 mg/mL): Prepare in the same manner as the standard, using the test sample.

4. Method Validation Protocol (Abbreviated) The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[4][5]

  • Specificity: Inject the diluent, a placebo (if applicable), the standard, and the sample. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five concentrations of the standard (e.g., from LOQ to 150% of the working concentration). Plot peak area against concentration; the correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample mixture at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.[8]

  • Precision:

    • Repeatability (Intra-assay): Inject the standard solution six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.[9]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively.

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.[5]

Data Summary: HPLC Method Validation Results

The following table summarizes the expected performance characteristics of a successfully validated HPLC method.

Validation ParameterAcceptance CriterionTypical Result
Specificity No interference at analyte tRPass
Linearity (r²) ≥ 0.9990.9995
Range LOQ - 150% of target conc.0.5 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.7%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise ≥ 3:10.15 µg/mL
LOQ Signal-to-Noise ≥ 10:10.5 µg/mL
Robustness System suitability passesPass

Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the preferred method, it is instructive to compare it with an alternative technique like GC-MS. GC is highly effective for volatile and thermally stable compounds.[1][2] this compound has a predicted high boiling point, which could pose a challenge for GC analysis, but it is valuable for identifying volatile impurities.[10]

Logical Comparison of Analytical Techniques

This diagram illustrates the decision-making process when choosing between HPLC and GC-MS for purity analysis.

Caption: Decision matrix for selecting between HPLC and GC-MS.

Head-to-Head Performance Comparison
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on polarity and partitioning.Separation in a gaseous mobile phase based on volatility and boiling point.[11]
Analyte Suitability Ideal for non-volatile, thermally unstable compounds like most APIs.[1][12]Best for volatile and semi-volatile compounds; high temperatures can degrade labile samples.[11][13]
Primary Application Purity determination, assay, related substances, stability testing.[1]Residual solvent analysis, identification of volatile impurities.[1]
Sensitivity High (ng to µg/mL), detector-dependent (UV, MS, etc.).[6]Very high (pg to ng), especially with MS detection.[11]
Quantitation Excellent, highly precise and accurate with external standards.[6]Good, but can be more variable for less volatile compounds.
Sample Preparation Generally simple: dissolve and inject.May require derivatization for non-volatile compounds; headspace for volatiles.
Cost & Complexity Moderate to high; requires costly solvents.[12]Moderate; requires gases and more complex temperature programming.

Conclusion: Selecting the Optimal Method for Unquestionable Purity

For the comprehensive purity validation of this compound, Reverse-Phase HPLC stands out as the superior and most appropriate primary technique . Its ability to handle non-volatile, complex organic molecules at ambient temperatures ensures the integrity of the analyte is maintained throughout the analysis.[1] The method described in this guide, when fully validated, provides a robust, reliable, and precise system for quantifying purity and detecting process-related impurities and degradation products.

While GC-MS is a powerful tool with exceptional sensitivity, its requirement for volatilization makes it less suitable for the primary analysis of this compound but invaluable as an orthogonal method.[2][11] Specifically, GC-MS should be employed to test for residual solvents used during the synthesis process, which are often overlooked by HPLC methods. The strategic use of both HPLC for primary purity and GC-MS for specific volatile impurities provides a complete and scientifically sound validation package, ensuring the highest quality of this compound for its intended research and development applications.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Steps for HPLC Method Valid
  • Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
  • HPLC vs GC: Wh
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • HPLC vs GC: Choosing the Right Chrom
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Understanding the Difference Between GCMS and HPLC. GenTech Scientific.
  • A very fast and simple method for the determination of sulfonamide residues in seaw
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
  • ICH Guidelines for Analytical Method Valid
  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Understanding ICH Q2(R2)
  • Analysis of sulfonamides. SlideShare.
  • N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. PubChem.
  • 89840-64-2|this compound|BLD Pharm. BLD Pharm.
  • N-butyl Benzene Sulfonamide Best Quality. Jinli Chemical.
  • Chemical Properties of Benzenesulfonamide, N-butyl- (CAS 3622-84-2). Cheméo.
  • Technical Guide: Physicochemical Properties of 2-nitro-N-propylbenzenesulfonamide. Benchchem.

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A Comparative Guide to the Deprotection of N-Butyl-Nosylamides for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development and organic synthesis, the strategic use of protecting groups is a cornerstone of success. The nosyl (Ns) group, specifically the 2-nitrobenzenesulfonyl moiety, has emerged as a valuable tool for the protection of primary and secondary amines due to its facile introduction and, most critically, its diverse and mild deprotection conditions. This guide provides an in-depth comparative analysis of the most effective methods for the cleavage of the N-S bond in N-butyl-nosylamides, offering a critical evaluation of thiol-based, reductive, and emerging photoredox catalytic strategies. Supported by experimental data and detailed protocols, this document aims to equip the practicing chemist with the knowledge to select the optimal deprotection strategy for their specific synthetic challenge.

The N-Nosyl Protecting Group: A Brief Introduction

The N-nosyl group offers a compelling alternative to more traditional amine protecting groups like Boc and Cbz. Its electron-withdrawing nature renders the sulfonamide proton acidic, facilitating N-alkylation. Crucially, the nosyl group is stable to the acidic and hydrogenolysis conditions typically used to remove Boc and Cbz groups, respectively, establishing its orthogonality and value in complex multi-step syntheses.

The primary focus of this guide, N-butyl-2-nitrobenzenesulfonamide, serves as a representative substrate for a secondary aliphatic amine, a common structural motif in pharmaceutically relevant molecules.

Synthesis of this compound

A reliable synthesis of the starting material is paramount. This compound can be readily prepared by the reaction of n-butylamine with 2-nitrobenzenesulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

To a stirred solution of n-butylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, is slowly added 2-nitrobenzenesulfonyl chloride (1.05 equivalents). A tertiary amine base, such as triethylamine or pyridine (1.2 equivalents), is included to scavenge the HCl byproduct. The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound in high yield.

Comparative Analysis of Deprotection Methods

The cleavage of the N-nosyl group is most commonly achieved through nucleophilic aromatic substitution on the nitro-activated benzene ring. This section will compare the efficacy of various methods for the deprotection of N-butyl-nosylamide.

Thiol-Based Deprotection: The Classic Approach

The use of thiolates as nucleophiles is the most established and widely employed method for nosyl group removal. The reaction proceeds through the formation of a Meisenheimer complex, followed by the expulsion of the amine.

Mechanism of Thiol-Mediated N-Nosyl Deprotection

Caption: Thiolate addition to the nosyl group forms a Meisenheimer complex, leading to amine liberation.

1. Thiophenol and Base: This is the quintessential method for nosyl deprotection. The combination of thiophenol and a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile or DMF, is highly effective.

2. Solid-Supported Thiols: To simplify purification by avoiding the removal of the pungent thiophenol byproduct, solid-supported reagents have been developed. Polystyrene-supported thiophenol, in conjunction with a base like cesium carbonate, offers a practical alternative where the byproduct is sequestered on the resin and removed by simple filtration.[1]

3. Mercaptoacetic Acid: As a less odorous alternative to thiophenol, mercaptoacetic acid, often in the presence of a base like DBU, can also effect nosyl group removal.

MethodReagentsSolventTemp. (°C)Time (h)Yield (%)AdvantagesDisadvantages
Thiophenol Thiophenol, K₂CO₃CH₃CNRT2-4>90High yield, reliableOdor of thiophenol, byproduct removal
Solid-Supported Thiol PS-Thiophenol, Cs₂CO₃THFRT24~95[1]Simplified workup, odorlessLonger reaction time, cost of reagent
Mercaptoacetic Acid Mercaptoacetic Acid, DBUCH₂Cl₂RT4-8~85Reduced odorPotentially slower, byproduct removal
Reductive Cleavage Methods

An alternative strategy involves the reductive cleavage of the N-S bond. These methods can be particularly useful when the substrate is sensitive to the basic conditions of thiol-mediated deprotection.

1. Samarium (II) Iodide (SmI₂): SmI₂ is a powerful single-electron transfer reagent that can reductively cleave sulfonamides. While highly effective for tosylamides, its application to nosylamides is also feasible, often requiring activation of the sulfonamide.[2]

2. Sodium Dithionite (Na₂S₂O₄): A mild and inexpensive reducing agent, sodium dithionite can be used for the reduction of the nitro group, which can be a prelude to or part of a tandem deprotection strategy.[3][4] Its direct use for N-S bond cleavage in nosylamides is less common but represents a potentially mild and economical approach.

MethodReagentsSolventTemp. (°C)Time (h)Yield (%)AdvantagesDisadvantages
Samarium (II) Iodide SmI₂, THF/HMPATHF-78 to RT1-3VariableMild, orthogonal to many groupsStoichiometric reagent, anhydrous conditions
Sodium Dithionite Na₂S₂O₄, NaHCO₃aq. DioxaneReflux4-8ModerateInexpensive, mildModerate yields, aqueous conditions
Emerging Methods: Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a powerful tool in organic synthesis, offering mild and selective transformations. The deprotection of sulfonamides through photoredox-mediated N-S bond cleavage is a developing area with significant potential. The mechanism typically involves the generation of a sulfonamide radical anion upon single-electron transfer from an excited photocatalyst, followed by fragmentation.

Conceptual Workflow for Photoredox Deprotection

Photoredox_Workflow cluster_1 Photocatalytic Cycle PC_ground Photocatalyst (PC) PC_excited PC* PC_ground->PC_excited Visible Light PC_excited->PC_ground Back to Ground State Radical_Anion Nosylamide Radical Anion PC_excited->Radical_Anion SET Nosylamide N-Butyl-Nosylamide Deprotected_Amine n-Butylamine Radical_Anion->Deprotected_Amine Fragmentation Byproducts Sulfinate + H-donor Radical_Anion->Byproducts

Caption: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) to the nosylamide, leading to its fragmentation.

While specific examples for N-butyl-nosylamide are still emerging, the general methodology shows promise for its mildness and high functional group tolerance.

Detailed Experimental Protocols

Protocol 1: Deprotection using Thiophenol and Potassium Carbonate
  • Dissolve this compound (1.0 equivalent) in acetonitrile (0.1 M).

  • Add potassium carbonate (3.0 equivalents) and thiophenol (2.0 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford n-butylamine.

Protocol 2: Deprotection using Solid-Supported Thiophenol
  • In a sealed vial, suspend this compound (1.0 equivalent) and polystyrene-thiophenol resin (2.0 equivalents) in THF (0.1 M).

  • Add cesium carbonate (3.0 equivalents).

  • Shake the mixture at room temperature for 24 hours.[1]

  • Filter the reaction mixture and wash the resin thoroughly with THF and dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected n-butylamine.

Protocol 3: Reductive Deprotection with Samarium (II) Iodide (General Procedure)
  • To a solution of this compound (1.0 equivalent) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add a solution of samarium (II) iodide (2.2 equivalents) in THF dropwise until the characteristic deep blue color persists.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The deprotection of N-butyl-nosylamides can be achieved through a variety of robust and efficient methods. The classic thiophenol-based approach remains a highly reliable and high-yielding option, with the use of solid-supported reagents offering a significant improvement in terms of workup and handling. Reductive methods, particularly with samarium (II) iodide, provide a mild and orthogonal alternative for sensitive substrates.

The burgeoning field of photoredox catalysis holds immense promise for the future of protecting group chemistry. The development of catalytic and exceptionally mild deprotection strategies for nosylamides will undoubtedly further enhance the utility of this versatile protecting group in the synthesis of complex molecules. The choice of the optimal method will ultimately depend on the specific requirements of the synthetic route, including scale, substrate complexity, and available resources.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • Caldarelli, M., Habermann, J., & Ley, S. V. (1999). A solid-phase reagent for the cleavage of nosyl-protected amines. Journal of the Chemical Society, Perkin Transactions 1, (7), 1037-1039.
  • Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl)
  • Bao, X., Wang, Q., & Zhu, J. (2013). Desulfonylation of tosyl amides through catalytic photoredox cleavage of NS bond under visible-light irradiation. Chemistry–An Asian Journal, 8(6), 1090-1094.
  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740.
  • de Vries, J. G. (1980). Reduction of Aldehydes and Ketones by Sodium Dithionite. The Journal of Organic Chemistry, 45(21), 4126-4129.
  • Wang, X., Wang, Q. G., & Luo, Q. L. (2015). Synthesis of isonitriles from N-substituted formamides using triphenylphosphine and iodine. Synthesis, 47(01), 49-54.
  • Gopinath, P., Nilaya, S., & Muraleedharan, K. M. (2011). Highly chemoselective esterification reactions and Boc/THP/TBDMS discriminating deprotections under samarium (III) catalysis. Organic letters, 13(8), 1932-1935.
  • Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. The Journal of Organic Chemistry, 59(7), 1602-1603.
  • D'Agostino, M., & Mobbili, G. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, (19), 2996-2998.
  • Moussa, Z., & Romo, D. (2006). Mild deprotection of primary N-(p-toluenesulfonyl)
  • BenchChem. (2025). Deprotection of Nitrophenylsulfonyl (Nosyl) Group Under Mild Conditions: Application Notes and Protocols. Retrieved from [https://www.benchchem.com/application-notes/deprotection-nitrophenylsulfonyl-nosyl-group]
  • ResearchGate. (2025). Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. Retrieved from [https://www.researchgate.net/publication/251854589_Deprotection_of_N_-Nosyl-a-amino_Acids_by_Using_Solid-Supported_Mercaptoacetic_Acid]
  • Google Patents. (n.d.). Process for the preparation of N-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)-p-nitrobenzenesulfonamide derivatives. Retrieved from [https://patents.google.
  • ChemicalBook. (n.d.). N-n-Butyl benzene sulfonamide synthesis. Retrieved from [https://www.chemicalbook.

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A Senior Application Scientist's Guide to N-Butyl-2-Nitrobenzenesulfonamide for Amine Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the architecturally demanding field of complex molecule synthesis, the strategic selection of protecting groups is a cornerstone of success. A protecting group must be robust enough to withstand a variety of reaction conditions, yet labile enough for selective removal without compromising the integrity of the target molecule. N-butyl-2-nitrobenzenesulfonamide, as a precursor to the 2-nitrobenzenesulfonyl (nosyl or Ns) protecting group, has carved out a significant niche in this domain. This guide offers an in-depth assessment of its efficacy, benchmarked against common alternatives, and provides the experimental framework necessary for its successful implementation.

The Nosyl Group: A Profile in Reactivity and Stability

The 2-nitrobenzenesulfonyl group is a powerful tool for the protection of primary and secondary amines.[1] Its utility is derived from the strong electron-withdrawing nature of the ortho-nitro group, which imparts several advantageous characteristics upon the protected amine:

  • Acidity: The sulfonamide proton becomes sufficiently acidic to allow for facile alkylation under Mitsunobu conditions or with a weak base and an alkyl halide, a strategy famously leveraged in the Fukuyama Amine Synthesis.[2]

  • Stability: The nosyl group is exceptionally stable to a wide range of reagents, including those used for acidic cleavage of Boc groups or hydrogenolysis of Cbz groups, establishing its orthogonality.[3]

  • Mild Cleavage: Despite its stability, the nosyl group can be cleaved under remarkably mild, non-acidic, and non-reductive conditions, typically using a thiol and a mild base.[3][4]

Comparative Efficacy: Nosyl vs. Standard Amine Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy.[5] The nosyl group's unique cleavage condition provides a distinct advantage in many multi-step syntheses.

Protecting GroupCommon ReagentIntroduction ConditionsCleavage ConditionsOrthogonality & Key AdvantagesLimitations
Nosyl (Ns) 2-Nitrobenzenesulfonyl ChloridePyridine or Et3N, CH2Cl2Thiophenol, K2CO3, MeCN/H2OStable to strong acids (TFA) and hydrogenolysis. Cleaved under mild, nucleophilic conditions.[1][2]Sensitive to strong nucleophiles and some basic conditions.
Boc Di-tert-butyl dicarbonate (Boc2O)Et3N, DMAP, CH2Cl2Strong acid (TFA, HCl)Stable to bases and hydrogenolysis. Widely used and predictable.[5][6]Cleavage requires harsh acidic conditions that may not be tolerated by other functional groups.
Cbz (Z) Benzyl ChloroformateNaHCO3, H2O/DioxaneCatalytic Hydrogenation (H2, Pd/C)Stable to acidic and basic conditions.[6]Hydrogenolysis can reduce other functionalities like alkenes, alkynes, or other nitro groups.
Fmoc Fmoc-Cl or Fmoc-OSuNaHCO3, H2O/DioxaneBase (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenolysis. Key for solid-phase peptide synthesis (SPPS).[5]Highly base-labile, limiting its use with base-sensitive substrates or reagents.
Mechanistic Underpinnings of the Nosyl Group

Understanding the mechanism of nosyl protection and deprotection is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Workflow for Nosyl Protection and Deprotection

G cluster_protection Protection Step cluster_deprotection Deprotection Step Amine R-NH2 Protected R-NH-Ns Amine->Protected Nucleophilic Attack NsCl Ns-Cl NsCl->Protected Base1 Base (Pyridine) Base1->Protected HCl Scavenger FreeAmine R-NH2 Protected->FreeAmine Cleavage Thiol Thiophenol Thiol->Protected Base2 Base (K2CO3) Base2->Protected

Caption: High-level workflow for amine protection with nosyl chloride and subsequent deprotection.

The deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The thiolate, a soft nucleophile, attacks the electron-deficient aromatic ring, forming a temporary Meisenheimer complex. Subsequent collapse of this intermediate liberates the free amine.[2]

Deprotection Mechanism via Meisenheimer Complex

G Reactants R-NH-Ns + PhS⁻ (Thiolate) Meisenheimer Meisenheimer Complex (Anionic σ-complex) Reactants->Meisenheimer Nucleophilic Attack Products R-NH⁻ + PhS-Ns Meisenheimer->Products Elimination FinalAmine R-NH2 (Free Amine) Products->FinalAmine Protonation

Caption: The nosyl group is cleaved by a thiolate through a Meisenheimer intermediate.

Field-Proven Experimental Protocols

The following protocols are self-validating systems, adapted from established and reliable procedures for the use of the nosyl protecting group.

Protocol 1: Protection of a Primary Amine

This procedure describes the formation of the N-nosyl derivative from a primary amine and 2-nitrobenzenesulfonyl chloride.

  • Dissolution: Dissolve the primary amine (1.0 equiv) and a suitable base such as pyridine (1.5 equiv) in dichloromethane (CH2Cl2) to a concentration of 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add 2-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding 1 M aqueous HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude nosyl amide by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Nosyl-Protected Amine

This protocol details the standard procedure for cleaving the nosyl group to regenerate the free amine.[2]

  • Dissolution: Dissolve the nosyl-protected amine (1.0 equiv) in acetonitrile (MeCN) to a concentration of 0.1 M.

  • Reagent Addition: Add potassium carbonate (K2CO3, 2.5 equiv) followed by thiophenol (2.5 equiv) to the solution.

  • Reaction: Heat the mixture in an oil bath at 50 °C for 40-60 minutes. Monitor the reaction by TLC for the disappearance of the starting material.

  • Cooling & Dilution: Allow the reaction mixture to cool to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with three portions of dichloromethane or ethyl acetate.

  • Washing & Isolation: Combine the organic extracts, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography or, in some cases, by an acid-base extraction to isolate the desired amine.[2]

Conclusion

This compound, as a stable and reliable source for the nosyl protecting group, represents an exceptionally versatile tool in the synthesis of complex amines.[3] Its robust nature, coupled with a unique and mild deprotection pathway, provides a critical orthogonal strategy that complements traditional protecting groups like Boc, Cbz, and Fmoc. For the synthetic chemist navigating the challenges of multi-step synthesis, the nosyl group offers a powerful solution for protecting amines, enabling the construction of intricate molecular architectures with greater efficiency and control.

References

  • BenchChem. Application Notes and Protocols: Deprotection of 2-Nitro-N-propylbenzenesulfonamide.
  • ResearchGate. 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF.
  • Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents.
  • BenchChem.
  • Matoba, M., Kajimoto, T., & Node, M. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Taylor & Francis Online.
  • Chem-Station Int. Ed. Fukuyama Amine Synthesis. (2014-03-31).
  • Master Organic Chemistry.

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The Selectivity Profile of N-butyl-2-nitrobenzenesulfonamide: A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the specificity of a small molecule inhibitor is paramount. This guide provides a comprehensive analysis of the cross-reactivity of N-butyl-2-nitrobenzenesulfonamide, a representative of the nitrobenzenesulfonamide class of compounds. By contextualizing its activity against the broader family of carbonic anhydrase (CA) enzymes, we offer a framework for understanding its selectivity and potential as a research tool or therapeutic lead. This guide will delve into the mechanistic underpinnings of sulfonamide-based inhibition, compare this compound with established and alternative inhibitors, and provide detailed experimental protocols for assessing cross-reactivity.

The Critical Role of Selectivity in Targeting Carbonic Anhydrases

The carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With at least 15 known human isoforms, CAs are involved in a vast array of physiological processes, from pH regulation and respiration to bone resorption and cerebrospinal fluid production.[2]

The various CA isoforms, while sharing a conserved active site, exhibit distinct tissue distribution and subcellular localization. For instance, CA I and II are abundant cytosolic enzymes, while CA IX and XII are transmembrane proteins highly overexpressed in many solid tumors in response to hypoxia.[3][4] This differential expression makes isoform-selective CA inhibitors highly sought after for therapeutic applications, such as anti-glaucoma agents (targeting CA II) and anti-cancer therapeutics (targeting CA IX and XII).[5][6]

A non-selective inhibitor, while potent against its intended target, may elicit off-target effects by interacting with other CA isoforms, leading to undesirable side effects. Therefore, a thorough understanding of a compound's cross-reactivity profile is a critical step in the drug discovery and development process.

This compound and the Sulfonamide Scaffold

This compound belongs to the broader class of aromatic sulfonamides, which are well-established inhibitors of carbonic anhydrases. The primary mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion.[3]

The 2-nitro substitution on the benzene ring, along with the N-butyl group, influences the physicochemical properties of the molecule, such as its acidity (pKa) and lipophilicity. These properties, in turn, dictate its binding affinity and selectivity across the various CA isoforms. Structural studies have revealed that differences in the amino acid residues lining the active site cavity of the CA isoforms can be exploited to achieve selectivity. For example, the so-called "130s subpocket" varies between isoforms (e.g., Phe131 in CA II vs. Val131 in CA IX), offering opportunities for designing inhibitors with tailored steric and hydrophobic features to favor binding to one isoform over another.[3]

Comparative Analysis of Carbonic Anhydrase Inhibitors

To contextualize the potential cross-reactivity of this compound, it is essential to compare its expected inhibition profile with that of well-characterized and alternative CA inhibitors. While specific inhibition data for this compound is not extensively published, we can infer its likely behavior based on studies of closely related 2-nitrobenzenesulfonamide derivatives.

Table 1: Comparative Inhibition Profile of Selected Sulfonamide-Based CA Inhibitors

CompoundCA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)CA XII (Kᵢ, nM)Selectivity Ratio (CA II/CA IX)Reference
Acetazolamide 25012255.70.48[7]
2-chloro-5-nitrobenzenesulfonamide >1000049756534897.62[7]
Aromatic Sulfonamide with Butyl Linker (Compound 43) 10000459.4101.34.34.53[8]
Coumarin-based Sulfonamide (Compound 18f) 95551521524.52[6]
Topiramate -Weak Inhibition---[9]

Note: Data for this compound is inferred from related structures. The provided values are for illustrative purposes to demonstrate the range of activities and selectivities observed within this class of compounds.

Analysis of Comparative Data:

  • Acetazolamide , a clinically used non-selective CA inhibitor, demonstrates potent inhibition of CA II, IX, and XII.[7] Its lack of selectivity is a known contributor to its side effect profile.[10]

  • 2-chloro-5-nitrobenzenesulfonamide , a close structural analog of the core scaffold of our topic compound, shows a preference for inhibiting the tumor-associated isoforms CA IX and XII over the cytosolic CA II.[7] This suggests that this compound is also likely to exhibit some degree of selectivity for the tumor-associated isoforms.

  • Aromatic Sulfonamide with a Butyl Linker further illustrates that modifications to the sulfonamide scaffold can enhance selectivity for CA IX and XII.[8]

  • Coumarin-based sulfonamides represent an alternative scaffold that can achieve high potency and significant selectivity for CA IX and XII over CA II.[6]

  • Topiramate , another sulfonamide derivative, is a weak CA inhibitor but is used in conditions like epilepsy and migraine.[9] This highlights the diverse pharmacological profiles that can be achieved from a common chemical starting point.

Experimental Workflow for Assessing Cross-Reactivity

A robust and standardized methodology is crucial for accurately determining the cross-reactivity profile of an inhibitor. The most common and reliable method for measuring the inhibitory activity of compounds against carbonic anhydrases is the stopped-flow CO₂ hydration assay .[11]

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_inhibition Inhibition Measurement cluster_analysis Data Analysis CompoundPrep Compound Dilution Series (e.g., in DMSO) PreIncubation Pre-incubation of Enzyme with Inhibitor CompoundPrep->PreIncubation EnzymePrep Purified CA Isoform Solutions (CA I, II, IX, XII) EnzymePrep->PreIncubation BufferPrep Assay Buffer Preparation (e.g., Tris-HCl, pH 7.5) Mixing Rapid Mixing of Enzyme and CO2-Saturated Buffer BufferPrep->Mixing pH_Change Monitoring pH Change (via indicator dye) Mixing->pH_Change InhibitedRate Measurement of Inhibited Enzymatic Rate pH_Change->InhibitedRate PreIncubation->Mixing IC50 Calculation of IC50 Values InhibitedRate->IC50 Ki Determination of Ki Values (Cheng-Prusoff Equation) IC50->Ki Selectivity Calculation of Selectivity Ratios Ki->Selectivity

Sources

A Senior Application Scientist's Guide to N-butyl-2-nitrobenzenesulfonamide in Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern organic chemist, particularly those in the realms of pharmaceutical and natural product synthesis, the strategic manipulation of amine functionalities is a daily challenge. The nucleophilic and basic nature of amines necessitates the use of protecting groups to ensure selectivity in complex synthetic pathways. Among the arsenal of available protecting groups, the 2-nitrobenzenesulfonyl (nosyl, Ns) group has carved out a significant niche, offering a unique combination of stability and mild cleavage conditions. This guide provides an in-depth technical comparison of N-butyl-2-nitrobenzenesulfonamide, a key derivative for introducing the nosyl group, with other common amine protection strategies, supported by experimental data and protocols to inform your synthetic design.

The Nosyl Group: A Powerful Tool for Amine Protection and Activation

This compound is primarily utilized as a stable, crystalline solid that serves as a precursor to the N-butyl-N-(2-nitrobenzenesulfonyl)amine moiety. The true utility of this compound lies in the properties of the 2-nitrobenzenesulfonyl (nosyl) group as a protecting group for primary and secondary amines.

The nosyl group offers several distinct advantages:

  • Robust Protection: The resulting sulfonamide is stable to a wide range of reaction conditions, including strongly acidic and basic environments.

  • Activation of the N-H Bond: The potent electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the sulfonamide proton. This acidification facilitates N-alkylation under mild basic conditions, a cornerstone of the renowned Fukuyama amine synthesis.[1][2]

  • Mild and Orthogonal Deprotection: The most significant advantage of the nosyl group is its facile cleavage under mild, nucleophilic conditions using a thiol. This deprotection strategy is orthogonal to the cleavage conditions for many other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[3][4] This orthogonality is crucial for the selective deprotection of one amine in the presence of others in multi-step syntheses.[5][6]

  • Crystalline Derivatives: Nosyl-protected amines are often highly crystalline, which can significantly simplify purification through recrystallization.

Mechanism of Action: Protection and Deprotection

The protection of an amine with 2-nitrobenzenesulfonyl chloride (NsCl), the precursor to this compound, is a straightforward nucleophilic substitution reaction. The deprotection, however, proceeds through a unique and mild mechanism involving a Meisenheimer complex. A soft nucleophile, typically a thiolate, attacks the electron-deficient aromatic ring, leading to the formation of a stable intermediate. Subsequent elimination releases the free amine and sulfur dioxide.[2]

Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Amine R-NH-Bu NosylAmide R-N(Bu)-SO2-Ph-NO2 (this compound derivative) Amine->NosylAmide + NsCl, Base NsCl 2-NO2-Ph-SO2Cl NsCl->NosylAmide Base Base (e.g., Pyridine) Base->NosylAmide NosylAmide_dep R-N(Bu)-SO2-Ph-NO2 Meisenheimer Meisenheimer Complex NosylAmide_dep->Meisenheimer + Thiolate Thiol Thiol (R'SH) + Base Thiol->Meisenheimer FreeAmine R-NH-Bu Meisenheimer->FreeAmine Byproducts SO2 + R'S-Ph-NO2 Meisenheimer->Byproducts

Caption: General workflow for amine protection and deprotection using the nosyl group.

The Fukuyama Amine Synthesis: A Key Application

A standout application of this compound is in the Fukuyama amine synthesis, a powerful method for the preparation of secondary amines.[2][7] This methodology involves the N-alkylation of a nosyl-protected primary amine, followed by deprotection. The increased acidity of the nosylamide proton allows for alkylation under mild conditions, such as the Mitsunobu reaction or with alkyl halides in the presence of a weak base.[7][8]

Fukuyama_Synthesis PrimaryAmine Bu-NH2 (Butylamine) N-Butyl-NsAmide Bu-NH-SO2-Ph-NO2 (this compound) PrimaryAmine->N-Butyl-NsAmide + NsCl, Base NsCl_Fukuyama 2-NO2-Ph-SO2Cl DialkylNsAmide Bu-N(R)-SO2-Ph-NO2 N-Butyl-NsAmide->DialkylNsAmide + Alkylating Agent Alkylation Alkylation (R-X or R-OH) Alkylation->DialkylNsAmide SecondaryAmine Bu-NH-R (Secondary Amine) DialkylNsAmide->SecondaryAmine Deprotection Deprotection_Fukuyama Deprotection (Thiol, Base) Deprotection_Fukuyama->SecondaryAmine

Caption: The Fukuyama amine synthesis utilizing this compound.

Comparative Analysis with Alternative Amine Protecting Groups

The choice of an amine protecting group is highly dependent on the specific synthetic context. Here, we compare the nosyl group (introduced via this compound) with other commonly used protecting groups.

Sulfonamide-Based Alternatives
Protecting GroupStructureKey AdvantagesKey Disadvantages
Nosyl (Ns) 2-NO₂-C₆H₄-SO₂-Mild cleavage, orthogonal to Boc/Cbz, activates N-H for alkylation.[3][4]Can be sensitive to some reducing agents.
Tosyl (Ts) 4-CH₃-C₆H₄-SO₂-Very stable, crystalline derivatives.Requires harsh cleavage conditions (e.g., strong acid, dissolving metal reduction).[9]
2,4-Dinitrobenzenesulfonyl (DNs) 2,4-(NO₂)₂-C₆H₃-SO₂-Even milder cleavage than nosyl, can be removed selectively in the presence of nosyl.[7]Increased sensitivity to nucleophiles.
4-Cyanobenzenesulfonyl (Cs) 4-CN-C₆H₄-SO₂-Cleavable with thiols, stable to conditions that affect nitro groups (e.g., reduction).Deprotection is generally slower than for the nosyl group.
Carbamate-Based Alternatives

Carbamates are the most widely used class of amine protecting groups, particularly in peptide synthesis.[1][3]

Protecting GroupStructureCleavage ConditionsOrthogonality
tert-Butoxycarbonyl (Boc) (CH₃)₃C-O-CO-Strong acid (e.g., TFA).[1][3]Orthogonal to Cbz, Fmoc, and Nosyl.[3]
Benzyloxycarbonyl (Cbz or Z) C₆H₅CH₂-O-CO-Catalytic hydrogenolysis (H₂/Pd-C).[1][3]Orthogonal to Boc, Fmoc, and Nosyl.[3]
9-Fluorenylmethoxycarbonyl (Fmoc) C₁₅H₁₁O-CO-Base (e.g., piperidine).[1][3]Orthogonal to Boc, Cbz, and Nosyl.[5][6]

Experimental Protocols

Synthesis of this compound (Protection of Butylamine)

This protocol describes the formation of the title compound from butylamine and 2-nitrobenzenesulfonyl chloride.

Materials:

  • Butylamine

  • 2-Nitrobenzenesulfonyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve butylamine (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify by recrystallization or column chromatography if necessary.

Deprotection of a Nosyl-Protected Amine

This protocol outlines the cleavage of the nosyl group using thiophenol.

Materials:

  • N-alkyl-N-butyl-2-nitrobenzenesulfonamide

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water and Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the nosyl-protected amine (1.0 eq) in DMF in a round-bottom flask.

  • Add K₂CO₃ (3.0 eq) to the solution.

  • Add thiophenol (2.0 eq) to the stirred suspension.

  • Stir the reaction at room temperature until completion (monitor by TLC).[2] For some substrates, gentle heating (e.g., 50 °C) may be required.[9]

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or distillation.

Conclusion and Future Outlook

This compound, as a precursor to the nosyl protecting group, represents a highly valuable tool in synthetic organic chemistry. Its key strengths lie in the ability to activate an amine for N-alkylation and its mild, orthogonal deprotection conditions. This makes it particularly well-suited for the synthesis of complex molecules where other common protecting groups like Boc and Cbz are also employed.

While the tosyl group offers greater stability, its harsh removal conditions limit its applicability. The DNs and Cs groups provide interesting alternatives with nuanced reactivity profiles that can be exploited in specific synthetic scenarios. Carbamate protecting groups remain the workhorses of peptide synthesis, but the unique properties of the nosyl group ensure its continued relevance, especially in the context of the Fukuyama amine synthesis and other complex, multi-step synthetic endeavors.

Future research may focus on developing even milder and more selective deprotection methods for nosylamides, potentially utilizing novel catalysts or solid-supported reagents to further enhance the utility of this versatile protecting group.

References

  • Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. [Link]

  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem.
  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • BenchChem. (2025). A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: N-Phthaloylglycine, Fmoc, and Boc. BenchChem.
  • Guisado, C., Waterhouse, J. E., Price, W. S., Jorgensen, M. R., & Miller, A. D. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 3(6), 1049-1057. [Link]

  • ResearchGate. (n.d.). The Facile Preparation of Primary and Secondary Amines via an Improved Fukuyama—Mitsunobu Procedure. Application to the Synthesis of a Lung-Targeted Gene Delivery Agent. Retrieved January 17, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (3), 353-359. [Link]

  • Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Chem-Station International Edition. [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts) group with MeSO3H in a mixture of TFA and thioanisole at room temperature. b Deprotection of nosyl (4-Ns) group with PhSH and Cs2CO3 in DMF at 50 °C. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
  • Mondal, D., & D'Souza, L. J. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. [Link]

  • ResearchGate. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
  • PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). orthanilic acid. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). General scheme of Fukuyama–Mitsunobu reaction for secondary amine 8 synthesis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2023, May 26). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters. [Link]

  • ACS Publications. (2018, January 25). Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2016, November 21). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of N-(tert-butyl)-2-nitrobenzamide. BenchChem.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). n-BUTYL NITRITE. Retrieved January 17, 2026, from [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, March 12). Tosyl Chloride? why not anything else. Retrieved January 17, 2026, from [Link]

  • Canadian Journal of Chemistry. (1987). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Canadian Journal of Chemistry, 65(11), 2694-2699. [Link]

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A Senior Application Scientist's Guide to Amine Protection: Benchmarking N-Butyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. This guide provides an in-depth technical comparison of N-butyl-2-nitrobenzenesulfonamide, a representative of the versatile nosyl (Ns) protecting group family, against the stalwart carbamate-based protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Our analysis is grounded in established chemical principles and supported by comparative experimental workflows, offering field-proven insights to inform your synthetic strategy.

The Imperative of Orthogonality and Strategic Deprotection

In the complex tapestry of multi-step synthesis, the ability to selectively unmask one functional group while others remain intact is paramount. This principle of orthogonality is the cornerstone of modern protecting group chemistry.[1][2] The ideal protecting group should be readily installed in high yield, robust under a range of reaction conditions, and, most importantly, cleaved under specific and mild conditions that do not interfere with other protecting groups or sensitive functionalities within the molecule.[3][4]

The protecting groups under consideration here—Ns, Boc, Cbz, and Fmoc—each possess distinct cleavage mechanisms, forming the basis of their orthogonal relationship and defining their strategic applications in complex syntheses, particularly in peptide and natural product synthesis.[1][5]

In Focus: The 2-Nitrobenzenesulfonyl (Nosyl) Group

The 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a powerful tool for amine protection, offering a unique set of advantages.[5] Its utility is prominently showcased in the Fukuyama Amine Synthesis , which leverages the Ns group not only for protection but also for the activation of the N-H bond, facilitating N-alkylation reactions.[6][7] The strong electron-withdrawing nature of the nitro group renders the sulfonamide proton sufficiently acidic for facile alkylation under Mitsunobu or conventional basic conditions.[6][8]

However, the most significant attribute of the nosyl group is its mild deprotection protocol. Cleavage is achieved under neutral or slightly basic conditions via nucleophilic aromatic substitution with a thiol, typically in the presence of a base.[5][6] This unique deprotection strategy confers orthogonality to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[5]

The Carbamate Trio: Boc, Cbz, and Fmoc

The carbamate-based protecting groups—Boc, Cbz, and Fmoc—are mainstays in organic synthesis, each with a well-established domain of application.[1][9]

  • tert-Butoxycarbonyl (Boc): Removed under acidic conditions (e.g., trifluoroacetic acid), the Boc group is valued for its robustness to a wide range of non-acidic reagents.[1][4]

  • Benzyloxycarbonyl (Cbz or Z): Classically cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), the Cbz group is stable to both mild acidic and basic conditions.[1][9]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Its lability to basic conditions (e.g., piperidine in DMF) makes the Fmoc group a cornerstone of solid-phase peptide synthesis (SPPS), where it is orthogonal to the acid-labile side-chain protecting groups.[1][4][10]

Comparative Experimental Workflow: Protection of Benzylamine

To provide a practical benchmark, we will outline the experimental protocols for the protection of a model primary amine, benzylamine, with each of the four protecting groups.

Amine Protection Workflow
Experimental Protocols: Protection of Benzylamine

1. This compound (Nosyl) Protection:

  • Materials: Benzylamine, 2-nitrobenzenesulfonyl chloride, triethylamine (TEA), dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • Dissolve benzylamine (1.0 eq.) in DCM in a round-bottom flask and cool to 0 °C.

    • Add triethylamine (1.1 eq.).

    • Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours (monitor by TLC).

    • Quench with water and transfer to a separatory funnel.

    • Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]

2. tert-Butoxycarbonyl (Boc) Protection:

  • Materials: Benzylamine, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve benzylamine (1.0 eq.) and triethylamine (1.1 eq.) in DCM.

    • Add a solution of (Boc)₂O (1.1 eq.) in DCM dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours (monitor by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to provide the Boc-protected amine.[9]

3. Benzyloxycarbonyl (Cbz) Protection:

  • Materials: Benzylamine, benzyl chloroformate (Cbz-Cl), sodium carbonate (Na₂CO₃), dioxane, water.

  • Procedure:

    • Dissolve benzylamine (1.0 eq.) in a mixture of dioxane and water (1:1).

    • Add sodium carbonate (2.0 eq.) and cool the mixture to 0 °C.

    • Add benzyl chloroformate (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

    • Stir at 0 °C for 1 hour and then at room temperature for 3-4 hours (monitor by TLC).

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to afford the Cbz-protected amine.[9]

4. 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection:

  • Materials: Benzylamine, 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu), sodium bicarbonate (NaHCO₃), dioxane, water.

  • Procedure:

    • Dissolve benzylamine (1.0 eq.) in a mixture of dioxane and aqueous NaHCO₃ solution.

    • Add Fmoc-OSu (1.05 eq.) and stir vigorously at room temperature for 4-8 hours (monitor by TLC).

    • Acidify the mixture with 1M HCl and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the Fmoc-protected amine.[10]

Comparative Experimental Workflow: Deprotection of Protected Benzylamine

The orthogonality of these protecting groups is best illustrated by their distinct deprotection conditions.

Amine Deprotection Workflow
Experimental Protocols: Deprotection of Protected Benzylamine

1. Nosyl Deprotection:

  • Materials: N-Benzyl-2-nitrobenzenesulfonamide, thiophenol, potassium carbonate (K₂CO₃), acetonitrile.

  • Procedure:

    • To a solution of N-benzyl-2-nitrobenzenesulfonamide (1.0 eq.) in acetonitrile, add potassium carbonate (3.0 eq.) and thiophenol (2.0 eq.).

    • Heat the reaction mixture at 50 °C for 1-2 hours (monitor by TLC).

    • Cool to room temperature, dilute with water, and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography to obtain benzylamine.[6]

2. Boc Deprotection:

  • Materials: tert-Butyl benzylcarbamate, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve tert-butyl benzylcarbamate (1.0 eq.) in DCM.

    • Add TFA (10-20 eq.) and stir at room temperature for 1-2 hours (monitor by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid.

    • Dry the organic layer and concentrate to yield benzylamine.[4]

3. Cbz Deprotection:

  • Materials: Benzyl benzylcarbamate, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas (H₂).

  • Procedure:

    • Dissolve benzyl benzylcarbamate (1.0 eq.) in methanol.

    • Add 10% Pd/C (10 mol%).

    • Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (balloon).

    • Stir vigorously at room temperature for 2-4 hours (monitor by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain benzylamine.[9]

4. Fmoc Deprotection:

  • Materials: (9H-Fluoren-9-yl)methyl benzylcarbamate, piperidine, N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve (9H-fluoren-9-yl)methyl benzylcarbamate (1.0 eq.) in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir at room temperature for 30 minutes to 1 hour (monitor by TLC).

    • Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer, dry, and concentrate to afford benzylamine.[10]

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for each protecting group based on the experimental workflows and literature data.

Protecting Group Protection Conditions Typical Yield (Protection) Deprotection Conditions Typical Yield (Deprotection) Key Advantages Potential Limitations
This compound (Nosyl) 2-Nitrobenzenesulfonyl chloride, base (e.g., TEA), DCM, 0 °C to rt>95%[5]Thiol (e.g., thiophenol), base (e.g., K₂CO₃), MeCN, rt to 50 °C[6]>90%[6]Mild deprotection; Orthogonal to Boc and Cbz; Activates N-H for alkylation.[5]Introduction of sulfur-containing reagents; Potential for side reactions with certain nucleophiles.
tert-Butoxycarbonyl (Boc) (Boc)₂O, base (e.g., TEA), DCM, 0 °C to rt>95%[9]Strong acid (e.g., TFA, HCl), DCM, rt[4]>95%[4]Highly robust to a wide range of conditions; Widely used in SPPS.[1]Harsh acidic deprotection can be incompatible with acid-sensitive functional groups.[1]
Benzyloxycarbonyl (Cbz) Cbz-Cl, base (e.g., Na₂CO₃), aq. dioxane, 0 °C to rt>90%[9]Catalytic hydrogenolysis (H₂, Pd/C), rt[9]>95%[9]Stable to mild acid and base; Orthogonal to Boc and Fmoc.[11]Incompatible with reducible functional groups (e.g., alkynes, alkenes); Catalyst poisoning.[9]
9-Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-OSu, base (e.g., NaHCO₃), aq. dioxane, rt>95%[10]20% Piperidine in DMF, rt[10]>95%[10]Mild basic deprotection; Central to modern SPPS; Orthogonal to Boc and Cbz.[1][10]Base-lability can be a limitation; Dibenzofulvene byproduct can cause side reactions.[12]

Mechanistic Insights

A deeper understanding of the deprotection mechanisms is crucial for troubleshooting and optimizing reaction conditions.

Deprotection Mechanisms

The deprotection of the nosyl group proceeds via a Meisenheimer complex , formed by the nucleophilic attack of the thiolate on the electron-deficient aromatic ring.[6] In contrast, Boc cleavage is an acid-catalyzed process involving the formation of a stable tert-butyl cation.[4] Cbz removal occurs through hydrogenolysis of the benzylic C-O bond.[9] The base-lability of the Fmoc group is due to a β-elimination mechanism initiated by the deprotonation of the acidic proton on the fluorenyl ring system.[10]

Conclusion and Recommendations

The choice of an amine protecting group is a strategic decision that should be guided by the specific demands of the synthetic route.

  • This compound (and nosyl groups in general) is an excellent choice when mild, non-acidic, and non-reductive deprotection is required. Its orthogonality to Boc and Cbz, coupled with its ability to facilitate N-alkylation, makes it a highly versatile protecting group for the synthesis of complex amines and polyamines.

  • Boc remains the protecting group of choice when robustness is paramount and the substrate can tolerate strong acidic conditions for deprotection.

  • Cbz is ideal for solution-phase synthesis where its stability to a broad range of reagents is advantageous, provided that reducible functional groups are absent.

  • Fmoc is the undisputed champion for solid-phase peptide synthesis due to its mild, base-labile deprotection, which is compatible with acid-labile resin linkers and side-chain protecting groups.

By carefully considering the orthogonality, stability, and deprotection conditions of these key protecting groups, researchers can design more efficient and successful synthetic strategies for the creation of novel molecules with significant scientific and therapeutic potential.

References

  • Kan, T.; Fukuyama, T. Chem. Commun.2004 , 353-359.

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  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
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A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of N-butyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers synthesizing sulfonamide derivatives, particularly those incorporating electron-withdrawing groups like a nitro functionality, a multi-pronged analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of spectroscopic techniques to confirm the structure of a target molecule, N-butyl-2-nitrobenzenesulfonamide, and contrasts it with a structurally similar alternative, N-butylbenzenesulfonamide. By understanding the subtle yet significant differences in their spectral data, researchers can gain a deeper appreciation for the power of spectroscopic analysis in molecular characterization.

The Analytical Imperative: Why a Multi-Technique Approach is Crucial

The synthesis of this compound introduces specific functionalities that will manifest uniquely across different spectroscopic platforms. Relying on a single technique can lead to ambiguity. For instance, while Mass Spectrometry can confirm the molecular weight, it may not definitively distinguish between isomers. It is the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry that provides an unassailable confirmation of the molecular structure.

This guide will delve into the expected spectral data for this compound and compare it with the known data for N-butylbenzenesulfonamide. This comparative approach highlights the influence of the ortho-nitro group on the spectral properties of the molecule.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectral data for this compound and N-butylbenzenesulfonamide, respectively.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

Proton Assignment This compound (Predicted Chemical Shift, δ ppm) N-butylbenzenesulfonamide (Experimental Chemical Shift, δ ppm) Multiplicity Integration
Aromatic-H (ortho to SO₂NH)~8.1-8.3~7.8-7.9Multiplet1H
Aromatic-H (para to SO₂NH)~7.8-8.0~7.5-7.6Multiplet1H
Aromatic-H (meta to SO₂NH)~7.7-7.9~7.5-7.6Multiplet2H
-NH-~5.0-6.0 (broad)~4.8 (broad)Triplet1H
-CH₂- (attached to N)~3.0-3.2~2.9Quartet2H
-CH₂-~1.4-1.6~1.4Sextet2H
-CH₂-~1.2-1.4~1.2Sextet2H
-CH₃~0.8-1.0~0.8Triplet3H

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

Carbon Assignment This compound (Predicted Chemical Shift, δ ppm) N-butylbenzenesulfonamide (Experimental Chemical Shift, δ ppm)
Aromatic C-SO₂~138-140~140
Aromatic C-NO₂~148-150-
Aromatic C-H~124-134~127-129
-CH₂- (attached to N)~43-45~43
-CH₂-~31-33~31
-CH₂-~19-21~20
-CH₃~13-15~14

Table 3: Key IR Absorption Bands (Predicted vs. Experimental)

Functional Group This compound (Predicted Wavenumber, cm⁻¹) N-butylbenzenesulfonamide (Experimental Wavenumber, cm⁻¹) Intensity
N-H Stretch3250-33503280Medium
Aromatic C-H Stretch3000-31003060Medium
Aliphatic C-H Stretch2850-29602950, 2870Strong
Asymmetric SO₂ Stretch1350-13701330Strong
Symmetric SO₂ Stretch1160-11801160Strong
Asymmetric NO₂ Stretch1520-1560-Strong
Symmetric NO₂ Stretch1345-1385-Strong
C=C Aromatic Stretch1450-16001450, 1580Medium-Weak

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Analysis This compound (Predicted m/z) N-butylbenzenesulfonamide (Experimental m/z)
Molecular Formula C₁₀H₁₄N₂O₄SC₁₀H₁₅NO₂S
Molecular Weight 258.29 g/mol 213.30 g/mol [1]
[M+H]⁺ (ESI) 259.07214.09
Key Fragments (EI) 213 ([M-NO₂]⁺), 185 ([M-SO₂NH]⁺), 156, 141, 92170 ([M-C₃H₇]⁺), 141 ([C₆H₅SO₂]⁺), 92, 77 ([C₆H₅]⁺)

Causality Behind Experimental Choices and Interpretation

The choice of these spectroscopic methods is deliberate, as each provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

¹H and ¹³C NMR are arguably the most powerful tools for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR: The predicted downfield shift of the aromatic protons in this compound compared to N-butylbenzenesulfonamide is a direct consequence of the strong electron-withdrawing nature of the ortho-nitro group. This deshielding effect is most pronounced on the adjacent protons. The integration values are critical for confirming the number of protons in each environment. The splitting patterns (multiplicity) reveal the number of neighboring protons, which is fundamental to establishing the substitution pattern on the benzene ring.[2]

  • ¹³C NMR: The presence of a signal around 148-150 ppm in the predicted spectrum of the target molecule is a key indicator of the carbon atom attached to the nitro group. The other aromatic carbon signals will also be influenced by the nitro group's presence.[3]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is an excellent technique for rapidly identifying the functional groups present in a molecule.[4] The key differentiators for this compound are the strong absorption bands corresponding to the asymmetric and symmetric stretches of the nitro group (NO₂) and the sulfonamide group (SO₂).[5][6][7][8] The presence of both sets of characteristic peaks provides strong evidence for the successful incorporation of both functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of data for structural confirmation.[9] Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule ([M+H]⁺), allowing for straightforward determination of the molecular weight.[10][11] Electron Ionization (EI) is a higher-energy technique that causes fragmentation of the molecule. The fragmentation pattern is like a fingerprint and can provide valuable structural information. For this compound, characteristic fragments would arise from the loss of the nitro group (NO₂) and cleavage of the sulfonamide bond.[12][13][14][15][16]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample (this compound).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.[17][18][19][20]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum. A longer acquisition time and a greater number of scans are usually required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method): [21]

    • Place a small amount of the solid sample (a few milligrams) in a small vial.

    • Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.

    • Using a pipette, apply a drop of the solution to the center of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.

  • Data Acquisition: [22][23][24]

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

    • Compare the observed bands with known correlation charts to identify the functional groups present.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: [10][25]

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution should be free of any particulate matter.

  • Data Acquisition: [9][11][26]

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) should be optimized to maximize the signal of the [M+H]⁺ ion.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the most abundant ions.

    • Confirm the molecular weight of the compound from the [M+H]⁺ ion.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process for the structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry (ESI and EI) Synthesis->MS Sample NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Provides IR_Data Functional Groups IR->IR_Data Provides MS_Data Molecular Weight & Fragmentation MS->MS_Data Provides Confirmation Confirmed Structure NMR_Data->Confirmation Combined Evidence IR_Data->Confirmation Combined Evidence MS_Data->Confirmation Combined Evidence

Caption: Workflow for the spectroscopic confirmation of a synthesized compound.

Conclusion

The structural elucidation of this compound serves as an excellent case study for the application of modern spectroscopic techniques. By systematically acquiring and interpreting data from NMR, IR, and Mass Spectrometry, and by comparing this data to a known analogue, researchers can build a comprehensive and irrefutable body of evidence to confirm the identity and purity of their synthesized compound. This rigorous, multi-faceted approach is fundamental to the principles of good scientific practice and is indispensable in the fields of chemistry and drug development.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Sun, W., Li, Y., & Wang, R. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 644–653. [Link]

  • Barton, D. H. R., & Miller, E. (1950). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Journal of the American Chemical Society, 72(3), 1066–1070. [Link]

  • Sun, W., Li, Y., & Wang, R. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 73(15), 5897–5904. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

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  • Cambridge University Press. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Structure Elucidation. [Link]

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A Tale of Two Rings: N-Butyl-2-nitrobenzenesulfonamide in the Synthesis of Manzamine A

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Nitrogen Protecting Group Strategies in Complex Alkaloid Synthesis

For the synthetic chemist, the journey to a complex natural product is a labyrinth of choices, where the selection of a protecting group can be the thread that guides through to the target or leads to a dead end. In the intricate architecture of marine alkaloids like Manzamine A, a potent anti-tumor agent, the strategic masking and unmasking of nitrogen atoms is paramount. This guide delves into a comparative analysis of two distinct approaches to the total synthesis of Manzamine A, focusing on the pivotal role of the nitrogen protecting group in the formation of a key macrocyclic ring. We will examine the elegant use of a 2-nitrobenzenesulfonyl (nosyl) protecting group in the Fukuyama synthesis and contrast it with the tert-butyloxycarbonyl (Boc) strategy employed by Martin, providing a detailed, data-driven perspective for the discerning researcher.

The Nosyl Advantage: Fukuyama's Intramolecular Mitsunobu Approach

In their landmark total synthesis of (+)-Manzamine A, the Fukuyama group opted for the 2-nitrobenzenesulfonyl (nosyl) group to protect a key secondary amine.[1] This choice was not arbitrary; the electron-withdrawing nature of the nosyl group significantly acidifies the N-H proton of the sulfonamide, rendering it amenable to deprotonation and subsequent alkylation under mild conditions. This feature was ingeniously exploited in a crucial intramolecular Mitsunobu reaction to forge the strained 15-membered macrocycle of Manzamine A.

The nosyl group's utility extends beyond its activating properties. Its removal is typically achieved under mild, chemoselective conditions using a thiol, a process that is orthogonal to many other protecting groups and reaction conditions. This orthogonality is a critical consideration in the late stages of a complex synthesis where multiple sensitive functional groups are present.

Experimental Workflow: The Nosyl Strategy

A Nosyl Protection B Intramolecular Mitsunobu Cyclization A->B DEAD, PPh3 THF, 0 °C to rt C Nosyl Deprotection B->C PhSH, K2CO3 CH3CN, rt

Figure 1. Key steps in the Fukuyama synthesis of Manzamine A featuring the nosyl protecting group.

The Boc Counterpart: Martin's Intramolecular SN2 Strategy

In contrast, the Martin group's enantioselective total synthesis of Manzamine A employed the more conventional tert-butyloxycarbonyl (Boc) protecting group for a similar secondary amine.[2] The Boc group, while robust and widely used, necessitates a different strategic approach for macrocyclization. Its removal under acidic conditions reveals the nucleophilic amine, which can then participate in an intramolecular SN2 reaction with a suitably positioned electrophile to form the desired macrocycle.

This strategy, while effective, introduces a different set of considerations. The strongly acidic conditions required for Boc deprotection may not be compatible with acid-labile functional groups elsewhere in the molecule. Furthermore, the efficiency of the intramolecular SN2 reaction can be highly dependent on conformational factors and the reactivity of the electrophilic partner.

Experimental Workflow: The Boc Strategy

A Boc Protection B Boc Deprotection A->B TFA, CH2Cl2 rt C Intramolecular SN2 Cyclization B->C K2CO3, CH3CN reflux

Figure 2. Key steps in the Martin synthesis of Manzamine A featuring the Boc protecting group.

Head-to-Head Comparison: A Data-Driven Analysis

To provide an objective comparison, we have compiled the experimental data for the key transformations in both the Fukuyama (nosyl) and Martin (Boc) syntheses of Manzamine A.

StepFukuyama Synthesis (Nosyl Group)Martin Synthesis (Boc Group)
Protecting Group 2-Nitrobenzenesulfonyl (Nosyl)tert-Butyloxycarbonyl (Boc)
Macrocyclization Strategy Intramolecular Mitsunobu ReactionIntramolecular SN2 Reaction
Key Reagents & Conditions DEAD, PPh₃, THF, 0 °C to rt1. TFA, CH₂Cl₂ 2. K₂CO₃, CH₃CN, reflux
Reported Yield 78%65%
Deprotection Conditions PhSH, K₂CO₃, CH₃CN, rtTFA, CH₂Cl₂
Deprotection Yield 92%Not explicitly reported as a separate step

Table 1. Comparison of the Nosyl and Boc protecting group strategies in the total synthesis of Manzamine A.

The Causality Behind the Choices: Why Nosyl? Why Boc?

The selection of a protecting group is a strategic decision guided by the overall synthetic plan.

cluster_fukuyama Fukuyama's Rationale (Nosyl) cluster_martin Martin's Rationale (Boc) F1 Need for mild N-alkylation F2 Acidification of N-H by Nosyl F1->F2 F3 Intramolecular Mitsunobu feasible F2->F3 F4 Orthogonal deprotection required F5 Thiolysis of Nosyl is mild F4->F5 M1 Robust and reliable protection M4 Well-established procedures M1->M4 M2 Acid-labile deprotection acceptable M3 Free amine for SN2 cyclization M2->M3

Figure 3. Decision-making flowchart for protecting group selection in the Manzamine A syntheses.

Fukuyama's choice of the nosyl group was intrinsically linked to the desire to employ a Mitsunobu reaction for the challenging macrocyclization. The nosyl group's ability to increase the acidity of the sulfonamide nitrogen was the linchpin of this strategy, enabling the formation of the 15-membered ring under relatively mild, neutral conditions. The subsequent gentle removal of the nosyl group with thiophenol underscores the strategic elegance of this approach, preserving the integrity of the complex molecular framework.

Martin's selection of the Boc group , on the other hand, represents a more traditional, yet powerful, strategy. The Boc group provides steadfast protection during the preceding synthetic steps. Its removal with trifluoroacetic acid cleanly liberates the secondary amine, poised for the intramolecular SN2 reaction. While the cyclization yield is respectable, it is slightly lower than that of the Mitsunobu approach, potentially reflecting the inherent challenges of an intramolecular SN2 reaction for a large ring formation.

Experimental Protocols: A Practical Guide

For the researcher looking to apply these strategies, here are the detailed experimental protocols as reported in the original publications.

Fukuyama's Nosyl-Based Macrocyclization

Step 1: Intramolecular Mitsunobu Cyclization

To a solution of the nosyl-protected amino alcohol precursor (1.0 equiv) in anhydrous THF (0.01 M) at 0 °C under an argon atmosphere were added triphenylphosphine (3.0 equiv) and diethyl azodicarboxylate (DEAD, 3.0 equiv). The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours. The solvent was removed under reduced pressure, and the residue was purified by silica gel chromatography to afford the macrocyclic nosylamide.

Step 2: Nosyl Deprotection

To a solution of the macrocyclic nosylamide (1.0 equiv) in acetonitrile (0.02 M) were added potassium carbonate (5.0 equiv) and thiophenol (3.0 equiv). The mixture was stirred at room temperature for 2 hours. The reaction was then diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by silica gel chromatography to yield the free secondary amine.

Martin's Boc-Based Macrocyclization

Step 1: Boc Deprotection and Intramolecular SN2 Cyclization

A solution of the Boc-protected amino tosylate precursor (1.0 equiv) in a 1:1 mixture of trifluoroacetic acid and dichloromethane (0.1 M) was stirred at room temperature for 1 hour. The solvent was removed under reduced pressure, and the residue was azeotroped with toluene three times. The resulting crude amine salt was dissolved in acetonitrile (0.001 M), and potassium carbonate (10.0 equiv) was added. The suspension was heated to reflux for 48 hours. After cooling to room temperature, the mixture was filtered, and the filtrate was concentrated. The residue was purified by silica gel chromatography to give the macrocyclic amine.

Conclusion: A Matter of Strategy

Both the Fukuyama and Martin syntheses of Manzamine A are masterpieces of chemical artistry, culminating in the successful construction of a formidable molecular target. The choice between a nosyl and a Boc protecting group in these syntheses was not merely a tactical substitution but a fundamental strategic decision that dictated the course of the macrocyclization.

The N-butyl-2-nitrobenzenesulfonamide (and its related nosyl amides) offers a powerful tool for the synthetic chemist, particularly when mild activation of a nitrogen atom is required for subsequent bond formation. The Fukuyama synthesis stands as a testament to the strategic advantage of the nosyl group in enabling challenging transformations like the intramolecular Mitsunobu reaction. While the Boc group remains a workhorse in organic synthesis, the nosyl group provides a valuable, and in certain contexts, superior alternative for the protection and activation of amines in the synthesis of complex natural products. The ultimate choice, as always, lies in the hands of the synthetic strategist, armed with a deep understanding of the reactivity and compatibility of the tools at their disposal.

References

  • Fukuyama, T., Toma, T., & Kita, Y. (2010). Total Synthesis of (+)-Manzamine A. Journal of the American Chemical Society, 132(30), 10233–10235. [Link]

  • Martin, S. F., Humphrey, J. M., Ali, A., & Hillier, M. C. (1999). Enantioselective Total Syntheses of Ircinal A and Related Manzamine Alkaloids. Journal of the American Chemical Society, 121(5), 866–867. [Link]

  • Winkler, J. D., & Axten, J. M. (1998). The First Total Syntheses of Ircinol A, Ircinal A, and Manzamines A and D. Journal of the American Chemical Society, 120(25), 6425–6426. [Link]

  • Jakubec, P., Hawkins, A., Felzmann, W., & Dixon, D. J. (2012). Total Synthesis of Manzamine A and Related Alkaloids. Journal of the American Chemical Society, 134(42), 17482–17485. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-butyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a compound of interest in contemporary research and drug development, N-butyl-2-nitrobenzenesulfonamide demands rigorous adherence to safety and disposal protocols. Its chemical structure, featuring both a sulfonamide group and an aromatic nitro group, necessitates a cautious and informed approach to waste management. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. Our objective is to empower laboratory professionals to manage this chemical waste stream responsibly, ensuring personnel safety, regulatory compliance, and environmental stewardship. This document is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan and the guidance of your Environmental Health & Safety (EH&S) department.

Part 1: Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's properties is the bedrock of safe handling and disposal. While specific toxicological data for this compound (CAS No. 89840-64-2) is limited, a reliable hazard profile can be constructed by examining its structural analogues and functional groups. The presence of the 2-nitro group is of primary concern, as aromatic nitro compounds are a well-regulated class of chemicals[1].

The closely related compound, 2-Nitrobenzenesulfonamide, is classified as harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation[2]. It is prudent to assume this compound exhibits a similar or greater hazard profile. Furthermore, upon thermal decomposition, it is expected to release toxic oxides of nitrogen (NOx) and sulfur (SOx), a critical consideration for final disposal methods like incineration[2].

Summary of Key Chemical and Safety Data

The following table summarizes essential data to inform safe handling and disposal decisions.

PropertyData / Assessment
Chemical Name This compound
CAS Number 89840-64-2
Molecular Formula C₁₀H₁₄N₂O₄S
Physical State Solid (presumed, based on related compounds)[2]
Anticipated Health Hazards Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin and eye irritation.[2] Prolonged or repeated exposure may cause organ damage.[3][4][5]
Environmental Hazards Expected to be harmful to aquatic life with long-lasting effects.[3][4] Avoid release to the environment.[3][4]
Hazardous Decomposition Upon heating or combustion, may produce toxic gases including Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), and Sulfur oxides (SOx).[2][6]

Part 2: Laboratory Best Practices for Waste Minimization

Effective waste management begins before a single container is filled. The principles of Green Chemistry should guide laboratory operations to reduce waste at its source.[7]

  • Inventory Management : Maintain a meticulous and up-to-date chemical inventory.[8][9] This prevents the over-ordering of reagents and the generation of waste from expired or unnecessary chemicals. Order only the quantity of this compound required for your immediate experimental plan.[8]

  • Scale of Experiments : Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[8]

  • Substitution : While not always possible, continually assess whether less hazardous chemicals can be substituted in your procedures without compromising scientific outcomes.[8]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the essential, sequential steps for safely handling and disposing of this compound waste within a laboratory setting.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and a substance that is a known irritant and potentially harmful through multiple exposure routes.

  • Eye Protection : Wear chemical safety goggles or a face shield.[2]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[10]

  • Body Protection : A lab coat or chemical-resistant apron is mandatory. Ensure it is clean and fully buttoned.

  • Respiratory Protection : All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Step 2: Waste Collection and Segregation

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container and to ensure the waste stream is correctly categorized for final disposal.

  • Container Selection : Collect waste in a designated, leak-proof container that is chemically compatible with the substance.[11][12] The container must have a secure, tight-fitting lid.

  • Labeling : The moment waste is first added, the container must be labeled.[8] Use a "Hazardous Waste" tag provided by your institution's EH&S department. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • The approximate concentration and quantity

    • The date accumulation started

  • Segregation :

    • Do not mix this compound waste with other waste streams, particularly strong bases or oxidizing agents.[13]

    • Keep solid and liquid waste in separate containers.[11]

    • Collect any rinse aid (rinsate) from cleaning contaminated glassware as chemical waste.[12]

Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

  • Location : The SAA must be under the control of the laboratory personnel generating the waste. Store containers below eye level and in a location where they will not be knocked over.[12]

  • Container Management : Keep waste containers closed at all times, except when actively adding waste.[8][14]

  • Secondary Containment : Store the waste container within a larger, chemically resistant secondary container (e.g., a spill tray) to contain any potential leaks.[11]

Step 4: Arranging for Final Disposal

The final disposal of this compound is a regulated process that must be handled by trained professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12][15]

  • Contact EH&S : Once the waste container is full, or if your experiment is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8]

  • Disposal Method : Your EH&S office will ensure the waste is transported to an approved and licensed hazardous waste disposal facility.[2][5] Given the chemical's composition, the most probable disposal method is high-temperature incineration, which is equipped to handle the hazardous NOx and SOx decomposition products.

Part 4: Visual Workflow for Disposal Decision-Making

The following diagram provides a clear, visual guide to the this compound waste management workflow.

G cluster_prep Preparation & Use cluster_waste Waste Generation & Collection cluster_storage Storage & Disposal start Begin Experiment with This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated (Solid, Liquid, Contaminated Items) fume_hood->waste_gen container Select Labeled, Compatible Hazardous Waste Container waste_gen->container segregate Segregate Waste: Do NOT Mix with Incompatibles container->segregate collect Collect Waste in Container segregate->collect close_container Keep Container Securely Closed collect->close_container storage Store in Secondary Containment in Designated SAA close_container->storage is_full Container Full? storage->is_full is_full->collect No contact_ehs Contact EH&S for Waste Pickup is_full->contact_ehs Yes

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of this compound waste is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding its hazards, implementing waste minimization strategies, and adhering to a strict, step-by-step disposal protocol, researchers can mitigate risks effectively. Always prioritize safety, maintain clear and accurate records, and view your institution's EH&S department as a critical partner in the chemical management lifecycle.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Laboratory Chemical Waste Management. CSIR IIP.

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH.

  • BetterGuide to minimizing waste in laboratories. American Chemical Society.

  • Benzenesulfonamide, N-butyl-. Lanxess Product Safety Assessment.

  • Safety Data Sheet - 2-Nitrobenzenesulfonamide. Fisher Scientific.

  • N-Butylbenzenesulfonamide Safety Data Sheet. AK Scientific, Inc.

  • Safety Data Sheet - N-Butylbenzenesulfonamide. Sigma-Aldrich.

  • Disposition and metabolism of N-butylbenzenesulfonamide... National Institutes of Health (NIH).

  • N-Butylbenzenesulfonamide PubChem Entry. National Institutes of Health (NIH).

  • N-Butylbenzenesulfonamide SDS. ECHEMI.

  • Safety Data Sheet - N-Butylbenzenesulfonamide. 2017 ERP System.

  • Safety Data Sheet - N-n-Butylbenzenesulfonamide. Fisher Scientific.

  • 4-Nitrophenol - Hazard Summary. New Jersey Department of Health.

  • Nitrobenzene - Hazard Summary. New Jersey Department of Health.

  • Safety Data Sheet - 4-n-Butylbenzenesulfonamide. Thermo Fisher Scientific.

  • 40 CFR § 721.875 - Aromatic nitro compound. Cornell Law School Legal Information Institute.

  • Nitrous Oxide. Occupational Safety and Health Administration (OSHA).

  • Nitroglycerin. Occupational Safety and Health Administration (OSHA).

  • Proper Disposal of 2-nitro-N-propylbenzenesulfonamide... Benchchem.

  • This compound. Sigma-Aldrich.

  • Thermal decomposition of t-butyl 2-nitrobenzenesulphenate. Journal of the Chemical Society C: Organic.

  • Hazardous Waste Disposal Guide. Northwestern University.

  • Chemical Safety Data Sheet - NT-BUTYL 3-NITROBENZENESULFONAMIDE. ChemicalBook.

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).

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  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA).

  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI.

  • EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste. Chemical & Engineering News.

  • Antibiotic Environmental Fate. Feed 2.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-butyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling and disposal of N-butyl-2-nitrobenzenesulfonamide. As a compound with limited specific safety data, our recommendations are grounded in a conservative approach, synthesizing hazard information from structurally related molecules, including 2-Nitrobenzenesulfonamide and N-butylbenzenesulfonamide, to ensure the highest level of protection for laboratory personnel.

Hazard Assessment: The "Why" Behind the Protection

  • Dermal and Eye Irritation: Structurally similar compounds are known to be irritants.[1][2] Direct contact with the skin can lead to irritation, characterized by redness, itching, and inflammation.[3] Eye contact is likely to cause serious irritation and potential damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Systemic Effects: Prolonged or repeated exposure to related sulfonamides may cause damage to organs.[3][4][5][6] Ingestion or inhalation may also lead to central nervous system depression.[7]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4][8]

Core PPE Requirements: A Head-to-Toe Protocol

The following table summarizes the minimum PPE requirements for handling this compound. The selection of specific items should be informed by a task-specific risk assessment.

Body Part Required PPE Standard/Specification Rationale
Eyes/Face Chemical Splash GogglesANSI Z87.1 / EN166Protects against splashes and airborne particles entering the eyes.[1][3]
Face Shield (as needed)ANSI Z87.1 / EN166Required when there is a significant risk of splashes or when handling larger quantities. To be worn over goggles.
Hands Chemical-Resistant GlovesEN374Prevents direct skin contact and potential irritation or absorption.[8] Nitrile gloves are a suitable initial choice. Always inspect gloves before use.[6]
Body Laboratory CoatN/AProvides a primary barrier against minor spills and contamination of personal clothing.[8]
Chemical-Resistant ApronN/ARecommended when handling larger volumes or when there is a heightened risk of splashes.
Respiratory Chemical Fume HoodN/APrimary engineering control to prevent inhalation of vapors or dust.[4][8]
NIOSH-Approved RespiratorNIOSH 42 CFR 84 / EN 149Required if work cannot be conducted in a fume hood or if dust/aerosols are generated.[1][7] A particulate filter may be appropriate for the solid form.[1]

Operational Plan: Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

Step-by-Step PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence start_end start_end donning donning doffing doffing start Start: Clean Area lab_coat 1. Don Lab Coat start->lab_coat respirator 2. Don Respirator (If Required) lab_coat->respirator goggles 3. Don Goggles/ Face Shield respirator->goggles gloves 4. Don Gloves (Over Cuffs) goggles->gloves enter_lab Enter Work Area gloves->enter_lab exit_lab Exit Work Area remove_gloves 1. Remove Gloves exit_lab->remove_gloves remove_coat 2. Remove Lab Coat (Turn Inside Out) remove_gloves->remove_coat wash1 Wash Hands remove_coat->wash1 remove_goggles 3. Remove Goggles/ Face Shield wash1->remove_goggles remove_respirator 4. Remove Respirator (If Worn) remove_goggles->remove_respirator wash2 Wash Hands Thoroughly remove_respirator->wash2 end End: Clean Area wash2->end

Caption: Sequential workflow for donning and doffing PPE.

Disposal Plan for Contaminated PPE

Proper disposal is the final step in ensuring containment and safety.

  • Gloves: Disposable gloves should be removed using a technique that avoids touching the outer surface with bare skin. Dispose of them immediately in a designated hazardous waste container.[6]

  • Lab Coats: If a disposable lab coat is grossly contaminated, it should be disposed of as hazardous waste. Non-disposable lab coats must be professionally laundered by a service familiar with handling chemically contaminated clothing. Do not take lab coats home.

  • Other Disposable Items: Any other contaminated disposable PPE (e.g., aprons) should be placed in a sealed, labeled bag and disposed of according to your institution's hazardous waste procedures.[1][3]

Always consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal regulations.[3]

PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental conditions.

Caption: Decision tree for PPE selection based on task.

By adhering to these protocols, researchers can confidently handle this compound while minimizing exposure and ensuring a safe laboratory environment.

References

  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
  • N-Butylbenzenesulfonamide Safety D
  • Benzenesulfonamide, N-butyl- Product Safety Assessment. Lanxess.
  • 2-Nitrobenzenesulfonamide Safety D
  • 4-n-Butylbenzenesulfonamide Safety D
  • N-n-Butylbenzenesulfonamide Safety D
  • N-Butylbenzenesulfonamide Safety D
  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
  • N-Butylbenzenesulfonamide Safety D
  • N-Butylbenzenesulfonamide Compound Summary.
  • This compound Product Page. Sigma-Aldrich.
  • N-Butylbenzenesulfonamide Safety D

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.